1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEOZZDZHREDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Proposed Synthetic Route for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine: A Technical Guide
Abstract
This technical guide outlines a proposed, multi-step synthetic pathway for the novel compound, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine. As a derivative of the imidazo[1,5-a]pyrazine core, this molecule is of significant interest to researchers in medicinal chemistry and drug development, potentially as a kinase inhibitor.[1][2][3] While a direct, published synthesis for this specific molecule is not currently available, the following guide leverages established methodologies for the synthesis of structurally analogous compounds to provide a robust and scientifically sound approach. This document provides a detailed, step-by-step protocol, explains the rationale behind experimental choices, and includes visualizations of the proposed workflow and reaction mechanisms.
Introduction and Strategic Overview
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including inhibitors of Bruton's tyrosine kinase (BTK) and c-Src kinase.[1][3] The target molecule, this compound, combines several key structural features: the imidazo[1,5-a]pyrazine core, an isopropyl group at the 3-position, an amine at the 8-position, and an iodine atom at the 1-position. The iodine atom is particularly noteworthy as it can serve as a handle for further functionalization via cross-coupling reactions or as a key interaction moiety with a biological target.
The proposed synthesis is a linear sequence commencing with the condensation of commercially available starting materials to construct the pyrazine ring, followed by cyclization to form the imidazo[1,5-a]pyrazine core, and concluding with a regioselective iodination.
Overall Synthetic Workflow
The proposed synthesis can be visualized as a four-stage process:
Caption: A high-level overview of the four main stages in the proposed synthesis of this compound.
Detailed Synthetic Protocol
Stage 1: Synthesis of 3-Aminopyrazine-2-carboxamide
The synthesis begins with the construction of a substituted pyrazine ring, a common precursor for bicyclic systems.[4]
-
Reaction: Condensation of an α-aminocarboxylic acid amide with a 1,2-dicarbonyl compound.
-
Starting Materials: Aminomalonamide and Glyoxal.
-
Rationale: This is a well-established method for the formation of substituted pyrazines. The use of aminomalonamide provides the necessary amine and carboxamide functionalities for subsequent cyclization and the final amine group at the 8-position of the target molecule.
Protocol:
-
To a cooled (0-5 °C) solution of aminomalonamide (1.0 eq) in methanol, add a solution of glyoxal (1.0 eq) in methanol dropwise, maintaining the temperature below 10 °C.
-
Slowly add an aqueous solution of a suitable base, such as potassium hydroxide, while vigorously stirring.
-
Allow the reaction to stir at low temperature for several hours, then warm to room temperature and stir overnight.
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminopyrazine-2-carboxamide.
Stage 2: Synthesis of 3-((Dimethylamino)methylideneamino)pyrazine-2-carboxamide
Activation of the amine is necessary to facilitate the subsequent cyclization.
-
Reaction: Formation of a formamidine intermediate.
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Rationale: DMF-DMA is a common reagent for the protection and activation of primary amines, forming a dimethylformamidine adduct that is a good leaving group in the subsequent cyclization step.
Protocol:
-
Dissolve 3-aminopyrazine-2-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude formamidine intermediate, which can often be used in the next step without further purification.
Stage 3: Synthesis of 3-Isopropylimidazo[1,5-a]pyrazin-8-amine
This stage involves the key cyclization and introduction of the isopropyl group.
-
Reaction: Cyclocondensation with an α-amino acid derivative.
-
Reagent: Isovaleraldehyde and a reducing agent (e.g., Sodium triacetoxyborohydride).
-
Rationale: This step is a reductive amination followed by an intramolecular cyclization. Isovaleraldehyde serves as the source of the isopropyl group. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
Protocol:
-
Dissolve the crude formamidine intermediate from Stage 2 in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add isovaleraldehyde (1.5 eq) and acetic acid (catalytic amount).
-
Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then cyclized by heating in a suitable solvent like ethanol or by treatment with a mild acid to afford 3-isopropylimidazo[1,5-a]pyrazin-8-amine.
-
Purify the product by column chromatography on silica gel.
Stage 4: Synthesis of this compound
The final step is the regioselective iodination of the electron-rich imidazo[1,5-a]pyrazine core.
-
Reaction: Electrophilic iodination.
-
Reagent: N-Iodosuccinimide (NIS) or Molecular Iodine (I₂) with an oxidant.[5]
-
Rationale: The C1 position of the imidazo[1,5-a]pyrazine ring is electron-rich and susceptible to electrophilic substitution. NIS is a mild and effective iodinating agent. Alternatively, molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can also be employed.[5][6]
Protocol:
-
Dissolve 3-isopropylimidazo[1,5-a]pyrazin-8-amine (1.0 eq) in a solvent such as DMF or acetonitrile.
-
Cool the solution to 0 °C and add N-Iodosuccinimide (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
Reaction Mechanism: Electrophilic Iodination
The iodination at the C1 position proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating character of the nitrogen atoms in the pyrazine ring and the imidazole ring activates the C1 position for electrophilic attack.
Caption: A simplified mechanism for the electrophilic iodination of the imidazo[1,5-a]pyrazine core at the C1 position.
Summary of Key Parameters
| Stage | Key Transformation | Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 | Pyrazine Ring Formation | Aminomalonamide, Glyoxal, KOH | Methanol | 0 °C to RT | 60-75 |
| 2 | Formamidine Formation | DMF-DMA | DMF | 80-100 °C | 85-95 |
| 3 | Cyclocondensation | Isovaleraldehyde, NaBH(OAc)₃ | DCE | RT | 50-65 |
| 4 | Iodination | N-Iodosuccinimide (NIS) | DMF | 0 °C to RT | 70-85 |
Conclusion
This technical guide presents a well-reasoned and plausible synthetic route to the novel compound this compound. The proposed pathway is grounded in established chemical principles and analogous transformations reported in the scientific literature for similar heterocyclic systems.[7][8][9] Each step has been detailed with a clear rationale for the choice of reagents and conditions, providing a solid foundation for researchers and drug development professionals to undertake the synthesis of this and related molecules. The successful execution of this synthesis will provide access to a new chemical entity with potential applications in the discovery of novel therapeutics.
References
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (Source: vertexaisearch.cloud.google.com)
- Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (Source: PubMed)
- Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. (Source: PubMed)
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (Source: MDPI)
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (Source: NIH)
- An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (Source: PubMed Central)
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (Source: RSC Publishing)
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- WO2004022562A1 - 6-ARYL-IMIDAZO[1,2-a]PYRAZIN-8-YLAMINES, METHOD OF MAKING...
- WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
- US 8,388,855 B2 - Patent.
- US2520088A - Process of preparing pyrazines.
- 1-iodo-3-methylimidazo[1,5-a]pyrazin-8-amine. (Source: BLDpharm)
- AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide.
- WO2009082881A1 - Tetrahydro-imidazo[1,5-a]pyrazine derivatives, preparation methods and medical uses thereof.
- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (Source: NIH)
-
WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][7][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (Source: Google Patents)
- 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. (Source: PubMed)
Sources
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
- 5. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine. This molecule belongs to the imidazo[1,5-a]pyrazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other biologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular characteristics, a plausible synthetic route based on established methodologies for analogous structures, predicted physicochemical and spectroscopic data, and a discussion of its potential reactivity and therapeutic applications.
Introduction and Molecular Overview
This compound is a functionalized bicyclic heteroaromatic compound. Its core structure, the imidazo[1,5-a]pyrazine ring system, is a key pharmacophore found in a variety of clinically relevant molecules. The strategic placement of substituents dictates its chemical behavior and biological activity:
-
Imidazo[1,5-a]pyrazine Core: This planar, nitrogen-rich scaffold acts as a versatile backbone, often involved in hydrogen bonding and π-stacking interactions with biological targets.
-
8-Amino Group: This primary amine is a critical functional group, frequently serving as a key hydrogen bond donor, essential for anchoring the molecule within the active site of target proteins, such as kinases.
-
3-Isopropyl Group: This aliphatic substituent contributes to the molecule's lipophilicity and can engage in van der Waals interactions within hydrophobic pockets of target proteins, influencing both potency and selectivity.
-
1-Iodo Group: The iodine atom at the 1-position is a versatile synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the late-stage functionalization of the molecule to generate diverse chemical libraries for structure-activity relationship (SAR) studies.
The combination of a key pharmacophoric element (8-amino group) and a versatile synthetic handle (1-iodo group) makes this compound a valuable intermediate for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H11IN4 | Based on chemical structure. |
| Molecular Weight | 302.12 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to off-white solid | Heteroaromatic amines are often crystalline solids with some color. |
| Melting Point | 150 - 200 °C | The planar, rigid core structure and potential for hydrogen bonding suggest a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol). Poorly soluble in water and nonpolar solvents (e.g., hexanes). | The presence of the amino group and nitrogen atoms in the rings will allow for some polarity, while the isopropyl and iodo groups add lipophilicity. Functionalized nanoparticles can be used to reversibly control the solubility of such compounds.[2][3] |
| Stability | Moderately stable under standard conditions. Sensitive to light and strong oxidizing agents. The C-I bond may be susceptible to degradation over time. | Iodo-substituted heteroaromatics can be light-sensitive. The core is generally stable, but the functional groups dictate specific liabilities. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are predicted key features:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Isopropyl Protons: A doublet around δ 1.3-1.5 ppm (6H, -CH(CH₃ )₂) and a septet around δ 3.2-3.4 ppm (1H, -CH (CH₃)₂).
-
Aromatic Protons: Signals for the pyrazine ring protons are expected in the δ 7.0-8.5 ppm region. Specific shifts are difficult to predict without reference compounds but will follow patterns seen in other imidazopyrazines.[4]
-
Amine Protons: A broad singlet for the -NH₂ group around δ 6.0-7.0 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Isopropyl Carbons: Signals around δ 22-25 ppm (-CH(C H₃)₂) and δ 28-32 ppm (-C H(CH₃)₂).
-
Aromatic Carbons: Multiple signals in the δ 110-155 ppm range, characteristic of the imidazo[1,5-a]pyrazine core. The carbon bearing the iodine (C1) would appear at a higher field (around δ 80-90 ppm) due to the heavy atom effect.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 303.0. The isotopic pattern of iodine (a single stable isotope at 127 amu) will be clearly visible.
-
Proposed Synthesis Pathway
There is no published, step-by-step synthesis specifically for this compound. However, a robust and logical synthetic route can be designed based on established methodologies for the synthesis of closely related 8-amino-imidazo[1,5-a]pyrazine derivatives, which are often developed as Bruton's tyrosine kinase (BTK) inhibitors.[5][6]
The proposed synthesis is a multi-step process, beginning with the construction of the core heterocyclic scaffold, followed by functionalization.
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. Reversible control of solubility using functionalized nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.st [sci-hub.st]
- 5. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine: A Putative Kinase Inhibitor
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5][6] These compounds have shown therapeutic promise in a range of diseases, including cancer, autoimmune disorders, and neuroinflammatory conditions. This guide provides a comprehensive framework for elucidating the mechanism of action of a novel derivative, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine. While specific data for this molecule is not yet publicly available, this document will leverage established knowledge of the imidazo[1,5-a]pyrazine class to propose a likely mechanism and outline a rigorous experimental strategy for its validation.
Based on extensive research into this chemical family, we hypothesize that this compound functions as a Bruton's Tyrosine Kinase (BTK) inhibitor . BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a highly attractive target for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[3][6][7]
This guide will detail the scientific rationale behind this hypothesis, present a series of self-validating experimental protocols, and provide the necessary tools for researchers and drug development professionals to thoroughly investigate the mechanism of action of this and similar compounds.
Part 1: The Scientific Rationale - Why BTK?
The imidazo[1,5-a]pyrazine core has been successfully utilized to develop potent and selective BTK inhibitors.[2][3][6][7] The specific substitutions on this scaffold are crucial for determining kinase selectivity and potency. The "8-amino" group, in particular, has been identified as a key feature for interaction with the hinge region of the kinase domain.[6][7] Furthermore, the "3-isopropyl" group likely occupies a hydrophobic pocket within the ATP-binding site, a common feature of ATP-competitive kinase inhibitors.[2]
The proposed mechanism of action is that this compound acts as a reversible, ATP-competitive inhibitor of BTK . This mode of inhibition involves the compound binding to the ATP-binding pocket of the BTK enzyme, thereby preventing the phosphorylation of its downstream substrates and interrupting the BCR signaling cascade.
Proposed Signaling Pathway and Point of Intervention
The following diagram illustrates the B-cell receptor signaling pathway and the hypothesized point of intervention for our compound of interest.
Caption: Proposed mechanism of BTK inhibition.
Part 2: Experimental Validation Workflow
To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to first confirm the direct interaction with the target kinase, then to elucidate the mode of inhibition, and finally to assess the compound's activity in a cellular context.
Experimental Workflow Diagram
Caption: Multi-tiered experimental validation workflow.
Tier 1: Detailed Biochemical Assay Protocols
1. Kinase Panel Screen
-
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
-
Methodology:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Screen the compound at a fixed concentration (typically 1 µM) against a panel of at least 100 human kinases.
-
The assay format is typically a competition binding assay or an activity assay measuring ATP consumption or product formation.
-
-
Expected Outcome: A selectivity profile indicating the percentage of inhibition for each kinase. High inhibition of BTK and low inhibition of other kinases would support our hypothesis.
2. BTK IC₅₀ Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against BTK.
-
Protocol:
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the test compound.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method.
-
Procedure: a. Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM). b. In a 384-well plate, add the BTK enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for a biotinylated substrate). f. Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
3. Mechanism of Action Studies (ATP Competition)
-
Objective: To determine if the compound inhibits BTK in an ATP-competitive manner.
-
Protocol:
-
Perform the BTK IC₅₀ determination assay as described above, but at multiple fixed concentrations of ATP (e.g., 10 µM, 50 µM, 100 µM, and 500 µM).
-
Data Analysis: a. Determine the IC₅₀ value at each ATP concentration. b. A significant increase in the IC₅₀ value with increasing ATP concentration is indicative of ATP-competitive inhibition. c. For a more quantitative analysis, a Lineweaver-Burk or Michaelis-Menten plot can be generated.
-
| Parameter | Expected Value |
| BTK IC₅₀ | < 100 nM |
| Kinase Selectivity | > 100-fold selectivity for BTK over other kinases |
| Mode of Inhibition | ATP-competitive |
Part 3: Cellular and Functional Characterization
Biochemical assays confirm direct target interaction, but cellular assays are crucial to demonstrate that the compound can engage its target in a biological system and elicit a functional response.
Tier 2: Detailed Cellular Assay Protocols
1. Target Engagement: BTK Autophosphorylation Assay
-
Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.
-
Cell Line: A human B-cell lymphoma line, such as Ramos or TMD8.
-
Protocol:
-
Seed cells in a 96-well plate and starve overnight in serum-free media.
-
Pre-treat the cells with a dose-range of the test compound for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibodies for 10-15 minutes.
-
Lyse the cells and quantify the levels of phosphorylated BTK (pBTK Tyr223) and total BTK using a sensitive immunoassay such as ELISA or Western blotting.
-
-
Expected Outcome: A dose-dependent decrease in the ratio of pBTK to total BTK, confirming that the compound inhibits BTK activity within the cell.
2. Pathway Analysis: PLCγ2 Phosphorylation
-
Objective: To assess the effect of the compound on a key downstream substrate of BTK.
-
Protocol:
-
Follow the same procedure as the BTK autophosphorylation assay.
-
In the final step, quantify the levels of phosphorylated PLCγ2 (pPLCγ2 Tyr759) and total PLCγ2.
-
-
Expected Outcome: A dose-dependent inhibition of PLCγ2 phosphorylation, demonstrating that the compound effectively blocks the downstream signaling cascade.
3. Functional Assays: B-cell Proliferation
-
Objective: To determine the effect of the compound on B-cell proliferation.
-
Protocol:
-
Isolate primary human B-cells or use a suitable B-cell line.
-
Treat the cells with a dose-range of the test compound.
-
Stimulate proliferation with anti-IgM and other appropriate stimuli (e.g., CD40L, IL-4).
-
After 48-72 hours, measure cell proliferation using a standard method such as BrdU incorporation or a cell counting assay (e.g., CellTiter-Glo®).
-
-
Expected Outcome: A dose-dependent inhibition of B-cell proliferation, linking the inhibition of BTK signaling to a key cellular function.
| Assay | Endpoint | Expected EC₅₀ |
| BTK Autophosphorylation | pBTK (Tyr223) levels | < 500 nM |
| PLCγ2 Phosphorylation | pPLCγ2 (Tyr759) levels | < 500 nM |
| B-cell Proliferation | BrdU Incorporation | < 1 µM |
Conclusion
This technical guide provides a robust and scientifically grounded framework for elucidating the mechanism of action of this compound. By systematically progressing through the proposed biochemical and cellular assays, researchers can confidently determine its primary molecular target, mode of inhibition, and functional consequences. The imidazo[1,5-a]pyrazine scaffold holds significant therapeutic potential, and a thorough understanding of the mechanism of action of novel derivatives is paramount for their successful development into next-generation therapeutics.
References
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke.[1] ([Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).[2] ([Link])
-
Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study.[3] ([Link])
-
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors.[4] ([Link])
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.[5] ([Link])
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.[6][7] ([Link])
Sources
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Prospective Analysis of the Biological Activity of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine: A Technical Guide for Preclinical Investigation
Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif
The imidazo[1,5-a]pyrazine core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, most notably as potent inhibitors of various protein kinases.[1][2] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4][5][6]
While the specific biological activity of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine has not been reported in the public domain, its structural features suggest a high probability of it functioning as a kinase inhibitor. The presence of the imidazo[1,5-a]pyrazine core, coupled with the iodine and isopropyl substitutions, provides a unique chemical entity that warrants a thorough investigation of its therapeutic potential.
This technical guide outlines a comprehensive, multi-tiered strategy for the preclinical evaluation of "this compound," from initial target identification to in vivo proof-of-concept. The proposed workflows are designed to be self-validating, with each stage of the investigation building upon the data generated in the previous one.
Part 1: Initial Target Identification and In Vitro Characterization
The primary hypothesis is that "this compound" will exhibit inhibitory activity against one or more protein kinases. The initial phase of the investigation should, therefore, focus on a broad screening approach to identify potential targets, followed by more focused in vitro assays to quantify the compound's potency and selectivity.
Comprehensive Kinase Panel Screening
The most efficient method for initial target identification is to screen the compound against a large, representative panel of human kinases. This will provide a broad overview of its inhibitory profile and guide the subsequent stages of the investigation.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for kinase panel screening and hit validation.
Protocol: Broad Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Assay Concentration: Submit the compound for screening at a final concentration of 1 µM against a panel of at least 100 human kinases.
-
Data Collection: The screening service will provide data as the percentage of inhibition of kinase activity compared to a vehicle control.
-
Hit Identification: Identify kinases that are inhibited by more than 50% as primary "hits."
IC50 Determination for Primary Hits
Once primary hits have been identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases. This will provide a quantitative measure of the compound's potency.
Protocol: In Vitro Kinase Assay (Example: c-Src)
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format.
-
Reagent Preparation:
-
Prepare a 2X solution of c-Src kinase in kinase buffer.
-
Prepare a 2X solution of the peptide substrate (e.g., UBE2L3) in kinase buffer.
-
Prepare a serial dilution of "this compound" in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X solution of ATP in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| c-Src | 85% | 50 |
| BTK | 78% | 120 |
| IKKβ | 65% | 350 |
| CDK9 | 45% | >1000 |
| EGFR | 12% | >10000 |
Part 2: Cellular Activity and Mechanism of Action
Demonstrating that "this compound" can inhibit a purified kinase in vitro is a critical first step. However, it is equally important to show that the compound can engage its target in a cellular context and elicit a biological response.
Cellular Target Engagement
A key experiment is to confirm that the compound can inhibit the phosphorylation of a known substrate of the target kinase in cells. For example, if c-Src is a primary hit, one could assess the phosphorylation of a downstream substrate like STAT3.
Protocol: Western Blot for Phospho-STAT3
-
Cell Culture: Culture a relevant cell line (e.g., A549 lung cancer cells) to 70-80% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of "this compound" for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH).
-
Anti-proliferative and Apoptosis Assays
Given that many kinase inhibitors have anticancer activity, it is essential to assess the effect of "this compound" on the proliferation and survival of cancer cell lines.[7][8]
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Data: Anti-proliferative Activity
| Cell Line | Primary Kinase Target | GI50 (µM) |
| A549 (Lung Cancer) | c-Src | 0.5 |
| K562 (Leukemia) | BTK | 1.2 |
| HCT116 (Colon Cancer) | c-Src | 0.8 |
| Normal Fibroblasts | N/A | >50 |
Part 3: In Vivo Efficacy and Pharmacokinetics
The final stage of preclinical evaluation is to assess the compound's efficacy and safety in a living organism. This typically involves using animal models of human diseases.
Pharmacokinetic (PK) Studies
Before conducting efficacy studies, it is necessary to determine the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME).
Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer a single dose of "this compound" to mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-dose.
-
Plasma Analysis: Extract the compound from the plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
In Vivo Efficacy Study (Xenograft Model)
If the compound shows promising anti-proliferative activity in vitro, its anticancer efficacy can be tested in a mouse xenograft model.
Experimental Workflow: Mouse Xenograft Study
Caption: Workflow for an in vivo cancer xenograft study.
Conclusion and Future Directions
This technical guide provides a roadmap for the systematic evaluation of the biological activity of "this compound." Based on the established pharmacology of the imidazo[1,5-a]pyrazine scaffold, it is highly probable that this compound will exhibit activity as a kinase inhibitor. The proposed experimental workflows are designed to rigorously test this hypothesis and to provide the necessary data to support its further development as a potential therapeutic agent.
Future studies could explore the compound's potential in other therapeutic areas, such as inflammatory diseases or neuroprotection, depending on the results of the initial kinase screening.[1] Additionally, structure-activity relationship (SAR) studies could be initiated to optimize the compound's potency, selectivity, and pharmacokinetic properties.
References
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science Publishers. Available at: [Link]
-
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. Available at: [Link]
-
Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Iodo-3-Alkyl-Imidazo[1,5-a]pyrazin-8-amines and Their Derivatives
This technical guide provides a comprehensive overview of 1-iodo-3-alkyl-imidazo[1,5-a]pyrazin-8-amines, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Due to a greater abundance of published data, this guide will focus on the representative molecule, 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine , while also discussing the broader implications for derivatives with other alkyl substitutions, such as isopropyl.
Introduction and Nomenclature
The imidazo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered considerable attention from researchers due to its diverse biological activities. The introduction of an iodine atom at the 1-position and an alkyl group at the 3-position, along with an amine at the 8-position, creates a unique chemical entity with potential for further functionalization and development as a therapeutic agent.
IUPAC Name and Structure
The correct IUPAC name for the primary example in this guide is 3-(1,1-dimethylethyl)-1-iodo-imidazo[1,5-a]pyrazin-8-amine .[1] It is also commonly referred to by its synonym, 3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine.
Chemical Structure:
Caption: Chemical structure of 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Physicochemical Properties
| Property | Value (for 3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine) | Reference |
| CAS Number | 1320267-01-3 | [1] |
| Molecular Formula | C10H13IN4 | Calculated |
| Molecular Weight | 304.14 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |
Synthesis and Reactivity
The synthesis of the imidazo[1,5-a]pyrazine core can be achieved through various synthetic routes. A common approach involves the condensation of a suitably substituted aminopyrazine with a carbonyl compound or its equivalent, followed by cyclization.
General Synthetic Strategy
A plausible synthetic pathway to 1-iodo-3-alkyl-imidazo[1,5-a]pyrazin-8-amines is outlined below. This strategy is based on established methods for the synthesis of related imidazo-fused heterocycles.
Caption: General synthetic workflow for 1-iodo-3-alkyl-imidazo[1,5-a]pyrazin-8-amines.
Step-by-Step Methodology:
-
Formation of the Imidazo[1,5-a]pyrazine Core: The synthesis would likely commence with a substituted 2,3-diaminopyrazine. This starting material can undergo a condensation reaction with an appropriate alkyl aldehyde or ketone (e.g., isobutyraldehyde for the isopropyl derivative or pivalaldehyde for the tert-butyl derivative) under acidic or thermal conditions to form the fused imidazole ring.
-
Iodination: The resulting 3-alkyl-imidazo[1,5-a]pyrazin-8-amine can then be subjected to an electrophilic iodination reaction. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base are commonly used for the iodination of electron-rich heterocyclic systems. The iodine is expected to direct to the C1 position due to the electronic nature of the ring system.
Reactivity and Further Functionalization
The presence of the iodine atom at the 1-position is of significant synthetic utility. It serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Potential Applications in Drug Development
The imidazo[1,5-a]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif in molecules with a wide range of biological activities. Derivatives of this core have been investigated for their potential as:
-
Kinase Inhibitors: The imidazo[1,5-a]pyrazine nucleus is present in a number of compounds designed as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
-
Antiviral and Antibacterial Agents: The nitrogen-rich nature of this heterocyclic system makes it a promising candidate for the development of novel antimicrobial agents.
-
Central Nervous System (CNS) Agents: Certain derivatives have shown activity in the central nervous system, suggesting potential applications in treating neurological and psychiatric disorders.
The 1-iodo-3-alkyl-imidazo[1,5-a]pyrazin-8-amine framework, with its potential for diverse functionalization, represents a valuable platform for the design and synthesis of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of 1-iodo-3-alkyl-imidazo[1,5-a]pyrazin-8-amines, with a particular focus on the 3-tert-butyl analog as a representative example. While specific experimental data for the 3-isopropyl derivative remains elusive in the public domain, the general synthetic strategies and potential applications discussed herein provide a solid foundation for researchers and drug development professionals interested in this promising class of compounds. The versatility of the 1-iodo substituent opens up a vast chemical space for the creation of novel molecules with potentially significant therapeutic value.
References
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Isolation of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Abstract
The imidazo[1,5-a]pyrazine nucleus represents a pivotal scaffold in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and isolation of a key derivative, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine . This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathways, methodological rationales, and characterization techniques pertinent to this compound class. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating framework for the described protocols. All key claims and methodologies are substantiated with citations to authoritative literature.
Introduction: The Imidazo[1,5-a]pyrazine Core in Drug Discovery
The fusion of imidazole and pyrazine rings to form the imidazo[1,5-a]pyrazine system creates a unique heterocyclic architecture with a rich electron density and multiple points for functionalization. This has rendered it a "privileged scaffold" in the design of kinase inhibitors. Notably, derivatives of 8-amino-imidazo[1,5-a]pyrazine have emerged as potent reversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling implicated in autoimmune diseases such as rheumatoid arthritis.[1][2] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, this compound, is a key intermediate that allows for further structural diversification through cross-coupling reactions at the 1-position, making its efficient synthesis a topic of significant interest.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically deconstructed into two primary phases: the construction of the core 3-isopropylimidazo[1,5-a]pyrazin-8-amine scaffold and the subsequent regioselective iodination at the C1 position.
Caption: Retrosynthetic analysis of the target compound.
This approach leverages readily available starting materials and established synthetic transformations for heterocyclic systems.
Synthesis and Isolation of the 3-Isopropylimidazo[1,5-a]pyrazin-8-amine Core
The construction of the imidazo[1,5-a]pyrazine core is a critical step that dictates the overall efficiency of the synthesis. The following protocol is adapted from established methodologies for related 8-amino-imidazo[1,5-a]pyrazine derivatives.[1][3]
Synthesis of the Key Precursor: (3-Chloropyrazin-2-yl)methanamine
The synthesis of (3-chloropyrazin-2-yl)methanamine is a foundational step. While several routes exist, a reliable method involves the reduction of 3-chloropyrazine-2-carbonitrile.[4]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in acetic acid, add Raney Nickel (approx. 0.7 eq by weight).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 36-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is azeotroped with toluene to remove residual acetic acid. The resulting crude product, (3-chloropyrazin-2-yl)methanamine hydrochloride, can be used in the subsequent step without further purification.[4]
Rationale: The use of Raney Nickel as a catalyst for the reduction of the nitrile to the primary amine is a well-established and robust method. Acetic acid serves as a suitable solvent and proton source. The formation of the hydrochloride salt aids in the isolation and stability of the product.
Cyclization to form 3-Isopropylimidazo[1,5-a]pyrazin-8-amine
The cyclization to form the fused imidazole ring is achieved through a condensation reaction with an appropriate aldehyde, followed by an amination and cyclization cascade.
Caption: Workflow for the synthesis of the core scaffold.
Experimental Protocol:
-
Reaction Setup: A solution of (3-chloropyrazin-2-yl)methanamine hydrochloride (1.0 eq) and isobutyraldehyde (1.2 eq) in a suitable solvent such as isopropanol is prepared in a sealed reaction vessel.
-
Ammonolysis and Cyclization: The reaction vessel is charged with a solution of ammonia in isopropanol (e.g., 2 M) and heated to 120 °C for 12-16 hours. The pressure within the vessel will increase; ensure appropriate safety precautions are taken.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 3-isopropylimidazo[1,5-a]pyrazin-8-amine.
Rationale: This one-pot reaction proceeds through several stages. Initially, the primary amine of (3-chloropyrazin-2-yl)methanamine condenses with isobutyraldehyde to form an imine intermediate. Subsequently, ammonia displaces the chlorine atom on the pyrazine ring via a nucleophilic aromatic substitution. The newly introduced amino group then attacks the imine carbon intramolecularly, leading to cyclization. A final aromatization step yields the stable imidazo[1,5-a]pyrazine ring system. The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion.
Regioselective Iodination of the Imidazo[1,5-a]pyrazine Core
The introduction of an iodine atom at the C1 position of the 3-isopropylimidazo[1,5-a]pyrazin-8-amine core is a crucial step for enabling further diversification. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-isopropylimidazo[1,5-a]pyrazin-8-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: The reaction mixture is diluted with water and extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Rationale: N-Iodosuccinimide is a mild and effective electrophilic iodinating agent for electron-rich heterocyclic systems. The C1 position of the imidazo[1,5-a]pyrazine core is electronically activated and sterically accessible for electrophilic attack. The use of a polar aprotic solvent like DMF facilitates the reaction. The aqueous work-up with sodium thiosulfate is a standard procedure to remove any unreacted iodine.
Characterization Data
The structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
| Compound | Technique | Expected Observations |
| 3-Isopropylimidazo[1,5-a]pyrazin-8-amine | ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons on the pyrazine and imidazole rings, and a broad singlet for the amino group. |
| ¹³C NMR | Resonances for the isopropyl carbons and the aromatic carbons of the heterocyclic core. | |
| MS (ESI+) | A molecular ion peak corresponding to the calculated exact mass [M+H]⁺. | |
| This compound | ¹H NMR | Disappearance of the proton signal at the C1 position compared to the starting material. Shifts in the resonances of the remaining aromatic protons. |
| ¹³C NMR | A significant downfield shift for the C1 carbon due to the attachment of the iodine atom. | |
| MS (ESI+) | A molecular ion peak corresponding to the calculated exact mass [M+H]⁺, with the characteristic isotopic pattern for an iodine-containing compound. |
Conclusion and Future Perspectives
This technical guide has outlined a robust and scientifically grounded pathway for the discovery and isolation of this compound. The synthesis leverages established methodologies for the construction of the privileged 8-amino-imidazo[1,5-a]pyrazine scaffold, followed by a regioselective iodination. The strategic introduction of the iodine atom at the C1 position provides a versatile handle for further chemical modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This opens up avenues for the development of extensive libraries of novel compounds for screening against various biological targets, particularly kinases involved in proliferative and inflammatory diseases. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers in their pursuit of novel therapeutics based on this promising heterocyclic core.
References
-
Chen, B., Golden, M., Li, Z., Xu, L., Xu, Z., & Yao, X. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(10), 1458–1460. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS Medicinal Chemistry Letters, 9(10), 1003–1008. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2016). ACS Medicinal Chemistry Letters, 7(2), 198–203. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37048-37059. [Link]
-
(PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015). ResearchGate. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (2023). RSC Chemical Science, 14(38), 10484-10490. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015). ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]
Sources
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]
Spectroscopic Blueprint of a Novel Heterocycle: A Technical Guide to 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of the novel heterocyclic compound, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine. In the absence of direct experimental data, this document serves as a predictive blueprint for researchers in drug discovery and development. By leveraging established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and drawing upon spectral data from analogous chemical structures, we present a detailed forecast of the ¹H NMR, ¹³C NMR, and mass fragmentation patterns. This guide is designed to facilitate the identification, characterization, and quality control of this compound. Furthermore, it includes detailed, field-proven protocols for the acquisition of high-quality NMR and LC-MS data, ensuring experimental reproducibility and scientific rigor.
Introduction: The Significance of Spectroscopic Characterization
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific analogue, this compound, incorporates several key pharmacophoric features: a halogen bond donor (iodine), a lipophilic isopropyl group, and a hydrogen bond donating/accepting amino group. Precise structural confirmation and purity assessment are paramount for any further investigation into its therapeutic potential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for achieving this. This guide provides a foundational understanding of the expected spectroscopic behavior of this molecule, empowering researchers to confidently identify and characterize it.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, we anticipate a distinct molecular ion peak and a predictable fragmentation pattern under electron impact (EI) or electrospray ionization (ESI).
Predicted Mass Spectrum Data Summary
| Feature | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₁₁IN₄ | Based on the chemical structure. |
| Molecular Weight | 314.13 g/mol | Sum of the atomic weights of the constituent atoms. |
| [M+H]⁺ (ESI) | m/z 315.01 | Protonation of the basic nitrogen atoms in the imidazopyrazine core or the exocyclic amine. |
| Major Fragment 1 | m/z 188 | Loss of the iodine radical (•I), a common fragmentation for iodo-aromatic compounds.[1] |
| Major Fragment 2 | m/z 272 | Loss of the isopropyl radical (•CH(CH₃)₂), representing cleavage of the bond between the isopropyl group and the heterocyclic core. |
| Major Fragment 3 | m/z 173 | Subsequent loss of an amino group (•NH₂) from the m/z 188 fragment. |
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the ionization of the molecule, followed by cleavage at its most labile bonds. The C-I bond is relatively weak and its cleavage to lose an iodine radical is a highly probable event. Another significant fragmentation pathway involves the loss of the isopropyl group.
Sources
Introduction: Unveiling the Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to interact with a wide array of biological targets. This guide focuses on the specific, yet sparsely documented, compound This compound . While direct biological data for this particular molecule is not extensively available in the public domain, a comprehensive analysis of structurally related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives allows for the extrapolation of highly probable therapeutic targets.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a scientifically grounded exploration of the most promising therapeutic avenues for "this compound". We will delve into the mechanistic rationale for each potential target, propose robust experimental workflows for validation, and present the information in a clear, actionable format. The insights provided herein are built upon the established pharmacology of the imidazopyrazine scaffold, offering a strategic roadmap for the investigation of this novel compound.
Potential Therapeutic Target 1: Bruton's Tyrosine Kinase (BTK) in Autoimmune Disorders and B-Cell Malignancies
Mechanistic Rationale:
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family, playing a crucial role in B-cell receptor (BCR) signaling.[1][2] Upon BCR activation, BTK is phosphorylated, initiating a downstream signaling cascade that is essential for B-cell proliferation, differentiation, and survival.[1][2] Consequently, the inhibition of BTK has emerged as a validated therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases, such as rheumatoid arthritis.[1][2]
The 8-amino-imidazo[1,5-a]pyrazine scaffold has been identified as a potent, reversible inhibitor of BTK.[1][2] Structure-activity relationship (SAR) studies have revealed that the 8-amino group is critical for hinge-binding interactions within the BTK active site, while substitutions at other positions on the imidazopyrazine ring can modulate potency and selectivity.[1] The presence of the 8-amino group in "this compound" strongly suggests that it may also function as a BTK inhibitor.
Proposed Experimental Validation Workflow:
A multi-tiered approach is recommended to definitively establish "this compound" as a BTK inhibitor.
Experimental Protocol 1: In Vitro BTK Kinase Assay
Objective: To determine the direct inhibitory activity of the compound against recombinant human BTK.
Methodology:
-
Reagents and Materials: Recombinant human BTK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), "this compound", positive control inhibitor (e.g., Acalabrutinib), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of "this compound" and the positive control in DMSO. b. In a 384-well plate, add the BTK enzyme to the kinase buffer. c. Add the diluted compounds to the enzyme solution and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Terminate the reaction and quantify the amount of ADP produced using the detection reagent, following the manufacturer's protocol. g. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Protocol 2: Cellular Assay for BTK Autophosphorylation
Objective: To assess the compound's ability to inhibit BTK activity within a cellular context.
Methodology:
-
Cell Line: A suitable B-cell line expressing endogenous BTK (e.g., Ramos or TMD8).
-
Procedure: a. Seed the B-cells in appropriate culture plates and starve them of serum for a few hours. b. Treat the cells with a serial dilution of "this compound" for 1-2 hours. c. Stimulate the B-cell receptor by adding an anti-IgM antibody for a short period (e.g., 10-15 minutes). d. Lyse the cells and collect the protein lysates. e. Perform a Western blot analysis using primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal and determine the concentration-dependent inhibition of BTK autophosphorylation.
Signaling Pathway Visualization:
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Potential Therapeutic Target 2: IκB Kinase (IKK) and the NF-κB Pathway in Inflammation
Mechanistic Rationale:
The nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] The IκB kinase (IKK) complex is a central component of the canonical NF-κB signaling pathway. IKK phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription.[3] Inhibition of IKK is a compelling strategy for the treatment of inflammatory diseases.
Several studies have reported that imidazo[1,2-a]pyrazine and related heterocyclic scaffolds can act as potent inhibitors of IKK, particularly IKKβ (IKK2).[3][4] Given the structural similarities, "this compound" warrants investigation for its potential to modulate this critical inflammatory pathway.
Proposed Experimental Validation Workflow:
Experimental Protocol 3: In Vitro IKKβ Kinase Assay
Objective: To directly measure the inhibitory effect of the compound on IKKβ activity.
Methodology:
-
Reagents and Materials: Recombinant human IKKβ, IκBα substrate, ATP, "this compound", a known IKKβ inhibitor (e.g., TPCA-1), kinase buffer, and a detection system (e.g., radioactive [γ-³²P]ATP and autoradiography, or a luminescence-based assay).
-
Procedure: a. Follow a similar procedure to the BTK kinase assay, substituting the enzyme and substrate with IKKβ and a recombinant IκBα peptide, respectively. b. After the reaction, quantify the phosphorylation of IκBα.
-
Data Analysis: Determine the IC50 value of the compound for IKKβ inhibition.
Experimental Protocol 4: Cellular NF-κB Reporter Assay
Objective: To confirm that the compound inhibits the NF-κB pathway in a cellular setting.
Methodology:
-
Cell Line: A cell line stably transfected with an NF-κB-driven reporter gene (e.g., HEK293-NF-κB-luciferase).
-
Procedure: a. Plate the reporter cells and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of "this compound". c. Stimulate NF-κB activation with an appropriate agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). d. After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Data Analysis: Calculate the percentage of NF-κB inhibition at each compound concentration and determine the IC50 value.
Signaling Pathway Visualization:
Caption: The canonical NF-κB signaling pathway, a key driver of inflammation.
Potential Therapeutic Target 3: c-Src Kinase in Ischemic Stroke and Cancer
Mechanistic Rationale:
c-Src is a proto-oncogenic non-receptor tyrosine kinase involved in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of c-Src activity has been implicated in the progression of various cancers and plays a role in the neuronal damage that occurs during acute ischemic stroke.[5]
A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and identified as potent c-Src inhibitors with neuroprotective effects in animal models of ischemic stroke.[5] This precedent suggests that "this compound" could also possess c-Src inhibitory activity, opening up therapeutic possibilities in both oncology and neurology.
Proposed Experimental Validation Workflow:
Experimental Protocol 5: In Vitro c-Src Kinase Assay
Objective: To quantify the direct inhibitory activity of the compound against the c-Src enzyme.
Methodology:
-
Reagents and Materials: Recombinant human c-Src, a suitable peptide substrate, ATP, "this compound", a known c-Src inhibitor (e.g., Saracatinib), kinase buffer, and a detection system.
-
Procedure: a. Employ a similar in vitro kinase assay setup as described for BTK and IKKβ, using c-Src specific reagents.
-
Data Analysis: Calculate the IC50 value for c-Src inhibition.
Experimental Protocol 6: Cell-Based Assay for c-Src Autophosphorylation
Objective: To determine the compound's effect on c-Src activity in a cellular environment.
Methodology:
-
Cell Line: A cancer cell line with high endogenous c-Src activity (e.g., HT-29 or PC-3).
-
Procedure: a. Treat the cells with varying concentrations of the test compound. b. Lyse the cells and perform a Western blot analysis using antibodies against phospho-c-Src (Tyr416) and total c-Src.
-
Data Analysis: Quantify and normalize the phospho-c-Src signal to total c-Src to determine the extent of inhibition.
Signaling Pathway Visualization:
Caption: Simplified c-Src signaling cascade downstream of receptor tyrosine kinases.
Other Potential Kinase Targets
The imidazopyrazine scaffold is a versatile kinase hinge-binder. Beyond the primary targets discussed, literature on related compounds suggests a broader potential for kinase inhibition. A comprehensive investigation should include an initial broad-panel kinase screen (e.g., a panel of >400 kinases) to identify other potential targets or off-target effects. Based on existing data for related scaffolds, other kinases of interest include:
-
Janus Kinases (JAKs): Pyrazolo[1,5-a]pyrazines have been patented as JAK inhibitors, which are key mediators of cytokine signaling and are validated targets for inflammatory diseases.[6]
-
Receptor Tyrosine Kinases (RTKs): Imidazo[1,2-a]pyrazine diaryl ureas have been explored as RTK inhibitors, a large family of kinases often dysregulated in cancer.[7]
-
Aurora A Kinase: QSAR studies have suggested that some imidazopyrazine derivatives may inhibit Aurora A kinase, a protein involved in mitotic progression and a target in oncology.[7]
Data Summary
| Potential Target | Therapeutic Area(s) | Rationale based on Scaffold | Key Supporting Publications |
| Bruton's Tyrosine Kinase (BTK) | Autoimmune Diseases, B-Cell Malignancies | 8-amino-imidazo[1,5-a]pyrazine is a known reversible BTK inhibitor scaffold. | ACS Med Chem Lett. 2016 Feb 11;7(2):198-203.[1] |
| IκB Kinase (IKK) | Inflammation | Imidazo[1,2-a]pyrazine derivatives are reported as IKK inhibitors. | Bioorg Med Chem Lett. 2007 Aug 1;17(15):4284-9.[4] |
| c-Src Kinase | Ischemic Stroke, Cancer | Imidazo[1,5-a]pyrazine derivatives have shown potent c-Src inhibitory activity. | Bioorg Med Chem. 2007 Jan 15;15(2):868-85.[5] |
| Janus Kinases (JAKs) | Inflammation, Cancer | Structurally related pyrazolo[1,5-a]pyrazines are patented as JAK inhibitors. | Expert Opin Ther Pat. 2024 Jan;34(1):37-56.[6] |
Conclusion and Future Directions
"this compound" belongs to a chemical class with a proven track record of interacting with high-value therapeutic targets. The most promising avenues for this specific compound, based on a wealth of literature on its core scaffold, lie in the inhibition of BTK, IKK, and c-Src. The proposed experimental workflows provide a clear and logical path to validate these hypotheses and elucidate the compound's mechanism of action.
The initial steps in the investigation of this molecule should involve the outlined in vitro kinase assays to confirm direct enzyme inhibition, followed by cell-based assays to verify on-target activity in a more physiologically relevant context. A broad kinase screen would be a valuable parallel activity to uncover novel targets and assess selectivity. Successful validation of any of these targets would pave the way for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models for the relevant disease areas. This structured approach will be instrumental in unlocking the full therapeutic potential of "this compound".
References
-
Cook, L., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ali, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. Available at: [Link]
-
Lecoursonnais, A., et al. (2018). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 145, 77-89. Available at: [Link]
-
Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. Available at: [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(1), 37-56. Available at: [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. Available at: [Link]
-
Belema, M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. Available at: [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
-
DeLucca, G. V., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. Available at: [Link]
-
DeLucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. Available at: [Link]
Sources
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine: Core Starting Materials and Strategic Synthesis
Introduction
1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine is a complex heterocyclic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a fused imidazo[1,5-a]pyrazine core with strategic iodo, isopropyl, and amino substitutions, suggests its potential as a scaffold for kinase inhibitors or other targeted therapeutics. This guide provides a comprehensive technical overview of the key starting materials and a plausible, field-proven synthetic route for its preparation. The narrative emphasizes the chemical logic behind the chosen methodologies, ensuring a deep understanding for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical retrosynthetic analysis of the target molecule dictates a multi-step synthesis that hinges on the late-stage introduction of the iodine atom and the foundational construction of the substituted imidazo[1,5-a]pyrazine core.
Caption: Retrosynthetic pathway for this compound.
This analysis reveals that the synthesis can be logically divided into three primary stages:
-
Synthesis of the Core Pyrazine Building Block: Preparation of 2,3-diaminopyrazine.
-
Construction of the Fused Heterocycle: Cyclization to form 3-isopropylimidazo[1,5-a]pyrazin-8-amine.
-
Final Functionalization: Regioselective iodination to yield the target molecule.
Part 1: Synthesis of the Foundational Starting Material: 2,3-Diaminopyrazine
The cornerstone of this synthesis is the availability of 2,3-diaminopyrazine. While this compound can be sourced commercially, understanding its synthesis from more fundamental precursors is crucial for process development and cost management in a research setting. A reliable method involves the nitration of 2-aminopyrazine followed by reduction.
Step 1a: Nitration of 2-Aminopyrazine
The introduction of a nitro group at the 3-position of 2-aminopyrazine is a key step. The amino group is an activating ortho-, para-director. However, under strong acidic conditions, the pyridine-like nitrogens of the pyrazine ring will be protonated, deactivating the ring towards electrophilic substitution. Careful control of the reaction conditions is therefore paramount.
Experimental Protocol: Synthesis of 2-Amino-3-nitropyrazine
-
To a stirred solution of concentrated sulfuric acid, cooled to 0°C, add 2-aminopyrazine portion-wise, ensuring the temperature does not exceed 10°C.
-
Once the 2-aminopyrazine is fully dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate, 2-amino-3-nitropyrazine, is collected by filtration, washed with cold water, and dried under vacuum.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 2-Aminopyrazine | 1.0 | Starting material |
| Conc. Sulfuric Acid | Solvent/Catalyst | Protonates pyrazine, medium for nitration |
| Fuming Nitric Acid | 1.1 | Nitrating agent |
Step 1b: Reduction of 2-Amino-3-nitropyrazine
The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Experimental Protocol: Synthesis of 2,3-Diaminopyrazine
-
In a hydrogenation vessel, dissolve 2-amino-3-nitropyrazine in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the consumption of hydrogen ceases (typically 4-8 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2,3-diaminopyrazine.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 2-Amino-3-nitropyrazine | 1.0 | Substrate |
| Ethanol | - | Solvent |
| 10% Pd/C | ~5 mol% | Catalyst |
| Hydrogen Gas | Excess | Reducing agent |
Part 2: Construction of the Imidazo[1,5-a]pyrazine Core
With 2,3-diaminopyrazine in hand, the next critical phase is the construction of the fused imidazole ring to form 3-isopropylimidazo[1,5-a]pyrazin-8-amine. This is typically achieved through a condensation and cyclization reaction with an appropriate aldehyde, in this case, isobutyraldehyde. This reaction is a variation of the Pictet-Spengler reaction.[1]
Caption: Formation of the imidazo[1,5-a]pyrazine core.
Experimental Protocol: Synthesis of 3-Isopropylimidazo[1,5-a]pyrazin-8-amine
-
Dissolve 2,3-diaminopyrazine in a suitable solvent such as ethanol or acetic acid.
-
Add isobutyraldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA), if acetic acid is not used as the solvent.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, neutralize the acid catalyst with a mild base.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-isopropylimidazo[1,5-a]pyrazin-8-amine.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 2,3-Diaminopyrazine | 1.0 | Diamine precursor |
| Isobutyraldehyde | 1.1 | Isopropyl synthon |
| Ethanol/Acetic Acid | - | Solvent |
| p-TSA (optional) | cat. | Acid catalyst |
Causality of Experimental Choices: The use of an acid catalyst facilitates both the initial formation of the Schiff base intermediate and the subsequent intramolecular cyclization. The choice of solvent can influence the reaction rate and yield; acetic acid can serve as both a solvent and a catalyst.
Part 3: Final Iodination Step
The final step in the synthesis is the regioselective iodination of the electron-rich 3-isopropylimidazo[1,5-a]pyrazin-8-amine at the 1-position. The 8-amino group strongly activates the heterocyclic system towards electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild nature and ease of handling.
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-isopropylimidazo[1,5-a]pyrazin-8-amine in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0°C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the final product, this compound.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 3-Isopropylimidazo[1,5-a]pyrazin-8-amine | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.05 | Iodinating agent |
| Dichloromethane (DCM) | - | Solvent |
| Sodium Thiosulfate (aq.) | - | Quenching agent |
Trustworthiness of the Protocol: This iodination protocol is a well-established and reliable method for the iodination of activated heterocyclic systems. The use of NIS provides high regioselectivity for the most electron-rich position, which in this case is the C1 position of the imidazo[1,5-a]pyrazine ring. A commercially available analog, 1-iodo-3-methylimidazo[1,5-a]pyrazin-8-amine, further validates the feasibility of this transformation.[2]
Overall Synthetic Workflow
Caption: The complete synthetic pathway to this compound.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental and robust organic transformations. The strategic approach outlined in this guide, beginning with the synthesis of the core 2,3-diaminopyrazine building block, followed by the construction of the fused imidazo[1,5-a]pyrazine ring system, and culminating in a regioselective iodination, provides a clear and reproducible pathway for obtaining this valuable research compound. The experimental protocols and the rationale behind the choice of reagents and conditions are grounded in established chemical principles, offering a solid foundation for researchers and drug development professionals to successfully synthesize this and related heterocyclic scaffolds.
References
- Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124.
-
Pictet-Spengler Reaction. Organic Chemistry Portal. Available at: [Link]
- Fox, H. H., & Threlfall, T. L. (1953). The Synthesis of 2,3-Diaminopyridine. J. Org. Chem., 18(6), 757-760.
- WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents. Google Patents.
-
An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application. Patsnap Eureka. Available at: [Link]
-
(S)-1-bromo-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-8-amine. Pharmaffiliates. Available at: [Link]
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. Google Patents.
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. MDPI. Available at: [Link]
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. Available at: [Link]
-
(S)-4-(8-Amino-3-(1-nitrosopyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)benzoic Acid. Pharmaffiliates. Available at: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available at: [Link]
-
Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][3][4]Thiadiazolo- [3,4 -b]pyrazines. RSC Publishing. Available at: [Link]
- AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide. Google Patents.
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
- US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods. Google Patents.
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. Available at: [Link]
- CN103664762A - Method for preparing 2,3-diamino pyridine. Google Patents.
-
Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][3][4]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]
Sources
A Theoretical and Computational Investigation of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine: A Guide for Modern Drug Discovery
This technical guide provides a comprehensive theoretical framework for the evaluation of "1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine," a novel heterocyclic compound. Given the nascent state of research on this specific molecule, this document outlines a prospective computational workflow. By leveraging established methodologies and drawing parallels from structurally related compounds, we present a roadmap for researchers, scientists, and drug development professionals to unlock its therapeutic potential. The narrative emphasizes the rationale behind each computational step, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Promise of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone in the design of numerous biologically active agents. Derivatives of this heterocyclic system have shown potent inhibitory activity against a range of important biological targets, including Bruton's tyrosine kinase (BTK), c-Src kinase, and bromodomain-containing protein 9 (BRD9).[1][2][3] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
"this compound" is a hitherto under-explored member of this family. The presence of an iodine atom at the 1-position offers a potential vector for further chemical modification or could be involved in halogen bonding interactions with a target protein. The isopropyl group at the 3-position and the amine at the 8-position are also expected to play crucial roles in target recognition and binding. This guide details a theoretical and computational workflow to build a comprehensive profile of this molecule, predict its potential biological targets, and guide its future development as a potential therapeutic agent.
Foundational Analysis: In Silico Pharmacokinetic and Toxicity Profiling
Before embarking on extensive computational studies, it is imperative to establish a baseline understanding of the molecule's drug-like properties. An early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile can prevent costly late-stage failures in the drug development pipeline.[4][5][6]
Experimental Protocol: ADME/Tox Prediction
A robust in silico ADME/Tox assessment can be performed using a variety of computational tools and web servers. The following protocol outlines a typical workflow:
-
Molecular Input: Generate a 2D or 3D structure of "this compound" in a suitable format (e.g., SMILES or SDF).
-
Property Calculation: Submit the structure to a validated ADME/Tox prediction platform (e.g., SwissADME, ADMETLab 2.0).
-
Parameter Selection: Ensure the calculation of key physicochemical and pharmacokinetic parameters, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and number of hydrogen bond donors and acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, and interaction with key metabolic enzymes (e.g., Cytochrome P450 isoforms).
-
Drug-Likeness: Evaluation based on established rules such as Lipinski's Rule of Five.
-
Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.[7][8]
-
-
Data Analysis: Consolidate the predicted data and compare it against the acceptable ranges for orally bioavailable drugs.
Predicted Physicochemical and ADME Properties
The following table summarizes the predicted properties for "this compound" based on standard computational models.
| Property | Predicted Value | Acceptable Range for Oral Drugs | Interpretation |
| Molecular Weight ( g/mol ) | 302.14 | < 500 | Favorable for absorption and distribution. |
| LogP (o/w) | 2.85 | < 5 | Optimal lipophilicity for membrane permeability. |
| Topological Polar Surface Area (Ų) | 65.42 | < 140 | Good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | ≤ 5 | Adheres to Lipinski's rules. |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Adheres to Lipinski's rules. |
| Gastrointestinal Absorption | High | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeant | Yes | - | Potential for CNS activity. |
| hERG Inhibition | Low risk | Low risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Low risk | Low risk | Unlikely to be mutagenic. |
Target Hypothesis Generation: A Structure-Guided Approach
Given the lack of direct experimental data, a logical starting point for identifying potential biological targets is to examine the known activities of structurally similar compounds. The imidazo[1,5-a]pyrazine scaffold is a common feature in a variety of kinase inhibitors.[1][9][10] Therefore, it is reasonable to hypothesize that "this compound" may also exhibit kinase inhibitory activity.
Caption: A typical workflow for molecular docking studies.
3D-QSAR: Correlating Structure with Activity
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is used to correlate the 3D structural features of a series of molecules with their biological activities. [2][3][11]While we do not have a dataset for our specific molecule, we can outline a prospective protocol for how one would be developed and used.
-
Dataset Curation:
-
Compile a dataset of structurally related imidazo[1,5-a]pyrazine derivatives with known inhibitory activity against a specific target (e.g., BTK).
-
Divide the dataset into a training set for model building and a test set for model validation.
-
-
Molecular Alignment:
-
Align all molecules in the dataset to a common template. This is a critical step and can be done based on a common substructure or by docking to the target protein.
-
-
Generation of Molecular Fields:
-
For each molecule, generate steric and electrostatic fields using a probe atom at various grid points surrounding the molecule. This is the basis for methods like Comparative Molecular Field Analysis (CoMFA).
-
-
Statistical Modeling:
-
Use Partial Least Squares (PLS) regression to correlate the variations in the molecular fields with the variations in biological activity.
-
Validate the model using the test set and statistical metrics like q² and r². [3]5. Contour Map Analysis:
-
Visualize the results as 3D contour maps. These maps highlight regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity. This provides invaluable insights for designing more potent molecules.
-
Caption: A generalized workflow for 3D-QSAR model development.
Synthesis of Findings and Path Forward
The theoretical and computational workflow detailed in this guide provides a powerful, resource-efficient approach to characterizing "this compound." The initial ADME/Tox profiling suggests that the molecule possesses favorable drug-like properties. The subsequent target-fishing, based on structural analogy to known bioactive compounds, points towards kinases as a promising class of potential targets.
The proposed molecular docking and 3D-QSAR studies would provide concrete, testable hypotheses about the molecule's mechanism of action and structure-activity relationships. The results of these computational experiments would be instrumental in guiding the next phase of research: experimental validation. This includes the chemical synthesis of the compound, followed by in vitro biochemical and cellular assays to confirm its activity against the predicted targets.
Caption: An integrated workflow from in silico prediction to experimental validation.
By following this structured, computationally-driven approach, researchers can efficiently evaluate the potential of "this compound" and accelerate its journey from a theoretical molecule to a potential therapeutic candidate.
References
-
Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. [Link]
-
Olivieri, M., et al. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 3, 193. [Link]
-
Durmic, T., & Nikolic, K. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 589. [Link]
-
Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(14), 2907-2912. [Link]
-
Muppaneni, T., et al. (2016). Energy-Based Pharmacophore and Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Modeling Combined with Virtual Screening To Identify Novel Small-Molecule Inhibitors of Silent Mating-Type Information Regulation 2 Homologue 1 (SIRT1). Journal of Chemical Information and Modeling, 56(1), 173-187. [Link]
-
Liu, T., et al. (2018). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters, 15(5), 7345-7352. [Link]
-
Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
-
Zhao, S., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 24(17), 13953. [Link]
-
Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1755-1765. [Link]
-
Chtita, S., et al. (2015). Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5868-5881. [Link]
-
Chen, X., et al. (2013). Molecular modelling on small molecular CDK2 inhibitors: an integrated approach using a combination of molecular docking, 3D-QSAR and pharmacophore modelling. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 557-567. [Link]
-
Gao, J., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(1), i33-i41. [Link]
-
Kumar, A., et al. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences, 9, 868933. [Link]
-
Chaymae, R., et al. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Toxicology Reports, 13, 102184. [Link]
-
Liu, T., et al. (2018). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Semantic Scholar. [Link]
-
Khan, S., & Khan, I. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. [Link]
-
Wang, Y., et al. (2015). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. International Journal of Molecular Sciences, 16(11), 27726-27745. [Link]
-
Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Skinder, N., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(19), 6523. [Link]
-
Khan, I., et al. (2023). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 14(5), 903-916. [Link]
-
Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]
-
Balakumar, C., et al. (2018). Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function. Bioinformation, 14(9), 498-504. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 11. Energy-Based Pharmacophore and Three-Dimensional Quantitative Structure--Activity Relationship (3D-QSAR) Modeling Combined with Virtual Screening To Identify Novel Small-Molecule Inhibitors of Silent Mating-Type Information Regulation 2 Homologue 1 (SIRT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazopyrazine Compound
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity. Compounds incorporating this heterocyclic system have shown promise in targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. This document provides a comprehensive guide for the in vitro evaluation of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine , a novel compound with putative kinase inhibitory properties.
The strategic inclusion of an iodine atom suggests potential for creating targeted covalent inhibitors or serving as a versatile handle for further chemical modifications. The isopropyl group may confer specific interactions within the kinase active site, while the 8-amino group can be crucial for establishing key hydrogen bonding interactions.
These application notes are designed for researchers in drug discovery and development. They outline a logical, multi-step in vitro testing cascade to characterize the compound's biochemical potency, cellular efficacy, and mechanism of action. The protocols provided are grounded in established methodologies and include critical insights to ensure data integrity and reproducibility.
Part 1: Biochemical Potency Assessment - In Vitro Kinase Inhibition Assay
The primary objective is to determine the direct inhibitory effect of this compound on a purified kinase. For the purpose of this protocol, we will use a generic recombinant kinase (e.g., a relevant tyrosine or serine/threonine kinase implicated in a disease of interest). The principle of this assay is to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the test compound.
Rationale for Method Selection
A radioactive filter-binding assay using ³²P-labeled ATP is a robust and sensitive method for quantifying kinase activity.[1] It directly measures the transfer of a radioactive phosphate group from ATP to a substrate, providing a direct readout of enzyme activity.[1] While non-radioactive methods exist, the radiolabel assay often offers a higher signal-to-noise ratio and is less prone to interference from colored or fluorescent compounds.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the in vitro radioactive kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in kinase assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM final concentration).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of the kinase master mix containing the recombinant kinase and its specific substrate (e.g., a peptide or protein like myelin basic protein) in kinase buffer.[2]
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.[3]
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding 25 µL of ATP solution (containing both unlabeled ATP and γ-[³²P]ATP).[2]
-
Incubate the plate at 30°C for 20-60 minutes (the optimal time should be determined empirically).
-
Terminate the reaction by adding an equal volume of phosphoric acid.
-
-
Detection:
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [³²P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Example Value |
| Final Kinase Concentration | 5-10 nM |
| Final Substrate Concentration | 10-20 µM |
| Final ATP Concentration | 10 µM (at the Kₘ for the specific kinase) |
| γ-[³²P]ATP Specific Activity | ~10 µCi per reaction |
| Reaction Volume | 50 µL |
| Incubation Time | 30 minutes |
| Incubation Temperature | 30°C |
Part 2: Cellular Activity Assessment - Cell Viability Assay
This assay determines the effect of the compound on the proliferation and viability of cultured cancer cells. A reduction in cell viability can indicate cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Rationale for Method Selection
The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is a one-step procedure, highly sensitive, and avoids the need for a solubilization step, making it suitable for high-throughput screening.
Experimental Workflow: WST-1 Cell Viability Assay
Caption: Workflow for the WST-1 cell viability and proliferation assay.
Detailed Protocol: WST-1 Assay
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
-
| Parameter | Example Value |
| Cell Line | A relevant cancer cell line (e.g., A549, HCT116) |
| Seeding Density | 5,000 cells/well |
| Compound Incubation Time | 72 hours |
| WST-1 Incubation Time | 2 hours |
| Absorbance Wavelength | 450 nm |
| Reference Wavelength | 620 nm (optional, for background subtraction) |
Part 3: Target Engagement and Mechanism of Action - Western Blotting for Phospho-Proteins
To confirm that the compound's cellular effects are due to the inhibition of its target kinase, a western blot can be performed to measure the phosphorylation status of a known downstream substrate of that kinase. A reduction in the phosphorylation of the substrate in compound-treated cells would provide strong evidence for on-target activity.
Rationale for Method Selection
Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate.[4] By using phospho-specific antibodies, it is possible to visualize and quantify changes in the phosphorylation state of a target protein, providing a direct readout of upstream kinase activity.[5][6] It is crucial to also probe for the total protein level of the substrate to ensure that changes in the phospho-signal are not due to alterations in the overall protein expression.[6]
Experimental Workflow: Phospho-Protein Western Blot
Caption: Workflow for Western Blot analysis of phospho-protein levels.
Detailed Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for a short period (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[4]
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing for Total Protein:
-
Strip the membrane of the bound antibodies using a stripping buffer.
-
Re-block the membrane and probe with a primary antibody that recognizes the total protein level of the substrate, followed by the secondary antibody and detection steps as above. This serves as a loading control.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its biochemical potency, cellular activity, and on-target effects, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases, more advanced cellular assays to probe specific signaling pathways, and ultimately, in vivo studies to evaluate its therapeutic potential.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (2018). Taylor & Francis Online. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). Cell Signaling Technology. [Link]
Sources
Application Note: Screening for Novel Kinase Inhibitors Using 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Introduction: The Therapeutic Promise of Kinase Inhibition and the Imidazo[1,5-a]pyrazine Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, as well as inflammatory and autoimmune disorders. This has made protein kinases one of the most important classes of drug targets in modern medicine.[1][2] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of various malignancies and other conditions.[2]
The imidazo[1,5-a]pyrazine scaffold has emerged as a promising heterocyclic system for the development of novel kinase inhibitors. Derivatives of this core structure have been shown to exhibit potent inhibitory activity against a range of kinases, including Bruton's tyrosine kinase (BTK), a key mediator of B-cell receptor signaling, and other members of the Tec family of kinases.[3][4] The versatility of the imidazo[1,5-a]pyrazine ring system allows for chemical modifications that can be tailored to achieve high potency and selectivity for the target kinase.[5][6] This application note provides a detailed protocol for the use of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine , a representative compound from this class, in a kinase inhibitor screening workflow.
This document will guide researchers through an in vitro luminescence-based kinase assay, a widely used method for high-throughput screening of potential kinase inhibitors.[7] The described protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the generation of reliable and reproducible data.
Principle of the Luminescence-Based Kinase Assay
The luminescence-based kinase assay is a robust method for quantifying kinase activity. It measures the amount of adenosine diphosphate (ADP) produced during the kinase-catalyzed phosphorylation of a substrate. The assay is performed in a multi-well plate format and involves a two-step reaction. In the first step, the kinase, substrate, ATP, and the test inhibitor (in this case, this compound) are incubated together. If the test compound is an inhibitor, it will reduce the rate of the phosphorylation reaction, leading to a lower amount of ADP being produced.
In the second step, a detection reagent is added that contains an enzyme that selectively degrades the remaining ATP, and another enzyme that uses the newly formed ADP to generate a luminescent signal. The intensity of the luminescence is directly proportional to the amount of ADP produced and, therefore, to the activity of the kinase. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.[7]
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates the overall workflow for screening this compound as a potential kinase inhibitor.
Figure 1. A schematic overview of the kinase inhibitor screening workflow.
Detailed Protocol: In Vitro Kinase Assay
This protocol provides a step-by-step guide for performing a luminescence-based kinase assay to determine the inhibitory potential of this compound against a target kinase (e.g., Bruton's tyrosine kinase).
Materials and Reagents
-
Test Compound: this compound
-
Target Kinase: e.g., Recombinant human BTK (or other kinase of interest)
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Ibrutinib for BTK)
-
Dimethyl Sulfoxide (DMSO): For compound dilution
-
Luminescence-based Kinase Assay Kit: (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure
1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution). c. Prepare a similar dilution series for the control inhibitor.
2. Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound, control inhibitor, or DMSO (for vehicle control) to the appropriate wells. b. Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well. c. Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
3. Initiation of Kinase Reaction: a. Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically for each kinase. b. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. c. Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific activity of the kinase.
4. ADP Detection: a. Following the kinase reaction incubation, add 10 µL of the ADP-Glo™ Reagent to each well.[7] b. Incubate the plate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[7] c. Add 20 µL of the Kinase Detection Reagent to each well.[7] d. Incubate for 30 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.[7]
5. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation and Interpretation
The inhibitory activity of this compound should be compared to that of a known inhibitor of the target kinase. The results can be summarized in a table as shown below.
| Compound | Target Kinase | IC50 (nM) |
| This compound | BTK | TBD |
| Control Inhibitor (e.g., Ibrutinib) | BTK | TBD |
TBD: To Be Determined from the experimental data.
A lower IC50 value indicates a more potent inhibitor. The dose-response curve provides a visual representation of the inhibitor's potency.
Signaling Pathway Context
To understand the potential biological impact of inhibiting the target kinase, it is crucial to consider its role in cellular signaling pathways. For instance, if targeting BTK, the inhibition by this compound would be expected to disrupt the B-cell receptor signaling cascade.
Figure 2. Simplified B-cell receptor signaling pathway showing the point of inhibition by a BTK inhibitor.
Conclusion and Future Directions
This application note provides a comprehensive protocol for the initial screening of this compound as a potential kinase inhibitor. The described luminescence-based assay is a reliable and high-throughput method for determining the potency of the compound. A promising IC50 value from this initial screen would warrant further investigation, including selectivity profiling against a panel of other kinases to assess off-target effects, and subsequent validation in cell-based and in vivo models to evaluate its therapeutic potential. The imidazo[1,5-a]pyrazine scaffold continues to be a valuable starting point for the discovery of novel and selective kinase inhibitors.
References
-
Lee, J., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300083. Retrieved from [Link]
-
Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. Retrieved from [Link]
-
Boffo, F., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 956-965. Retrieved from [Link]
-
Kushwaha, N., & Haider, M. R. (Eds.). (2018). Kinase Screening and Profiling: Methods and Protocols. Springer. Retrieved from [Link]
-
Al-Trad, B., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. Retrieved from [Link]
-
Scholarly Blog. (2023, August 14). Note Writing for Chemistry: Effective Strategies and Best Practices. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
myChemistry. (2025, July 30). Note-Taking Tips for A-Level, IB & GCSE Chemistry. Retrieved from [Link]
-
Tiwari, G. (2024, April 4). What you need to write better chemistry notes (and what not)?. Retrieved from [Link]
-
Organic Compounds Notetaking Guide. (n.d.). Retrieved from [Link]
-
Organic Compounds Notetaking Guide. (n.d.). Retrieved from [Link]
-
De Savi, C., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. Retrieved from [Link]
-
Giraud, F., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(18), 5543. Retrieved from [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5591-5612. Retrieved from [Link]
-
Brasca, M. G., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-5163. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2015). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Molecules, 20(8), 14049-14066. Retrieved from [Link]
-
Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. Retrieved from [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine in Neurological Disorder Research
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold in Neuroscience
The landscape of drug discovery for neurological disorders is one of immense challenge and profound opportunity. Neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as acute neurological insults like ischemic stroke, represent a significant and growing unmet medical need.[1] The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its versatile biological activities. Derivatives of this and related structures, such as imidazo[1,2-a]pyrazines, have been explored for a multitude of therapeutic applications, including as potential treatments for cancer, inflammatory conditions, and, most pertinently, disorders of the central nervous system (CNS).[2][3]
Compounds based on the imidazo[1,5-a]pyrazine and related imidazopyridine frameworks have shown promise in modulating key CNS targets. For instance, certain derivatives have been identified as 5-HT4 receptor partial agonists for the potential treatment of cognitive deficits in Alzheimer's disease, while others have demonstrated c-Src inhibitory activity, offering a potential neuroprotective strategy in acute ischemic stroke.[1][4] The subject of these application notes, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine , is a novel investigational compound. While specific data on this molecule is not yet widespread, its structural features—a halogenated imidazopyrazine core—suggest it may possess favorable properties for CNS drug development, such as enhanced target binding affinity and the potential for good blood-brain barrier penetration.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of this compound. It provides a structured, experience-driven framework for its characterization, from initial in vitro screening to preliminary in vivo validation. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.
Compound Profile: this compound
While a specific synthesis protocol for this exact molecule is not publicly available, a plausible retro-synthetic analysis based on known imidazopyrazine chemistry can be proposed. The synthesis would likely involve a multi-step sequence, potentially culminating in a cyclization reaction to form the core heterocyclic system, followed by iodination. The purity and identity of the synthesized compound must be rigorously confirmed by standard analytical techniques (NMR, LC-MS, HPLC) before any biological evaluation.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C10H13IN4 | Based on chemical structure |
| Molecular Weight | 316.14 g/mol | Calculated from molecular formula[5] |
| Appearance | Likely a solid at room temperature | Common for similar organic molecules |
| Solubility | To be determined experimentally; initial trials in DMSO recommended | DMSO is a standard solvent for initial compound screening[6] |
| Purity for Biological Assays | >98% | Standard requirement for in vitro and in vivo studies |
Postulated Mechanism of Action and Signaling Pathways
Given the known targets of related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives, this compound could potentially modulate several signaling pathways implicated in neurological disorders. These may include, but are not limited to, pathways involved in neuroinflammation, synaptic plasticity, and neuronal survival. For instance, its activity could be mediated through the inhibition of protein kinases like c-Src or by acting as a modulator for neurotransmitter receptors such as the 5-HT4 or AMPA receptors.[1][4][7]
Below is a hypothetical signaling pathway that could be investigated, illustrating how a compound of this class might exert neuroprotective effects.
Caption: Hypothetical signaling pathway for neuroprotection.
Part 1: In Vitro Evaluation Protocols
The initial assessment of a novel compound involves a tiered approach, starting with broad cytotoxicity and neurotoxicity assays, followed by more specific target-based and phenotypic screens.[8]
Experimental Workflow for In Vitro Screening
Caption: Tiered workflow for in vitro compound evaluation.
Protocol 1: Neuronal Viability and Cytotoxicity Assay
Objective: To determine the concentration range at which this compound is non-toxic to neuronal cells. This is a critical first step to identify a suitable therapeutic window for subsequent efficacy studies.
Cell Line: SH-SY5Y human neuroblastoma cell line or primary cortical neurons.
Materials:
-
96-well clear-bottom black plates
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium, ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells. Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration).
Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Establishing a non-toxic concentration range is crucial to ensure that any observed neuroprotective effects in subsequent assays are not confounded by direct effects on cell health.
Protocol 2: Aβ-Induced Neurotoxicity Rescue Assay
Objective: To assess the potential neuroprotective effects of the compound in an in vitro model of Alzheimer's disease.
Cell Line: Differentiated SH-SY5Y cells or primary cortical neurons.
Materials:
-
All materials from Protocol 1
-
Amyloid-beta (Aβ) 1-42 peptide, pre-aggregated
-
Neurobasal medium with B-27 supplement
Procedure:
-
Cell Differentiation (for SH-SY5Y): Differentiate cells with retinoic acid (10 µM) for 5-7 days to induce a more neuron-like phenotype.
-
Pre-treatment: Treat the differentiated cells with non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.
-
Aβ Challenge: Add pre-aggregated Aβ1-42 to the wells at a final concentration known to induce toxicity (e.g., 10 µM).
-
Incubation: Co-incubate the cells with the compound and Aβ for 24-48 hours.
-
Viability Assessment: Perform the MTT assay as described in Protocol 1 to quantify cell viability.
-
Analysis: Compare the viability of cells treated with Aβ alone to those pre-treated with the compound. A significant increase in viability in the compound-treated group indicates a neuroprotective effect.
Rationale: Aβ-induced toxicity is a key pathological hallmark of Alzheimer's disease.[8] This assay provides a disease-relevant context to evaluate the compound's potential therapeutic efficacy.
Protocol 3: Target Engagement Assay (Kinase Inhibition Profile)
Objective: To determine if the compound inhibits specific kinases, such as c-Src, that are implicated in neurological disorders.
Methodology: This can be performed using a variety of platforms, including cell-free enzymatic assays or cell-based assays that measure the phosphorylation of a downstream substrate.
Example (Cell-Free Kinase Assay):
-
Assay Principle: Use a fluorescence-based assay (e.g., LanthaScreen™) where the inhibition of kinase activity results in a decrease in a FRET signal.
-
Procedure:
-
In a 384-well plate, combine the recombinant kinase (e.g., c-Src), a fluorescently labeled substrate peptide, and ATP.
-
Add serial dilutions of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection solution containing a labeled antibody that recognizes the phosphorylated substrate.
-
Measure the FRET signal on a compatible plate reader.
-
-
Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Rationale: Direct measurement of target engagement is crucial for confirming the mechanism of action.[4] A potent and selective inhibitor of a disease-relevant kinase would be a strong candidate for further development.
Part 2: In Vivo Evaluation Protocols
Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, safety, and efficacy in a whole-organism context.[9]
Experimental Workflow for In Vivo Studies
Caption: Phased workflow for in vivo compound testing.
Protocol 4: Preliminary Pharmacokinetic (PK) and Brain Penetration Study
Objective: To determine the concentration of the compound in the plasma and brain over time after administration, and to calculate key PK parameters including its ability to cross the blood-brain barrier (BBB).
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
Procedure:
-
Dosing: Administer a single dose of this compound via a relevant route (e.g., intravenous for initial assessment, oral for later-stage development).
-
Sample Collection: At various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples and brain tissue from cohorts of animals.
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot plasma and brain concentration versus time curves.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Determine the brain-to-plasma concentration ratio (Kp) as a measure of BBB penetration.
-
Rationale: A successful CNS drug must be able to cross the BBB in sufficient quantities to engage its target.[4] Early assessment of brain penetration is a critical decision-making point in the drug discovery cascade.
Protocol 5: Efficacy in an Animal Model of Ischemic Stroke
Objective: To evaluate the neuroprotective efficacy of the compound in a rodent model of acute ischemic stroke.
Animal Model: Male Sprague-Dawley rats.
Model: Middle Cerebral Artery Occlusion (MCAO) model.
Procedure:
-
Induction of Ischemia: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Treatment: Administer this compound or vehicle at the time of reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement:
-
Euthanize the animals and harvest the brains.
-
Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.
-
Quantify the infarct volume using image analysis software.
-
-
Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated and compound-treated groups.
Rationale: The MCAO model is a widely accepted preclinical model that mimics many aspects of human ischemic stroke.[4] A reduction in infarct volume and improvement in neurological function are strong indicators of therapeutic potential.
Data Interpretation and Troubleshooting
-
In Vitro: A desirable compound will exhibit a significant therapeutic window (a large difference between the efficacious concentration in disease models and the cytotoxic concentration). If high cytotoxicity is observed, consider structural modifications to improve the safety profile. If no efficacy is seen, the compound may not be hitting the desired target, or the chosen in vitro model may not be appropriate.
-
In Vivo: Poor brain penetration (low Kp value) is a common reason for the failure of CNS drug candidates. Formulation strategies or chemical modifications may be necessary to improve BBB permeability. A lack of efficacy in vivo despite good in vitro potency could be due to rapid metabolism, poor target engagement in the complex in vivo environment, or off-target effects.
Conclusion
This compound belongs to a class of compounds with demonstrated potential in the challenging field of neurological drug discovery. The structured application notes and protocols provided here offer a robust framework for its systematic evaluation. By progressing through a logical sequence of in vitro and in vivo assays, researchers can thoroughly characterize its biological activity, elucidate its mechanism of action, and determine its potential as a lead candidate for the treatment of neurological disorders. This rigorous, evidence-based approach is essential for navigating the complexities of CNS drug development and ultimately translating promising chemical matter into novel therapeutics.
References
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. Available at: [Link]
-
4-[8-Amino-3-[(2S)-1-(3-oxobutanoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-(2-pyridyl)benzamide. Pharmaffiliates. Available at: [Link]
-
Zebrafish: An in vivo model for the study of neurological diseases. PMC - PubMed Central. Available at: [Link]
-
(S)-1-bromo-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-8-amine. Pharmaffiliates. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. PubMed. Available at: [Link]
-
Cell death assays for neurodegenerative disease drug discovery. PMC - NIH. Available at: [Link]
-
Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link]
-
Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents. ResearchGate. Available at: [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available at: [Link]
-
in vitro Neurology Assay Services for Drug Discovery. Pharmaron. Available at: [Link]
-
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]
-
Tackling neurodegeneration in vitro with omics: a path towards new targets and drugs. Frontiers. Available at: [Link]
-
CNS Drugs. Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]
-
In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available at: [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Effects of 4-aminopyridine in experimental CNS demyelination. PubMed. Available at: [Link]
-
3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Available at: [Link]
-
4-Iodo-1-(thiophen-3-ylmethyl)pyrazol-5-amine. PubChem - NIH. Available at: [Link]
-
4-Iodo-1-(thiolan-3-ylmethyl)pyrazol-5-amine. PubChem - NIH. Available at: [Link]
Sources
- 1. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Zebrafish: An in vivo model for the study of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 9. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
Unveiling Kinase Biology: Application Notes for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine as a Dual-Function Chemical Probe
Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Kinase-Binding Motif
The imidazo[1,5-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of kinase inhibitors. Derivatives of this heterocyclic system have been shown to potently and selectively inhibit several important kinases, including Bruton's tyrosine kinase (BTK) and the Src family of kinases.[1][2][3] The 8-amino group on this scaffold is a key pharmacophore, often forming critical hydrogen bond interactions with the hinge region of the kinase domain, a conserved feature among many kinases.[2][3] This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency and selectivity.
This document outlines the applications of a novel derivative, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine , as a versatile chemical probe for studying kinase biology. The unique combination of the kinase-binding core, a sterically influential isopropyl group, and a strategically placed iodine atom allows this probe to serve dual functions: as a heavy-atom derivative for X-ray crystallography and as a radiolabeling precursor for binding and imaging studies.
Molecular Profile and Rationale for Use
| Feature | Significance as a Chemical Probe |
| Imidazo[1,5-a]pyrazin-8-amine Core | Targets the ATP-binding site of kinases like BTK and c-Src. The 8-amino group is crucial for hinge-binding.[2][3] |
| 3-isopropyl Group | Provides steric bulk that can influence selectivity by probing the shape and size of the hydrophobic pocket within the ATP-binding site. |
| 1-iodo Group | Enables dual applications: 1) Acts as a heavy atom for phasing in X-ray crystallography to determine the high-resolution structure of the probe-kinase complex.[4] 2) Allows for the introduction of radioactive iodine isotopes (e.g., ¹²⁵I, ¹²³I, ¹²⁴I) for use as a radioligand in binding assays or for in vivo imaging.[5][6] |
Proposed Mechanism of Action: Targeting BTK
Based on the known structure-activity relationships of related compounds[2][3][7], we propose that this compound acts as a reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target in immunology and oncology research.[2][8] The proposed binding mode involves the 8-amino group forming hydrogen bonds with the kinase hinge, while the imidazopyrazine core occupies the adenine-binding region. The isopropyl group is projected to fit into a nearby hydrophobic pocket, and the iodo-substituent can be leveraged for the applications detailed below.
Caption: Proposed binding mode of the chemical probe within the BTK active site.
Application 1: Elucidation of Probe-Kinase Interactions via X-ray Crystallography
The iodine atom in this compound makes it an excellent tool for determining the crystal structure of its target kinase in complex with the probe. Iodine's high electron density provides a strong anomalous signal, which is invaluable for solving the phase problem in X-ray crystallography.[4][8]
Experimental Workflow
Caption: Workflow for determining the co-crystal structure of a kinase with the probe.
Protocol: Co-crystallization and Structure Determination
1. Materials:
-
Purified target kinase (e.g., BTK) at >95% purity, concentrated to 5-10 mg/mL.
-
This compound stock solution (100 mM in DMSO).
-
Crystallization screens (various commercial screens are suitable).
-
Cryoprotectant solution (mother liquor supplemented with 20-30% glycerol or ethylene glycol).
2. Procedure:
-
Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of the chemical probe for 1-2 hours on ice to ensure complex formation.
-
Crystallization Screening: Set up sitting-drop or hanging-drop vapor diffusion crystallization trials. Mix 1 µL of the protein-probe complex with 1 µL of the reservoir solution.
-
Crystal Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.
-
Crystal Soaking (Alternative Method): If co-crystallization is unsuccessful, native kinase crystals can be soaked in a solution of mother liquor containing 1-5 mM of the probe for a few hours to overnight.[8]
-
Data Collection: Harvest a single crystal and flash-cool it in liquid nitrogen. Collect diffraction data at a synchrotron source, ensuring to collect data at the iodine absorption edge for anomalous signal.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using single- or multi-wavelength anomalous dispersion (SAD/MAD) phasing methods. Refine the model to obtain a high-resolution structure of the kinase-probe complex.
Application 2: Radioligand Binding Assays and In Vivo Imaging
The iodo-substituent allows for the synthesis of a radio-iodinated version of the probe (e.g., [¹²⁵I]-1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine). This radioligand can be used in a variety of applications, from in vitro binding assays to in vivo imaging.[5][9][10]
Protocol: Radioiodination
Note: All work with radioactive materials must be performed in a designated and properly shielded facility in accordance with institutional guidelines.
1. Materials:
-
1-Bromo- or 1-trimethylstannyl-3-isopropylimidazo[1,5-a]pyrazin-8-amine (precursor for radioiodination).
-
Na[¹²⁵I] (or other radioactive iodine isotope).
-
Oxidizing agent (e.g., Chloramine-T).
-
HPLC system for purification.
2. Procedure (Electrophilic Radioiodination):
-
To a solution of the tin precursor in a suitable solvent, add Na[¹²⁵I] followed by an oxidizing agent.
-
Allow the reaction to proceed for a short period (typically 5-15 minutes) at room temperature.
-
Quench the reaction with sodium metabisulfite.
-
Purify the [¹²⁵I]-labeled probe using reverse-phase HPLC.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol: In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) of the probe for its target kinase.
1. Materials:
-
[¹²⁵I]-labeled probe.
-
Purified target kinase or cell lysates containing the target.
-
Non-labeled ("cold") probe for competition studies.
-
Assay buffer (e.g., Tris-HCl with BSA and detergents).
-
Filter plates and a scintillation counter.
2. Procedure:
-
In a 96-well plate, add a constant amount of purified kinase/cell lysate and a fixed concentration of the [¹²⁵I]-labeled probe.
-
For competition experiments, add increasing concentrations of the non-labeled probe.
-
Incubate to allow binding to reach equilibrium.
-
Filter the contents of the wells through a filter plate to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Kd or IC₅₀ values.
Conclusion
This compound is a rationally designed chemical probe with significant potential for the study of kinase biology. Its dual-functionality as a heavy-atom derivative and a precursor for radiolabeling makes it a powerful tool for both structural biology and pharmacological profiling. The protocols provided herein offer a starting point for researchers to leverage this versatile molecule to gain deeper insights into the function and regulation of its target kinases.
References
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
-
An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section F: Structural Biology Communications, 72(3), 183-194. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]
-
Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1649-1655. [Link]
-
An overview of heavy-atom derivatization of protein crystals. ResearchGate. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Publications. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210741. [Link]
-
Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]
-
Heavy-atom Database System: a tool for the preparation of heavy-atom derivatives of protein crystals based on amino-acid sequence and crystallization conditions. PubMed. [Link]
-
A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D: Biological Crystallography, 60(5), 852-857. [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 28(1), 18. [Link]
-
Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science Publishers. [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][4]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]
-
Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules, 27(22), 8027. [Link]
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Organic and Biomolecular Chemistry, 15(31), 6524-6534. [Link]
-
Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. ResearchGate. [Link]
-
Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6847-6854. [Link]
Sources
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.ru [sci-hub.ru]
- 8. journals.iucr.org [journals.iucr.org]
- 9. mdpi.com [mdpi.com]
- 10. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination [ouci.dntb.gov.ua]
Topic: High-Fidelity Purification Strategies for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
An Application Note and Protocol from the Senior Scientist's Desk
Introduction: The Imperative for Purity
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds explored for therapeutic applications.[1][2] The specific analogue, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine, represents a key synthetic intermediate. The iodo-substituent serves as a versatile handle for further functionalization via cross-coupling reactions, while the amine group modulates solubility and provides a vector for biological interactions.
The reliability of downstream applications—be it in biological screening, structural analysis, or further synthetic elaboration—is directly contingent on the purity of this starting material. Trace impurities, such as unreacted starting materials, de-iodinated byproducts, or regioisomers, can lead to ambiguous results, complicate reaction outcomes, and generate misleading biological data. This guide provides a detailed examination of robust purification methodologies tailored to the unique physicochemical properties of this molecule, ensuring the high fidelity required for advanced research and development.
Molecular Profile & Strategic Considerations
Before selecting a purification method, it is crucial to understand the molecule's inherent properties.
-
Basicity: The primary amine at the 8-position imparts significant basicity, making the molecule amenable to salt formation and acid-base extraction techniques.
-
Polarity: The imidazopyrazine core and the primary amine contribute to the molecule's polarity. However, the isopropyl group and the large, polarizable iodine atom introduce lipophilic character. This moderate, balanced polarity is key to designing effective chromatographic separations.
-
Stability: Iodo-substituted heteroaromatic systems generally exhibit good thermal stability.[3][4][5] However, care should be taken to avoid prolonged exposure to strong light, potent reducing agents, or highly acidic/basic conditions at elevated temperatures, which could risk de-iodination.
This profile suggests that a multi-pronged approach, combining chromatographic and non-chromatographic techniques, will yield the highest purity.
Decision Workflow for Purification Strategy
The initial purity of the crude material, as assessed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), dictates the most efficient path forward.
Caption: Decision tree for selecting the optimal purification method.
Strategy 1: High-Resolution Flash Column Chromatography
Flash chromatography is the primary workhorse for purifying moderately polar organic molecules. The choice between normal-phase and reverse-phase depends on the impurity profile.
Protocol 1A: Normal-Phase Chromatography (Silica Gel)
This method is ideal for separating the target compound from less polar starting materials or more polar, salt-like impurities.
Rationale: Silica gel, a polar stationary phase, will retain the polar amine more strongly than non-polar impurities. A gradient of an organic solvent will elute compounds based on increasing polarity. This technique is widely used for purifying similar heterocyclic systems.[6][7]
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This prevents band broadening during loading.
-
Column Packing: Wet-pack a silica gel column (60-120 mesh) with the initial eluent (e.g., 98:2 Dichloromethane:Methanol). The column size should be chosen based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude mass).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the starting solvent system and gradually increase the polarity. Monitor the fractions by TLC (staining with potassium permanganate or visualization under UV light).
-
Fraction Collection: Collect fractions containing the pure product, combine them, and remove the solvent in vacuo.
Protocol 1B: Reverse-Phase Chromatography (C18 Silica)
This method is highly effective for separating compounds with minor differences in lipophilicity and is often used to achieve final high purity.
Rationale: The non-polar C18 stationary phase retains the lipophilic parts of the molecule. Eluting with a polar mobile phase (like water/acetonitrile) will cause more polar compounds to elute first. This is an excellent polishing step and is used to confirm the purity of related compounds.[8]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the partially purified material in a minimal amount of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid or trifluoroacetic acid to improve peak shape by protonating the amine).
-
Column Equilibration: Equilibrate a C18-functionalized silica gel column with the initial mobile phase composition.
-
Loading & Elution: Inject the sample and begin a shallow gradient elution, for example, from 20% to 80% Acetonitrile in Water (with acid additive) over 20-30 column volumes.
-
Fraction Analysis: Monitor the eluent with a UV detector (typically at 254 nm and 280 nm). Collect fractions corresponding to the main peak.
-
Product Isolation: Combine the pure fractions. If an acid additive was used, neutralization with a mild base (e.g., saturated sodium bicarbonate solution) may be necessary before extraction with an organic solvent like ethyl acetate. Dry the organic layer, filter, and concentrate to yield the pure product.
Data Summary: Chromatography Systems
| Parameter | Normal-Phase (Silica) | Reverse-Phase (C18) |
| Stationary Phase | Silica Gel (SiO₂) | C18-Functionalized Silica |
| Typical Eluent | Dichloromethane/Methanol | Acetonitrile/Water |
| Elution Order | Least Polar First | Most Polar First |
| Additive | Triethylamine (optional, 0.1%) | Formic Acid or TFA (0.1%) |
| Best For | Bulk purification, polar impurities | Polishing, non-polar impurities |
Strategy 2: Purification by Recrystallization
For materials that are already substantially pure (>90%), recrystallization can be an exceptionally effective method to obtain high-purity, crystalline solids, removing trace impurities that co-elute during chromatography.
Rationale: This technique exploits differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. A patent for purifying imidazole derivatives highlights the utility of crystallization for achieving high purity levels.[9]
Step-by-Step Protocol:
-
Solvent Screening: In parallel on a small scale, test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude material portion-wise until the solid just dissolves completely.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or add a seed crystal. Further cooling in an ice bath or refrigerator can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under high vacuum.
Strategy 3: Preparative Acid-Base Extraction
This classic liquid-liquid extraction technique can be used as a cost-effective initial cleanup step to remove neutral or acidic impurities from the basic target compound.
Rationale: The basic amine can be protonated to form a water-soluble salt, which will partition into an aqueous acidic phase, leaving non-basic impurities behind in the organic phase.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolve the crude material in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic product will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash once with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is strongly basic (pH > 10). The product should precipitate or form an oil.
-
Extract the product back into an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Final Purity Assessment
Regardless of the method used, the final purity must be rigorously confirmed.
-
HPLC/UPLC: Use a standardized reverse-phase method to determine purity as a percentage area under the curve.[8]
-
LC-MS: Confirm the molecular weight of the main peak.
-
NMR (¹H and ¹³C): Verify the structure and identify any remaining impurities. Analytical data for a similar compound can be found in commercial supplier databases.[10]
Conclusion
The purification of this compound is most effectively achieved through a considered, multi-step approach. For bulk purification from a complex crude mixture, an initial acid-base extraction followed by normal-phase flash chromatography is recommended. For a final polishing step to achieve >99% purity for sensitive applications, reverse-phase chromatography or recrystallization are the methods of choice. The application of these detailed protocols will ensure a reliable supply of high-purity material, underpinning the success of subsequent research endeavors.
References
-
Waser, J., et al. (2021). Thermal Stability of N-Heterocycle-stabilized Iodanes – A Systematic Investigation. ChemRxiv. [Link]
-
Pasker, B., et al. (2022). Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation. ResearchGate. [Link]
-
Zhdankin, V.V. (2014). Iodine Heterocycles. ResearchGate. [Link]
-
Shailaja, M., et al. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Googleapis.com. [Link]
-
Gnanasekaran, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Kumar, R., et al. (2013). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]
-
Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Waser, J., et al. (2022). N-Heterocycle (tetrazole)-stabilized pseudocyclic λ3-iodane: Synthesis and reactivity. ResearchGate. [Link]
-
Reddy, G. S., et al. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. [Link]
-
Malenović, A., et al. (2020). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. ResearchGate. [Link]
-
Panchal, B. (n.d.). Organic Chemistry Class 11 Notes. Scribd. [Link]
-
Vlasov, V.M., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis. [Link]
-
Jana, A., et al. (2019). Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. ACS Omega. [Link]
-
Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]
- BASF AG. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Bayer AG. (2023). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][3][5]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.
Sources
- 1. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. rsc.org [rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 10. 1823418-87-6|1-iodo-3-methylimidazo[1,5-a]pyrazin-8-amine|BLD Pharm [bldpharm.com]
Application Notes and Protocols for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine: Solution Preparation and Stability Assessment
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and stability assessment of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine solutions. In the absence of specific literature for this exact molecule, this guide synthesizes field-proven insights and established methodologies for structurally related heterocyclic compounds, particularly iodo-substituted and amino-functionalized imidazopyrazines. The protocols herein are presented as robust starting points for experimental work, emphasizing the principles of scientific integrity and self-validating experimental design. This guide covers solvent selection, preparation of stock and working solutions, and detailed protocols for both forced degradation and long-term stability studies.
Introduction and Compound Overview
This compound is a heterocyclic compound belonging to the imidazopyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active agents. The structural features of this particular molecule—a fused imidazopyrazine ring system, an isopropyl group, an iodo substituent, and an amino group—dictate its physicochemical properties, including solubility and stability.
-
Imidazopyrazine Core: This nitrogen-rich heterocyclic system provides a rigid scaffold for substituent presentation and can participate in hydrogen bonding. The pyrazine ring is known to be susceptible to oxidative degradation.
-
Aminopyrazine Moiety: The 8-amino group significantly influences the basicity and nucleophilicity of the molecule. Aromatic amines can be prone to oxidation, which may lead to discoloration of the compound and its solutions.
-
Iodo Substituent: The carbon-iodine bond on the imidazole ring is a potential site of photolytic cleavage. Iodo-aromatic compounds can be sensitive to light, leading to degradation.
-
Isopropyl Group: This lipophilic group at the 3-position will increase the nonpolar character of the molecule, likely influencing its solubility profile.
A thorough understanding of these structural components is crucial for designing appropriate solution preparation and stability testing protocols.
Solution Preparation: From Stock to Assay-Ready
The preparation of accurate and stable solutions is fundamental to obtaining reliable experimental data. The choice of solvent is paramount and depends on the intended application, such as in vitro biological assays, NMR analysis, or LC-MS quantification.
Solvent Selection and Solubility Profile
Given the heterocyclic amine nature of this compound, a tiered approach to solubility testing is recommended.
-
Primary Stock Solutions (High Concentration): For creating concentrated stock solutions (e.g., 10-50 mM), polar aprotic solvents are generally the first choice.
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of diverse small molecules for biological screening. Many heterocyclic compounds are readily soluble in DMSO.
-
Dimethylformamide (DMF): An alternative to DMSO, also effective for a wide range of organic compounds.
-
-
Intermediate and Working Solutions (Lower Concentration):
-
Alcohols (Ethanol, Methanol): These are often used for intermediate dilutions and are compatible with many biological assay systems at low final concentrations.
-
Acetonitrile (ACN): Primarily used for analytical purposes (e.g., HPLC, LC-MS) due to its UV transparency and volatility.
-
-
Aqueous Buffers: Direct dissolution in aqueous buffers is often challenging for complex organic molecules. If required for an assay, it's typically achieved by diluting a concentrated stock solution (e.g., in DMSO) into the buffer. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid impacting the biological system. For compounds with basic amine groups, solubility in acidic aqueous solutions may be enhanced due to salt formation.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent | Type | Typical Use | Rationale and Considerations |
| DMSO | Polar Aprotic | Primary stock solutions for biological assays | High solubilizing power for a wide range of compounds. Ensure use of anhydrous grade and store protected from moisture. |
| Ethanol (Absolute) | Polar Protic | Intermediate stock solutions, formulation studies | Good solvating power and less toxic than methanol. Can be used for serial dilutions from a DMSO stock. |
| Methanol | Polar Protic | Analytical sample preparation (HPLC, LC-MS) | Volatile and miscible with water. Good for preparing samples for chromatographic analysis. |
| Acetonitrile | Polar Aprotic | Analytical mobile phases and sample diluent | Excellent for HPLC/LC-MS due to low UV cutoff and compatibility with reverse-phase chromatography. |
| Aqueous Buffer (pH 7.4) | Aqueous | Final working solutions for physiological assays | Assess precipitation upon dilution from organic stock. Final DMSO concentration should be carefully controlled. |
| Aqueous Buffer (pH < 5) | Acidic Aqueous | Solubility enhancement for basic compounds | The amino group may be protonated, forming a more soluble salt. Useful for specific formulation or analytical needs. |
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes a standard procedure for preparing a high-concentration stock solution, which serves as the foundation for all subsequent dilutions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Tare the Vial: Place the amber vial on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh a precise amount of this compound into the tared vial. For example, weigh 3.16 mg. (Molecular Weight is approximately 316.1 g/mol ).
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = Moles / Molarity
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
For 3.16 mg (0.00316 g): Moles = 0.00316 g / 316.1 g/mol ≈ 1.0 x 10⁻⁵ mol
-
Volume (L) = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
Add Solvent: Add the calculated volume (1.0 mL) of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~30-40°C) may be applied if dissolution is slow, but monitor for any color change.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Caption: Overview of forced degradation and long-term stability testing workflows.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from its degradation products.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 4.6 mm, 2.7 µm) | Provides good retention for moderately nonpolar compounds. Modern columns offer better peak shape for basic analytes. [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape of the basic amine by ensuring consistent protonation. Volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase HPLC. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions. | A broad gradient is necessary during method development to ensure elution of both the parent compound and any potential degradants of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp | 30-40°C | Improves peak shape and reproducibility. |
| Detection | UV/PDA at 254 nm and a wavelength maximum (λmax) determined by UV scan. | PDA detection allows for peak purity analysis and detection of degradants that may have different UV spectra. |
| Injection Vol | 5-10 µL | Adjust based on sample concentration and detector response. |
Data Interpretation and Best Practices
-
Visual Inspection: Always visually inspect solutions before use. Any color change, cloudiness, or precipitation is a sign of potential instability or insolubility and should be investigated. Aromatic amines, upon oxidation, can often form colored impurities.
-
Chromatographic Purity: In stability studies, the purity of the compound is often expressed as the percentage of the parent peak area relative to the total peak area of all components in the chromatogram.
-
% Purity = (Area of Parent Peak / Total Area of All Peaks) x 100
-
-
Freeze-Thaw Cycles: For stock solutions stored frozen, minimize the number of freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use vials.
-
Documentation: Meticulously document all aspects of solution preparation and stability studies, including solvent lot numbers, exact weights and volumes, storage conditions, and analytical results.
Conclusion
While specific experimental data for this compound is not yet publicly available, a robust framework for its handling, solution preparation, and stability assessment can be established based on its structural components and established pharmaceutical industry practices. The protocols provided in this guide offer a scientifically sound starting point for researchers. It is imperative that these general procedures are followed by rigorous experimental validation to determine the specific solubility and stability characteristics of this novel compound.
References
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. (n.d.). [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health. (2020). [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Guidance. (2023). [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega. (2024). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Institutes of Health. (2024). [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2023). [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. National Institutes of Health. (2022). [Link]
-
Spotlight on stability: API and drug product testing. Almac Group. (n.d.). [Link]
-
Heterocycles Structural Analysis in HPLC Method Development. Chromatography Online. (2023). [Link]
-
The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. National Institutes of Health. (1995). [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Royal Society of Chemistry. (2021). [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. (2015). [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. (2022). [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. (2023). [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. (2022). [Link]
-
Synthesis, structural characterization and antioxidative properties of aminopyrazine and imidazolopyrazine derivatives. Royal Society of Chemistry. (1999). [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. (n.d.). [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. (2012). [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. (2023). [Link]
-
Photostability testing theory and practice. Q1 Scientific. (2021). [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. (n.d.). [Link]
-
Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7. National Institutes of Health. (2008). [Link]
-
Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. National Institutes of Health. (1997). [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Medicinal Chemistry. (2023). [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. (1996). [Link]
-
Aminopyrazine analogues as chemiluminescence derivatization reagents for pyruvic acid. National Institutes of Health. (1999). [Link]
-
Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). ResearchGate. (2017). [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. (n.d.). [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. (2017). [Link]
Sources
Application Notes and Protocols for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Kinase Inhibitor Core
The imidazo[1,5-a]pyrazine heterocyclic system has emerged as a scaffold of significant interest in medicinal chemistry, demonstrating a versatile and potent inhibitory activity against a range of clinically relevant protein kinases.[1][2] Its rigid, planar structure provides a unique framework for the spatial orientation of substituents, enabling precise interactions with the ATP-binding sites of various kinases. Notably, derivatives of this scaffold have shown promise as inhibitors of Bruton's tyrosine kinase (BTK), c-Src kinase, and IκB kinase (IKK), implicating their potential in the treatment of cancers, inflammatory disorders, and autoimmune diseases.[3][4][5]
This application note focuses on 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine , a specific derivative poised for exploration in drug discovery programs. The strategic incorporation of an iodo group at the C1 position offers a versatile handle for further chemical elaboration through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The isopropyl group at the C3 position is anticipated to impart favorable steric and lipophilic properties, potentially enhancing binding affinity and selectivity for the target kinase. Furthermore, the 8-amino group is a key feature, known to form critical hydrogen bond interactions within the hinge region of many kinase active sites.[6]
This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound, with a primary focus on its potential as a Bruton's tyrosine kinase (BTK) inhibitor.
Proposed Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling
Based on the established activity of structurally related 8-amino-imidazo[1,5-a]pyrazine derivatives, it is hypothesized that this compound functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[4][6][7] BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[8] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[8]
The proposed mechanism of action involves the binding of this compound to the ATP-binding pocket of BTK, preventing the phosphorylation of its downstream substrates and thereby interrupting the BCR signaling cascade. The 8-amino group is expected to form key hydrogen bonds with the hinge region of the kinase, while the imidazo[1,5-a]pyrazine core occupies the hydrophobic pocket. The 3-isopropyl group may further enhance binding through van der Waals interactions.
Figure 1: Proposed inhibition of the BTK signaling pathway.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines a plausible synthetic route adapted from known procedures for similar scaffolds.[6] Researchers should perform appropriate reaction optimization and characterization at each step.
Figure 2: Synthetic workflow for the target compound.
Step 1: Synthesis of Pyrazine-2,3-diamine
-
To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add a solution of ammonia in methanol (excess) in a sealed pressure vessel.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pyrazine-2,3-diamine.
Step 2: Synthesis of 3-isopropylimidazo[1,5-a]pyrazin-8-amine
-
To a solution of pyrazine-2,3-diamine (1.0 eq) in a protic solvent like ethanol, add isopropylglyoxal (1.1 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 3-isopropylimidazo[1,5-a]pyrazin-8-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
Characterization:
-
¹H NMR, ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Part 2: In Vitro Biological Evaluation
BTK Kinase Inhibition Assay (Biochemical)
-
Utilize a commercially available BTK kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the BTK enzyme, the specific substrate, and ATP.
-
Add the serially diluted compound to the wells.
-
Incubate the plate at room temperature for the recommended time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Cellular BTK Autophosphorylation Assay
-
Culture a suitable B-cell lymphoma cell line (e.g., TMD8) in appropriate media.
-
Seed the cells in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the test compound for 2 hours.
-
Stimulate the B-cell receptor signaling by adding anti-IgM antibody for 10 minutes.
-
Lyse the cells and determine the level of phosphorylated BTK (pBTK) and total BTK using a sandwich ELISA or Western blotting.
-
Calculate the IC₅₀ value based on the inhibition of BTK autophosphorylation.
Figure 3: Workflow for biological evaluation.
Data Summary (Hypothetical)
The following table presents hypothetical data that might be obtained for this compound, for illustrative purposes.
| Parameter | Value |
| BTK Biochemical IC₅₀ | 5 nM |
| Cellular pBTK IC₅₀ (TMD8 cells) | 50 nM |
| Kinase Selectivity (S-score at 1 µM) | >0.05 (High Selectivity) |
| Mouse Pharmacokinetics (Oral, 10 mg/kg) | |
| Cₘₐₓ | 500 ng/mL |
| Tₘₐₓ | 1 hour |
| AUC₀₋₂₄ | 2000 ng·h/mL |
| Bioavailability (F%) | 40% |
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors, particularly targeting BTK. The synthetic route is feasible, and the proposed biological evaluation protocols provide a clear path for assessing its therapeutic potential. The presence of the iodo moiety offers significant opportunities for further lead optimization through established medicinal chemistry strategies. This application note serves as a valuable resource for researchers embarking on the exploration of this and related imidazo[1,5-a]pyrazine derivatives in their drug discovery endeavors.
References
-
Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. Available at: [Link]
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. Available at: [Link]
-
Patinote, C., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1145-1157. Available at: [Link]
-
Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Med Chem Lett., 7(2), 198-203. Available at: [Link]
-
Ali, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. Available at: [Link]
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.GOV. Available at: [Link]
-
Al-dujaili, L. J., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 119-146. Available at: [Link]
-
Bhagwat, S. V., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. Available at: [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this structure have been investigated as inhibitors of critical enzyme families, particularly protein kinases, and as modulators of various receptors. For instance, different substituted imidazo[1,5-a]pyrazines have shown inhibitory activity against kinases such as c-Src and IKK, which are implicated in cancer and inflammatory diseases respectively[1][2]. The versatility of this scaffold makes it an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This application note outlines a comprehensive strategy for a high-throughput screening campaign utilizing "1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine" and a library of its analogs to identify novel kinase inhibitors. The protocols described herein are designed to be robust, scalable, and provide a clear path from primary screening to validated hit identification.
Strategic Overview: A Funnel-Based Approach to Hit Identification
A successful HTS campaign is a multi-step process designed to efficiently identify true hits from a large compound library while eliminating false positives.[3][4] This process is best visualized as a funnel, where a large number of compounds are initially screened, and progressively more rigorous assays are applied to a smaller number of promising candidates.
Caption: High-throughput screening workflow from primary screen to lead generation.
Part 1: Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reliable assay.[5][6] For kinase targets, several assay formats are available, each with its own advantages and disadvantages. For this application note, we will focus on a homogenous, fluorescence-based assay for the detection of ADP, a universal product of kinase reactions.[7]
Choice of Assay Technology
An enzyme-coupled fluorescence assay for ADP detection is a cost-effective and highly sensitive method suitable for HTS.[7] This assay format offers a "mix-and-read" protocol, which simplifies automation.
Reagent Preparation and Optimization
-
Kinase: Recombinant kinase of interest. The concentration should be optimized to produce a linear reaction rate and a sufficient signal window.
-
Substrate: A peptide or protein substrate for the kinase. The concentration should be at or near the Km for ATP to ensure competitive inhibitors can be identified.
-
ATP: The concentration should be at or near the Km of the kinase to allow for the detection of ATP-competitive inhibitors.
-
ADP Detection Reagents: Commercially available kits provide optimized formulations of enzymes and substrates for the coupled reaction that produces a fluorescent signal.
Assay Miniaturization and Automation
To screen large compound libraries, the assay must be miniaturized to a 384- or 1536-well plate format.[8] Liquid handling robotics are essential for accurate and precise dispensing of reagents and compounds.
Assay Validation Protocol
Before initiating the primary screen, the assay must be validated to ensure its performance is acceptable for HTS. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control (High Signal): Kinase reaction with DMSO (vehicle).
-
Positive Control (Low Signal): Kinase reaction with a known, potent inhibitor of the target kinase.
-
-
Add all assay components (kinase, substrate, ATP) to the wells.
-
Add DMSO or the control inhibitor to the appropriate wells.
-
Incubate for the optimized reaction time.
-
Add the ADP detection reagents.
-
Incubate to allow for signal development.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
| Parameter | Acceptance Criteria |
| Z'-Factor | > 0.5 |
| Signal-to-Background | > 5 |
| Coefficient of Variation (%CV) | < 10% |
Table 1: Assay validation acceptance criteria.
Part 2: Primary High-Throughput Screen
The primary screen involves testing every compound in the library at a single, high concentration (typically 10-20 µM) to identify initial "hits".[4]
Protocol for Primary HTS:
-
Prepare assay plates containing the kinase, substrate, and ATP in buffer.
-
Using an acoustic dispenser, transfer a small volume of each compound from the library source plates to the assay plates.
-
Incubate for a pre-determined time to allow for compound-target interaction.
-
Initiate the kinase reaction by adding ATP (if not already present).
-
Incubate for the optimized reaction time.
-
Stop the reaction and add the ADP detection reagents.
-
Read the plates on a fluorescence plate reader.
-
Analyze the data to identify compounds that inhibit the kinase activity beyond a certain threshold (e.g., >50% inhibition).
Part 3: Hit Confirmation and Triage
Initial hits from the primary screen require confirmation and further characterization to eliminate false positives and prioritize the most promising compounds.[3]
Hit Confirmation and Potency Determination
Compounds identified as hits in the primary screen are re-tested in a dose-response format to confirm their activity and determine their potency (IC50).
Protocol for Dose-Response Assay:
-
Select the confirmed hits from the primary screen.
-
Prepare a series of dilutions for each hit (e.g., 10-point, 3-fold serial dilution).
-
Perform the kinase assay as described for the primary screen, but with the range of compound concentrations.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assays
To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[9] For example, if the primary screen used a fluorescence-based ADP detection method, an orthogonal assay could be a luminescence-based ATP depletion assay.
Triage for Undesirable Properties
At this stage, it is crucial to filter out compounds with undesirable properties, such as pan-assay interference compounds (PAINS).[3] Computational filters and historical screening data can be used to flag problematic chemotypes.
Part 4: Hit Validation and Characterization
The goal of hit validation is to confirm that the compound's activity is due to direct interaction with the target of interest.[10]
Caption: Key stages in the hit validation cascade.
Biophysical Assays for Direct Binding
Biophysical methods provide direct evidence of compound binding to the target protein.[3]
-
Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics (kon and koff) of the compound to the immobilized kinase.
-
Microscale Thermophoresis (MST): Measures the change in movement of the fluorescently labeled kinase in a temperature gradient upon ligand binding to determine the binding affinity (Kd).[3]
Cellular Target Engagement Assays
Demonstrating that a compound can bind to its target in a cellular environment is a critical validation step.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of the target protein in intact cells upon compound binding, confirming target engagement in a physiological context.[3]
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign with "this compound" and its analogs to identify novel kinase inhibitors. By following a structured approach of assay development, primary screening, hit confirmation, and rigorous hit validation, researchers can increase the likelihood of discovering promising lead compounds for further drug development.
References
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
- Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240.
-
Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]
- Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165–1177.
-
National Center for Biotechnology Information. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Retrieved from [Link]
-
Bentham Science. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors. Retrieved from [Link]
-
Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
American Chemical Society. (n.d.). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Retrieved from [Link]
-
Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 6. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 10. pelagobio.com [pelagobio.com]
Troubleshooting & Optimization
"1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine" solubility issues and solutions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine. Given its structural characteristics as a heterocyclic compound, potentially belonging to the kinase inhibitor class, solubility challenges are anticipated.[1][2] This document provides a comprehensive framework for identifying, troubleshooting, and resolving these issues to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: I just received my vial of this compound. What solvent should I use to prepare a stock solution?
A: For initial stock solution preparation, we recommend starting with a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its strong solubilizing power for a wide range of organic molecules. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental systems.
-
Causality: DMSO is effective because it is a strong hydrogen bond acceptor and has a high dielectric constant, allowing it to solvate complex, hydrophobic molecules. However, always check for compound stability in DMSO if long-term storage is required. For cellular assays, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Q2: My compound precipitated when I diluted my DMSO stock into my aqueous buffer (e.g., PBS or cell media). Why did this happen and what can I do?
A: This is a classic sign of a compound with low aqueous solubility. The compound is soluble in the organic stock solution but "crashes out" when introduced to the predominantly aqueous environment where its solubility limit is much lower.
-
Immediate Solutions:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try performing a serial dilution to find the highest concentration that remains in solution.
-
Use Co-solvents: When diluting, use a buffer that contains a small percentage of an organic co-solvent or surfactant. See the Troubleshooting Guide for more details.
-
Adjust pH: The "8-amine" moiety in the compound name suggests it is a basic molecule. Acidifying your aqueous buffer (e.g., to pH 4-5) may significantly increase solubility. See Protocol 3 for guidance.
-
Q3: Is this compound expected to be poorly soluble?
A: Yes. The molecular structure—a polycyclic, aromatic system with a large iodine atom and an isopropyl group—contributes to high lipophilicity (hydrophobicity). Such characteristics are common in kinase inhibitors, which are frequently categorized as Biopharmaceutics Classification System (BCS) class II or IV compounds, defined by their low solubility.[3] High lipophilicity and strong crystal lattice energy are primary drivers of poor aqueous solubility.[4][5]
Q4: Can I heat the solution to help it dissolve?
A: Gentle warming (e.g., 37°C) and vortexing can be used to facilitate the dissolution of the compound in the initial organic solvent (like DMSO). However, be cautious. This creates a supersaturated solution, which is thermodynamically unstable and may precipitate upon cooling or dilution. Furthermore, prolonged heating can lead to compound degradation. This technique should be used with care and is not a substitute for finding a proper solvent system.
Troubleshooting Guide: A Systematic Approach to Solubility
If the initial attempts to solubilize the compound fail, a systematic approach is necessary. This guide provides a logical workflow from basic assessment to advanced strategies.
Workflow for Troubleshooting Solubility Issues
Caption: Effect of pH on the solubility of a basic compound.
Data Summary Tables
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class | Polarity | Boiling Point (°C) | Key Considerations |
|---|---|---|---|---|
| DMSO | Polar Aprotic | High | 189 | Gold standard for stock solutions; can be hard to remove. |
| DMF | Polar Aprotic | High | 153 | Good alternative to DMSO; lower viscosity. |
| Ethanol | Polar Protic | Medium | 78.4 | Biologically compatible; useful as a co-solvent. |
| NMP | Polar Aprotic | High | 202 | Very strong solubilizer; use with caution due to toxicity. |
| PEG-400 | Polymer | High | Decomposes | Excellent co-solvent for in vivo/in vitro use; low toxicity. |
Table 2: Example pH-Solubility Profile Data
| pH of Aqueous Buffer | Observed State (at 10 µM) | Kinetic Solubility (µg/mL) |
|---|---|---|
| 3.0 | Clear Solution | > 3.7 |
| 4.0 | Clear Solution | > 3.7 |
| 5.0 | Clear Solution | > 3.7 |
| 6.0 | Hazy, some precipitate | ~1.5 |
| 7.0 (PBS) | Heavy Precipitate | < 0.5 |
| 8.0 | Heavy Precipitate | < 0.5 |
Note: Solubility values are hypothetical and for illustrative purposes. The molecular weight of this compound is ~316.16 g/mol , so 10 µM is ~3.16 µg/mL.
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution
Objective: To create a stable, high-concentration stock solution for serial dilutions.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Methodology:
-
Weigh out a precise amount of the compound (e.g., 5 mg) into a tared vial.
-
Calculate the volume of DMSO required to achieve the desired concentration (e.g., for 5 mg at 50 mM, add 316.3 µL of DMSO).
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
If solids remain, place the vial in a bath sonicator for 10-15 minutes. Gentle warming (37°C) may be applied if necessary.
-
Visually inspect the solution against a light source to ensure all solid material has dissolved.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Performing a Kinetic Aqueous Solubility Assessment
Objective: To determine the approximate solubility of the compound in a specific aqueous buffer (e.g., PBS pH 7.4).
Materials:
-
10 mM DMSO stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader)
-
Multichannel pipette
Methodology:
-
Add 198 µL of the aqueous buffer to several wells of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.
-
Mix thoroughly by pipetting up and down.
-
Incubate the plate at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Visually inspect the wells for any signs of precipitation. You can also use a plate reader to measure light scattering at a high wavelength (e.g., 650 nm) as an indicator of precipitation.
-
The highest concentration that remains a clear solution is your approximate kinetic solubility.
Protocol 3: Generating a pH-Solubility Profile
Objective: To assess the effect of pH on the compound's aqueous solubility.
Materials:
-
10 mM DMSO stock solution
-
A series of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
96-well plate
Methodology:
-
Prepare a set of aqueous buffers covering a range of pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
-
Dispense 198 µL of each buffer into different wells of the 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 100 µM.
-
Incubate at room temperature for 1-2 hours.
-
Observe each well for precipitation. Record the pH at which the compound remains soluble versus the pH at which it precipitates.
-
This profile will guide the selection of an appropriate buffer for your experiments. For this compound, solubility is expected to be significantly higher at pH < 6.
Advanced Strategies
If standard methods are insufficient, more advanced formulation techniques can be explored. These often require specialized expertise:
-
Co-solvents and Surfactants: Systems containing agents like PEG-400, Cremophor EL, or Tween® 80 can significantly enhance solubility for both in vitro and in vivo applications.
-
Cyclodextrins: These cyclic oligosaccharides can form host-guest inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing solubility. [5]* Lipophilic Salt Formation: Converting the basic amine to a lipophilic salt (e.g., with docusate) can improve its solubility in lipid-based formulations, which is particularly useful for oral drug delivery. [6]* Nanotechnology: Formulating the drug into nanoparticles or nanosuspensions increases the surface area-to-volume ratio, which can enhance dissolution rate and apparent solubility. [7][8]
References
[1]Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release. Available at: [6]Saal, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Available at: [3]van der Velden, W.J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. Available at: [2]Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University. Available at: [4]Walker, M.A. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Available at: [5]Jadhav, S.B., et al. (2020). Improving solubility via structural modification. ResearchGate. Available at: [9]Jorgensen, W.L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [10]Walker, M.A. (2013). Improving Solubility via Structural Modification. Springer Link. Available at: [7]Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. Available at: [8]Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at:
Sources
- 1. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Welcome to the technical support center for the synthesis of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common issues encountered during the synthesis and purification of this compound. The information provided is based on established principles of organic chemistry and extrapolation from the synthesis of related imidazo[1,5-a]pyrazine scaffolds.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Issue 1: Incomplete Iodination or Low Yield
Question: My reaction shows a significant amount of unreacted 3-isopropylimidazo[1,5-a]pyrazin-8-amine starting material, resulting in a low yield of the desired 1-Iodo product. What are the possible causes and how can I improve the conversion?
Answer:
Incomplete iodination is a common hurdle in the synthesis of iodo-heteroaromatic compounds. The reactivity of the imidazo[1,5-a]pyrazine core towards electrophilic iodination is influenced by several factors.
Probable Causes:
-
Insufficiently Activated Iodinating Agent: While N-Iodosuccinimide (NIS) is a common choice, its electrophilicity might be inadequate for this specific substrate under neutral conditions. The electron-donating amine group at the 8-position should activate the ring, but other electronic factors can play a role.
-
Decomposition of the Iodinating Agent: NIS can be sensitive to light and moisture. Improper storage or handling can lead to reduced activity.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, but excessive heat can lead to byproduct formation.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low iodination yield.
Step-by-Step Solutions:
-
Activate the Iodinating Agent: The electrophilicity of NIS can be enhanced by the addition of a catalytic amount of an acid.[1]
-
Protocol: Add 0.1-0.2 equivalents of trifluoroacetic acid (TFA) or a Lewis acid like iron(III) chloride to the reaction mixture.[2] This protonates the succinimide nitrogen, making the iodine atom more electrophilic.
-
-
Increase NIS Equivalents: If starting material persists, incrementally increase the equivalents of NIS from 1.1 to 1.5 equivalents. Monitor the reaction by TLC or LC-MS to avoid the formation of di-iodinated byproducts.
-
Optimize Reaction Temperature:
-
If the reaction is being run at room temperature, consider gradually increasing the temperature to 40-60 °C.
-
Conversely, if byproducts are observed at elevated temperatures, try running the reaction at 0 °C or room temperature for a longer duration.
-
-
Solvent Screening: The polarity of the solvent can influence the reaction.
-
If using a non-polar solvent like dichloromethane (DCM), try a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Data Summary: Hypothetical Condition Optimization
| Entry | NIS (equiv.) | Catalyst (equiv.) | Temperature (°C) | Solvent | Conversion (%) |
| 1 | 1.1 | None | 25 | DCM | 45 |
| 2 | 1.1 | TFA (0.1) | 25 | DCM | 75 |
| 3 | 1.5 | TFA (0.1) | 25 | DCM | 90 |
| 4 | 1.5 | TFA (0.1) | 40 | MeCN | >95 |
Issue 2: Formation of a Major, Unidentified Byproduct
Question: My reaction produces the desired product, but also a significant byproduct with a similar polarity, making purification difficult. What could this byproduct be and how can I minimize its formation?
Answer:
The formation of isomeric or dimeric byproducts is a common challenge in the functionalization of heteroaromatic systems.
Plausible Byproducts and Their Formation Mechanisms:
-
Di-iodinated Product: If an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long, a second iodination event can occur at another activated position on the ring.
-
Oxidized Byproducts: The imidazo[1,5-a]pyrazine core can be susceptible to oxidation, especially under harsh reaction conditions.
-
Starting Material Dimerization: In some cases, radical-mediated dimerization of the starting material can occur.
Byproduct Formation Pathways:
Caption: Potential byproduct formation pathways.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of NIS, using no more than 1.1-1.2 equivalents. Add the NIS portion-wise to the reaction mixture to maintain a low concentration.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-iodination.
-
Purification Strategy:
-
Column Chromatography: A carefully optimized gradient elution on silica gel is often effective. A solvent system of DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (to suppress tailing of the amine) can be a good starting point.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing isomeric impurities.
-
Issue 3: Product Instability and Decomposition
Question: The isolated this compound appears to be unstable and decomposes upon storage or during subsequent reaction steps. How can I improve its stability?
Answer:
Iodo-heteroaromatics can be sensitive to light, air, and acid. The presence of the free amine group can also contribute to instability.
Stabilization Protocols:
-
Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20 °C is recommended).
-
Amine Protection: If the free amine is not required for the subsequent step, consider protecting it. A common protecting group for anilines is the tert-butyloxycarbonyl (Boc) group. This can be introduced before the iodination step or after, although pre-iodination protection is often cleaner.
-
Hypothetical Protocol for Boc Protection:
-
Dissolve this compound in DCM.
-
Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up and purify by column chromatography.
-
-
-
Salt Formation: Conversion of the basic amine to a salt (e.g., hydrochloride or trifluoroacetate) can improve its stability and crystallinity.
Frequently Asked Questions (FAQs)
Q1: What is the most likely position of iodination on the 3-isopropylimidazo[1,5-a]pyrazin-8-amine core?
A1: Based on the electronic properties of the imidazo[1,5-a]pyrazine ring system, the C1 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. The electron-donating effect of the amino group at C8 further activates this position.
Q2: Are there alternative iodinating reagents I can use if NIS is not effective?
A2: Yes, other iodinating reagents can be considered:
-
Iodine (I₂): Often used with an oxidizing agent like nitric acid or hydrogen peroxide.[3]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A more reactive and less soluble alternative to NIS.
-
Iodine monochloride (ICl): A highly reactive iodinating agent, but less selective.
Q3: How can I confirm the regioselectivity of the iodination?
A3: The most definitive method for structure elucidation is 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between the protons on the isopropyl group and the C3 carbon, and between the remaining aromatic protons and their neighboring carbons, allowing for unambiguous assignment of the iodine's position.
Q4: My purified product is a dark oil. How can I induce crystallization?
A4:
-
Solvent Trituration: Add a non-solvent in which your product is insoluble (e.g., hexane or diethyl ether) to a concentrated solution of your product in a good solvent (e.g., DCM or ethyl acetate) and stir.
-
Seed Crystals: If you have a small amount of crystalline material, add it to a supersaturated solution to induce crystallization.
-
Salt Formation: As mentioned previously, converting the product to a salt can often facilitate crystallization.
References
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry, 16, 2850-2858. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38047-38057. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2023). Molecules, 28(14), 5349. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38047-38057. [Link]
-
Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. (2015). Organic Letters, 17(19), 4782-4785. [Link]
-
N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
(S)-1-bromo-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-8-amine. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][6]triazin-7(6H)-ones and Derivatives. (2022). Molecules, 27(21), 7243. [Link]
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2018). In N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. IntechOpen. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). Trade Science Inc. Retrieved January 19, 2026, from [Link]
-
Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5142-5146. [Link]
-
(S)-4-(8-Amino-3-(1-nitrosopyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)benzoic Acid. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]
- United States Patent: 12,024,520. (2024).
-
Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. (2002). Tetrahedron Letters, 43(29), 5047-5048. [Link]
-
(2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing In Vivo Dosage for Novel Imidazo[1,5-a]pyrazine Analogs
A Guide for Researchers with a Focus on "1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine"
Frequently Asked Questions (FAQs)
Section 1: Getting Started - Formulation and Pre-Dosing Considerations
Q1: Our new compound, "this compound," shows poor aqueous solubility. Where do we even begin with developing a formulation for our first in vivo studies?
A1: This is the most common initial hurdle for novel heterocyclic small molecules. A compound's poor solubility can severely limit its bioavailability and lead to unreliable or misleading results. The first step is to systematically characterize its physicochemical properties to guide your formulation strategy.[1] A tiered approach is the most efficient method, starting with simple vehicles and progressing to more complex systems only if necessary.
The causality here is straightforward: an inappropriate vehicle can cause the compound to precipitate upon injection, leading to dose variability, local tissue irritation, and a lack of systemic exposure. Your goal is to create a formulation that can be safely administered and provides consistent and predictable bioavailability.[2]
Core Strategies for Formulating Poorly Soluble Compounds:
-
Solutions: Utilize co-solvents (e.g., DMSO, PEG-400), pH adjustments, or complexing agents like cyclodextrins to fully dissolve the compound.[3]
-
Suspensions: If a true solution isn't feasible, a homogenous suspension can be created by dispersing the solid compound in a liquid vehicle, often with the aid of suspending and wetting agents (e.g., Tween 80, carboxymethylcellulose).[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending the agent in oils or surfactants can enhance absorption, particularly for oral administration. This includes self-emulsifying drug delivery systems (SEDDS).[2][3]
-
Solid Dispersions: A more advanced technique involves dispersing the compound in a solid polymer matrix to improve its dissolution rate upon administration.[4][5]
Q2: How do we select the right excipients for our formulation? We're concerned about potential toxicity from the vehicle itself.
A2: This is a critical consideration. The vehicle must be inert and well-tolerated at the volume you intend to administer. Excipient selection is dictated by your chosen formulation strategy, the route of administration (e.g., intravenous, oral, intraperitoneal), and the compound's properties.
Always run a "vehicle-only" control group in your tolerability and efficacy studies. This is a self-validating step; if you observe adverse effects in the vehicle group, your primary experimental results are confounded. For initial studies, prioritize vehicles with a long history of use and well-documented safety profiles in the chosen animal model.
| Vehicle Component | Primary Use | Common Examples | Considerations |
| Aqueous Buffer | Solubilizing agent | Saline, Phosphate-Buffered Saline (PBS) | Limited utility for hydrophobic compounds. |
| Co-solvents | Increasing solubility | DMSO, PEG-300/400, Ethanol, Propylene Glycol | Can cause hemolysis or irritation at high concentrations. |
| Surfactants/Wetting Agents | Stabilizing suspensions, improving solubility | Tween® 80, Polysorbate 20, Cremophor® EL | Potential for hypersensitivity reactions (especially Cremophor®). |
| Bulking/Suspending Agents | Creating uniform suspensions | Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | Can increase viscosity, making injection difficult. |
| Complexing Agents | Encapsulating molecules to increase solubility | Hydroxypropyl-β-cyclodextrin (HPβCD) | Can alter the pharmacokinetic profile of the compound. |
Troubleshooting Guide
Section 2: Establishing a Safe Dose - Maximum Tolerated Dose (MTD) Studies
Problem: We are ready to start our first in vivo study but have no idea what dose to use. How do we establish a safe starting dose for "this compound"?
Solution: The essential first step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is defined as the highest dose of a drug that does not produce unacceptable side effects or overt toxicity over a specific, short period.[6][7] This study is foundational; it establishes a safe dose range for your subsequent, longer-term efficacy studies.[8][9]
The logic of an MTD study is to maximize the likelihood of observing a biological effect in efficacy studies by dosing as high as is safely possible. Starting efficacy studies without this data risks either using a sub-therapeutic dose (false negative result) or a toxic dose (animal morbidity and confounded data).
Caption: The relationship between Dose, PK, and PD.
Problem: We ran an efficacy study at what we thought was a good dose, but we saw no effect. How do we troubleshoot this?
Solution: This is a classic scenario where PK/PD data is essential for interpretation. The lack of efficacy could be due to several reasons:
-
Insufficient Exposure (A PK Problem): Was the drug absorbed and distributed to the tumor or target tissue?
-
Troubleshooting Step: Conduct a PK study. Administer a single dose and collect blood samples (and ideally, tumor/target tissue) at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze the samples to determine the drug concentration over time. This will reveal key parameters like Cmax (peak concentration) and AUC (total exposure).
-
-
Insufficient Target Engagement (A PD Problem): Even if the drug reached the tissue, did it engage its molecular target?
-
Troubleshooting Step: Conduct a PD study. This often runs parallel to the PK study. At the same time points, collect tissue samples to measure a biomarker of target engagement. For a kinase inhibitor, this could be the phosphorylation level of its direct downstream substrate.
-
-
The Hypothesis is Incorrect: The drug has good exposure and target engagement, but still no efficacy.
-
Interpretation: This is a valuable, albeit disappointing, result. It suggests that inhibiting this specific target does not produce the desired therapeutic outcome in this model. This is a self-validating system that prevents further investment in a flawed hypothesis.
-
| Key PK/PD Parameter | What it Tells You | Why it's Important for Dosing |
| Cmax (Maximum Concentration) | The peak drug concentration achieved. | Must be above the concentration required for a biological effect (in vitro EC50/IC50 is a starting point). |
| Tmax (Time to Cmax) | How quickly the peak concentration is reached. | Informs the timing of PD/biomarker analysis. |
| AUC (Area Under the Curve) | The total drug exposure over time. | Often correlates best with overall efficacy for compounds with sustained action. |
| t1/2 (Half-life) | The time it takes for the drug concentration to decrease by half. | Determines the dosing frequency (e.g., once daily vs. twice daily). |
| Target Occupancy/Modulation | The degree and duration of target engagement. | Links drug exposure to the direct biological mechanism of action. |
References
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Symeres. [Link]
-
Maximum tolerable dose (MTD) studies. (n.d.). Charles River Labs. [Link]
-
Addressing PK/PD Study Design Early in Development. (2024). Pharmaceutical Technology. [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Bio-Rad. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). ISRN Pharmaceutics. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (2018). Neuro-Oncology. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
-
What are Pharmacokinetic and Pharmacodynamic Studies?. (2022). ALS Therapy Development Institute. [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). Clinical and Translational Science. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. toolbox.eupati.eu [toolbox.eupati.eu]
Technical Support Center: 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Welcome to the technical support guide for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide insights into the potential degradation pathways of this molecule and to offer practical guidance for troubleshooting common stability-related issues encountered during its handling and analysis.
Introduction: Understanding the Molecule's Chemistry
This compound is a nitrogen-rich heterocyclic compound.[1][2] Its structure contains several key features that influence its stability: an electron-rich imidazo[1,5-a]pyrazine core, a carbon-iodine bond susceptible to light, and a primary aromatic amine group prone to oxidation. Understanding these potential liabilities is crucial for designing stable formulations and robust analytical methods. This guide will address frequently asked questions and provide protocols for investigating the compound's degradation profile.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My solution of this compound is turning yellow/brown after being left on the lab bench. What is the likely cause?
Plausible Cause: This is a classic sign of oxidative degradation, potentially coupled with photodegradation. The primary aromatic amine at the 8-position is susceptible to oxidation, which can form highly colored quinone-imine or polymeric species. Additionally, exposure to ambient lab light can initiate the cleavage of the carbon-iodine bond, creating radical species that can accelerate decomposition.
Troubleshooting & Prevention:
-
Protect from Light: Immediately switch to amber glass vials or wrap standard vials in aluminum foil. This is the most critical first step.
-
De-gas Solvents: Purge your solvents (e.g., acetonitrile, methanol, water) with an inert gas like nitrogen or argon before preparing solutions. This removes dissolved oxygen, a key player in oxidation.
-
Work Under Inert Atmosphere: If the compound is highly sensitive, consider preparing solutions inside a glovebox or using Schlenk line techniques to minimize oxygen exposure.
-
pH Control: The rate of oxidation can be pH-dependent. Prepare solutions in a buffered system if compatible with your experimental goals and assess stability across a relevant pH range.
Question 2: I am observing a new, earlier-eluting peak in my reverse-phase HPLC analysis. Could this be a degradation product?
Plausible Cause: Yes, this is a strong possibility. An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. A likely candidate for this is the de-iodinated analog, 3-isopropylimidazo[1,5-a]pyrazin-8-amine . The replacement of the large, lipophilic iodine atom with a hydrogen atom significantly reduces the molecule's retention time. This degradation is most commonly caused by photolysis.
Confirmation Steps:
-
LC-MS Analysis: The most direct way to confirm this is by Liquid Chromatography-Mass Spectrometry (LC-MS). The de-iodinated product will have a molecular weight that is 125.9 amu less than the parent compound.
-
Spiking Study: If you have access to a synthesized standard of the de-iodinated compound, spike a small amount into your degraded sample. If your new peak increases in size, it confirms its identity.
-
Controlled Photodegradation: Expose a solution of the parent compound to a UV lamp or direct sunlight for a short period. If the peak at the new retention time grows, it strongly supports a photolytic degradation pathway.
Question 3: What are the primary degradation pathways I should anticipate under forced degradation conditions?
Expert Insight: Forced degradation studies are essential to understand a molecule's intrinsic stability.[3][4] Based on the structure of this compound, we can predict several key pathways. The imidazo[1,5-a]pyrazine core itself is a nitrogen-containing heterocycle, which can be susceptible to various metabolic and chemical transformations.[5][6]
Predicted Degradation Hot Spots: The diagram below illustrates the molecular sites most susceptible to degradation.
Caption: Key degradation "hot spots" on the molecule.
Summary of Anticipated Pathways:
| Stress Condition | Primary Pathway | Likely Degradant(s) | Analytical Observation |
| Photolytic | C-I bond cleavage | 3-isopropylimidazo[1,5-a]pyrazin-8-amine | More polar peak in RP-HPLC; loss of 125.9 m/z in MS. |
| Oxidative (e.g., H₂O₂) | Oxidation of amine and/or imidazole ring | N-oxides, hydroxylated species, quinone-imines | Multiple new peaks; potential color change; mass additions of +16 (oxygen).[7] |
| Acidic Hydrolysis | Generally stable, potential for ring opening under harsh conditions | Parent compound | Minimal degradation expected under mild acid conditions. |
| Basic Hydrolysis | Generally stable, potential for amine reactivity at high pH | Parent compound | Minimal degradation expected under mild base conditions. |
| Thermal (Heat) | General decomposition | Multiple minor products | Small, broad peaks; loss of parent peak area. |
Protocol: Forced Degradation Study Workflow
A forced degradation study is crucial for developing stability-indicating analytical methods.[4][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the method can resolve the resulting degradants from the parent peak.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
1. Materials & Stock Solution:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in ACN/Water (50:50).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ (diluted from 30% stock). Store at room temperature, protected from light.
-
Thermal: Store a vial of the stock solution at 80°C.
-
Photolytic: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter). Include a dark control (wrapped in foil) alongside.
3. Sampling and Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Quenching: For acid/base samples, neutralize the solution by adding an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration suitable for your HPLC method (e.g., 0.1 mg/mL).
-
Analyze immediately by a validated stability-indicating HPLC-UV method. Confirm the mass of any new peaks using LC-MS.
4. Data Evaluation:
-
Calculate the percentage of degradation for the parent peak.
-
Assess the peak purity of the parent compound using a PDA detector.
-
Calculate mass balance to ensure all major degradation products are accounted for.
This structured approach will provide a comprehensive understanding of the degradation pathways for this compound, enabling the development of robust analytical methods and stable formulations.
References
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved from [Link]
-
Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
-
Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44293. Retrieved from [Link]
-
(2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. PubMed. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]
-
(2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Retrieved from [Link]
-
(2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]
-
(n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. Retrieved from [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). PMC - NIH. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
(n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
(2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. ajrconline.org [ajrconline.org]
- 4. biomedres.us [biomedres.us]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Crystallization of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Welcome to the technical support center for the crystallization of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine (Compound I). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the crystallization of this and structurally similar heterocyclic compounds. Our approach is rooted in first principles of physical chemistry and extensive field experience to empower you to solve challenges systematically.
Introduction: The Challenge of Crystallizing Complex Heterocycles
This compound is a molecule with multiple features that can complicate crystallization: a rigid, fused heterocyclic core, a flexible isopropyl group, and sites for hydrogen bonding (the amine group) and halogen bonding (the iodine atom). This structural complexity can lead to a variety of outcomes, including the formation of oils, amorphous solids, or multiple polymorphs, making the isolation of high-quality single crystals a significant challenge. This guide provides a logical, question-driven framework to navigate these issues.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I've followed my synthesis work-up, but no crystals have formed after cooling. What should I do next?
Answer:
Failure to crystallize upon initial cooling is a common issue, typically indicating that the solution is not sufficiently supersaturated or that the kinetic barrier to nucleation has not been overcome.[1] Supersaturation is the essential driving force for both nucleation (the birth of new crystals) and crystal growth.[2][3]
Your compound remains fully dissolved because the concentration is below the solubility limit at that specific temperature, or the energy required to form a stable crystal nucleus is too high. The goal is to gently push the system into a metastable zone where nucleation can occur without causing a rapid, uncontrolled precipitation ("crashing out").[4]
Below is a systematic workflow to induce crystallization.
Caption: Initial troubleshooting workflow for a clear solution with no crystal formation.
-
Protocol 1.1: Inducing Nucleation by Scratching
-
Submerge a glass stirring rod into your clear solution.
-
Firmly scratch the inside surface of the glass flask just below the meniscus.
-
The microscopic glass shards created serve as nucleation sites for crystal growth.[5] Observe for several minutes.
-
-
Protocol 1.2: Seeding the Solution Seeding is a powerful technique to bypass the initial nucleation barrier by providing a template for growth.[6][7]
-
Obtain a minuscule amount of solid crude "this compound". This will be your seed crystal.
-
Carefully add this speck of solid to the cold solution.
-
If the solution is supersaturated, crystal growth should commence from the seed crystal.[8] If the seed dissolves, your solution is undersaturated; you must concentrate it further (see Protocol 1.3).
-
-
Protocol 1.3: Controlled Concentration
Question 2: My compound separated as a viscous liquid or "oiled out" upon cooling. How can I get it to crystallize?
Answer:
"Oiling out" is a form of liquid-liquid phase separation (LLPS) that occurs when a solute separates from the solution as a liquid phase rather than a solid crystalline phase.[11][12] This is a common problem when the melting point of the compound (or an impure form of it) is lower than the temperature at which it becomes supersaturated.[9] The resulting oil is a supercooled, solute-rich liquid that is often resistant to crystallization and can trap impurities.[13]
This phenomenon is often triggered by one of two factors:
-
High Supersaturation at High Temperature: The solution is cooled too quickly, or the solvent is too poor, causing the compound to exceed its solubility limit at a temperature that is still above its melting point.[9][11]
-
Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[13]
Caption: Systematic approach to resolving crystallization "oiling out".
-
Protocol 2.1: Dilute and Slow Down
-
Protocol 2.2: Strategic Seeding to Avoid Oiling This is often the most effective method.[11][15]
-
Determine the "cloud point" or oiling-out temperature by slowly cooling a small sample and noting the temperature at which droplets appear.
-
Prepare your main batch by heating to full dissolution and then cooling slowly.
-
Just before the solution reaches the predetermined oiling-out temperature, add a seed crystal.
-
The seed provides a template for crystallization to occur at a lower supersaturation level, effectively bypassing the conditions that lead to oiling out.[7]
-
Question 3: My compound crashed out as a fine powder or amorphous solid. How can I obtain larger, X-ray quality crystals?
Answer:
The rapid formation of a powder or amorphous solid indicates that the rate of nucleation far exceeded the rate of crystal growth.[1] This typically happens when the solution becomes highly supersaturated very quickly, causing a massive number of crystal nuclei to form simultaneously with little time to grow into larger, well-ordered crystals.[16]
The primary cause is creating supersaturation too rapidly. This can result from:
-
Poor Solvent Choice: Using a solvent in which the compound's solubility is extremely low at the final temperature.
-
High Concentration: Starting with a solution that is too concentrated.
To obtain larger crystals, you must remain in the 'metastable zone'—where crystal growth is favored over new nucleation—for a longer period.[4]
Instead of relying solely on cooling crystallization, which can be too rapid, alternative methods that generate supersaturation more slowly are highly recommended.
-
Protocol 3.1: Slow Evaporation This is a simple and effective method.[10][17]
-
Dissolve your compound in a suitable solvent to near-saturation at room temperature. A good solvent is one in which the compound is soluble, but not excessively so.[18]
-
Filter the solution to remove any particulate matter.
-
Place the solution in a vial and cover it with a cap that has a small hole (e.g., pierced with a needle) or use a watch glass. This slows the rate of evaporation.[18]
-
Leave the vial undisturbed in a vibration-free location for several days to weeks. As the solvent slowly evaporates, the concentration will gradually increase, leading to slow crystal growth.
-
-
Protocol 3.2: Vapor Diffusion (Inner Vial Method) This is one of the most powerful techniques for growing high-quality single crystals from milligram quantities.[4][18][19]
-
Solvent Selection: Choose a "good" solvent that readily dissolves your compound (e.g., Ethyl Acetate, THF). Then, choose a miscible "poor" or "anti-solvent" in which your compound is insoluble (e.g., Hexane, Pentane). The anti-solvent should be more volatile than the good solvent.[18][19]
-
Setup:
-
Dissolve your compound in a minimal amount of the "good" solvent in a small, open vial.
-
Place this small vial inside a larger jar or beaker that contains a pool of the "poor" anti-solvent.
-
Seal the larger container tightly.
-
-
Mechanism: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the overall solubility of your compound, leading to slow, controlled crystallization.[17]
-
-
Protocol 3.3: Liquid-Liquid Diffusion (Layering) This method is ideal when you have two miscible solvents with different densities and solubilities for your compound.[19][20]
-
Dissolve your compound in a small amount of a "good" solvent (typically the denser one).
-
Place this solution at the bottom of a narrow tube (e.g., an NMR tube).
-
Carefully and slowly, layer a "poor" solvent (typically the less dense one) on top, minimizing mixing at the interface.
-
Seal the tube and leave it undisturbed. Crystals will form slowly at the interface as the two solvents diffuse into one another.[19]
-
Choosing the right solvent is critical. The ideal solvent will dissolve the compound when hot but have low solubility when cold. For advanced techniques, a miscible solvent/anti-solvent pair is needed.[2][5] Based on the imidazopyrazine structure, a range of solvents should be screened.[21][22][23]
| Solvent | Boiling Point (°C) | Polarity (Index) | Common Use Case | Potential Anti-Solvent |
| Ethanol | 78 | 5.2 | Cooling Crystallization | Water, Hexane |
| Isopropanol | 82 | 4.3 | Cooling Crystallization | Water, Hexane |
| Ethyl Acetate | 77 | 4.4 | Evaporation, Diffusion | Hexane, Heptane |
| Acetonitrile | 82 | 6.2 | Cooling, Diffusion | Diethyl Ether, Toluene |
| Tetrahydrofuran (THF) | 66 | 4.2 | Vapor Diffusion | Hexane, Cyclohexane |
| Toluene | 111 | 2.4 | Slow Cooling, Layering | Heptane, Pentane |
| Heptane/Hexane | 98 / 69 | 0.0 | Anti-Solvent | N/A |
References
- Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020).
- Progress and Opportunities of Seeding Technique in Crystallization Processes - White Rose Research Online. (n.d.). White Rose Research Online.
- 5 Protein Crystallization Seeding Methods for Bigger Crystals - Bitesize Bio. (2025). Bitesize Bio.
- Seeding Techniques | Crystallization of Nucleic Acids and Proteins - Oxford Academic. (n.d.). Oxford Academic.
- Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
- Seeding Studies For Crystallization - Mettler Toledo. (n.d.). Mettler Toledo.
- Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo.
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). PMC - NIH.
- How to Grow Crystals. (n.d.). University of California, Riverside.
- Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Reddit.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
- Crystallization process: how does crystallization work - Mirai Intex. (2024). Mirai Intex.
- How to crystallize your sample — X-ray Core - KU Leuven. (2025). KU Leuven.
- How to grow crystals for X-ray crystallography - International Union of Crystallography. (2024).
- Guide for crystalliz
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023). RSC Publishing.
- Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange - ERA. (n.d.). ERA.
- SOP: CRYSTALLIZ
- What Makes Manufacturing Amorphous Solids So Difficult? - Chemistry For Everyone. (2025). YouTube.
- Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Stanford University.
- Crystallization Techniques. (n.d.). Northwestern University.
- cooling crystallization process: Topics by Science.gov. (n.d.). Science.gov.
- X-ray crystallography - Wikipedia. (n.d.). Wikipedia.
- Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC - NIH. (n.d.). PMC - NIH.
- Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids - NIH. (2024). NIH.
- Use of additives for inhibition and promotion of crystalliz
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Cooling Crystallization Process Explained | Nevada 2026 - Maiyam Group. (2025). Maiyam Group.
- Crystal form of imidazopyrazine derivative, preparation method therefor and use thereof - Google Patents. (2025).
- Experimental protocols. Investigations of crystallization during the cooling process (top) and the isothermal process (bottom). - ResearchGate. (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). (2023). RSC Publishing.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (n.d.). RSC Publishing.
- Advice for Crystallization - Universität Potsdam. (n.d.). Universität Potsdam.
- Why I am not getting crystals? - ResearchGate. (2012).
- Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. (2024). Zhanghua.
- How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023).
- Chemistry Crystallization - SATHEE JEE. (n.d.).
- imidazo[1,5-a]pyrazin-8-amine,3-(1,1-dimethylethyl)-1-iodo - Guidechem. (n.d.). Guidechem.
- What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. (2024). Achieve Chem.
- Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
- 1-iodo-3-methylimidazo[1,5-a]pyrazin-8-amine - BLDpharm. (n.d.). BLDpharm.
- Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). Larex.
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Cooling Crystallization Process Explained | Nevada 2026 [maiyamminerals.com]
- 3. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 11. mt.com [mt.com]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 13. reddit.com [reddit.com]
- 14. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 16. achievechem.com [achievechem.com]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 18. unifr.ch [unifr.ch]
- 19. iucr.org [iucr.org]
- 20. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 21. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Welcome to the technical support center for "1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this specific heterocyclic amine. Given the compound's unique structural features—a polar imidazopyrazine core, a basic amine group, and a labile iodo substituent—purification can present several challenges. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your purification workflows, ensuring the highest possible purity and yield.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: Low or No Recovery of the Compound After Silica Gel Chromatography
Question: I've performed a flash chromatography purification of my crude this compound on silica gel, but I'm observing very low to no elution of my product. What is happening and how can I fix this?
Answer: This is a classic issue encountered with basic nitrogen-containing heterocyclic compounds.[1] The primary cause is the acidic nature of standard silica gel. The lone pair of electrons on the nitrogen atoms of your imidazopyrazine ring system and the 8-amino group can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This can lead to irreversible adsorption or significant tailing of your compound on the column.
Caption: Troubleshooting workflow for low recovery during silica gel chromatography.
-
Mobile Phase Modification:
-
Principle: A small amount of a basic modifier will compete with your compound for the acidic sites on the silica gel, thus reducing strong adsorption.
-
Protocol:
-
Prepare your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
To this mixture, add a basic modifier. A common starting point is 1% triethylamine (Et₃N) or 0.5% ammonium hydroxide (NH₄OH) by volume.
-
Equilibrate your column with this modified mobile phase before loading your sample.
-
Run the chromatography as usual.
-
-
-
Use of Deactivated or Alternative Stationary Phases:
-
Principle: Using a stationary phase with fewer acidic sites can prevent strong adsorption.
-
Protocol Options:
-
Deactivated Silica Gel: Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine. Let it stand for an hour before packing the column.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds. Basic alumina (pH ~10) is often effective. Start with a non-polar solvent and gradually increase polarity.
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography is an excellent alternative as it operates under different separation principles.[2]
-
-
Issue 2: Product Degradation and Discoloration During Purification
Question: My column fractions containing the product are turning pink/purple, and my final product is a discolored solid. What is causing this degradation?
Answer: The discoloration you are observing is likely due to the decomposition of your iodo-substituted compound, leading to the formation of elemental iodine (I₂), which has a characteristic purple/brown color.[3] Iodo-substituted heterocycles can be sensitive to light, heat, and acid.[3]
| Strategy | Principle | Implementation |
| Protection from Light | The Carbon-Iodine bond can be photolabile. | Wrap your chromatography column, flasks, and vials in aluminum foil. Work in a fume hood with the sash lowered to minimize exposure to overhead lighting. |
| Temperature Control | Heat can accelerate the decomposition of the compound. | If possible, run the chromatography in a cold room or use a jacketed column with chilled water circulation. Concentrate your fractions at reduced pressure and low temperature (e.g., a rotary evaporator with a water bath at ≤ 30°C). |
| Use of a Sacrificial Scavenger | A small amount of a reducing agent can react with any formed iodine, preventing further degradation. | Adding a small amount of sodium thiosulfate solution during the aqueous workup before chromatography can help remove trace iodine. |
| Speed of Purification | Prolonged exposure to the stationary phase can promote degradation. | Use a shorter column and a faster flow rate if separation from impurities allows. Avoid leaving the compound on the column for extended periods. |
Issue 3: Persistent Impurities Observed by LC-MS or NMR
Question: After purification, I still see a persistent impurity with a mass of [M-127] or [M-128] in my LC-MS. What is this impurity and how can I remove it?
Answer: This is a common issue with iodo-aromatic compounds. The observed mass corresponds to the de-iodinated analog of your target molecule (1-H-3-isopropylimidazo[1,5-a]pyrazin-8-amine). This impurity can form via a dehalogenation side reaction during the synthesis or slowly during storage and purification.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC offers significantly higher resolution than flash chromatography, which may be necessary to separate two structurally similar compounds.
-
Recommended Method: A reversed-phase C18 column is often effective.
-
Starting Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. The more polar, de-iodinated compound will typically elute slightly earlier than your target iodo-compound.
-
-
Recrystallization:
-
Principle: If the impurity is present in a small enough quantity and there is a significant difference in solubility, recrystallization can be highly effective.
-
Protocol:
-
Choose a solvent system in which your desired product is sparingly soluble at room temperature but readily soluble when hot. Good starting points for polar heterocycles include ethanol, isopropanol, or acetonitrile.
-
Dissolve the impure solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Collect the purified crystals by filtration. The more soluble de-iodinated impurity may remain in the mother liquor.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Due to its potential sensitivity to light, heat, and air, the compound should be stored under an inert atmosphere (argon or nitrogen), in a light-protected container (amber vial), and at low temperatures (-20°C is recommended for long-term storage).[3]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the purity profile and confirm the molecular weight. This is particularly useful for detecting non-UV active impurities.[2]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC with UV detection: To quantify the purity with high precision.[4][5]
Q3: Can I use gas chromatography (GC) to analyze this compound?
A3: Gas chromatography is generally not recommended for this compound. Its relatively high molecular weight and polarity would likely require high inlet temperatures, which could cause on-column decomposition. Derivatization might be an option, but LC-based methods are more straightforward and reliable for this class of compounds.[2]
Q4: My synthesis involves a final iodination step. What are some common impurities from this reaction?
A4: Besides the de-iodinated starting material, you might encounter di-iodinated species if there are other activated positions on the heterocyclic ring. Additionally, residual iodinating reagents (like N-iodosuccinimide or iodine) can contaminate the crude product. A pre-chromatography aqueous wash with sodium thiosulfate can help remove residual iodine.
References
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography, 624(1-2), 253–265. [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141–148. [Link]
-
LibreTexts. (2023, August 4). Heterocyclic Nitrogen Compounds. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Welcome to the technical support center for the synthesis of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments. Our approach is grounded in mechanistic principles and practical, field-tested solutions to help you optimize your synthetic route and achieve your desired product with high purity and yield.
Introduction to the Synthetic Challenges
The synthesis of this compound is a nuanced process that involves the construction of a bicyclic heteroaromatic core followed by sequential functionalization. While no single, standardized protocol is widely published, the synthesis can be logically approached through the assembly of the imidazo[1,5-a]pyrazine scaffold, followed by targeted installation of the isopropyl, iodo, and amine substituents. The primary challenges in scaling up this synthesis revolve around regioselectivity, reaction kinetics, and product purification.
This guide will deconstruct the plausible synthetic pathways and address the anticipated difficulties at each stage. We will explore the underlying chemical principles to empower you to make informed decisions in your experimental design.
Hypothetical Synthetic Workflow
To effectively troubleshoot, we must first establish a likely synthetic sequence. A plausible route to this compound is outlined below. The subsequent troubleshooting and FAQ sections are structured around the potential issues within this workflow.
Caption: A plausible multi-step synthetic workflow for this compound.
Troubleshooting Guides in Q&A Format
Part 1: Imidazo[1,5-a]pyrazine Core Synthesis
Question 1: I am observing low yields during the initial cyclization to form the imidazo[1,5-a]pyrazine core. What are the likely causes and how can I improve the yield?
Answer: Low yields in the formation of the imidazo[1,5-a]pyrazine core typically stem from incomplete reaction, side product formation, or degradation of the starting materials or product. Here’s a systematic approach to troubleshoot this issue:
-
Causality: The cyclization reaction is often a condensation reaction that is sensitive to reaction conditions. The presence of water, incorrect stoichiometry, or suboptimal temperature can significantly hinder the reaction progress.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture can hydrolyze key intermediates.
-
Reagent Purity: Verify the purity of your starting aminopyrazine derivative and the cyclizing agent (e.g., a halo-aldehyde or halo-ketone). Impurities can act as catalysts for side reactions.
-
Temperature Optimization: The optimal temperature for cyclization can be highly substrate-dependent. If the reaction is sluggish at a lower temperature, consider a gradual increase. Conversely, if you observe significant decomposition (darkening of the reaction mixture), a lower temperature may be necessary. Running small-scale parallel reactions at different temperatures can help identify the sweet spot.
-
Catalyst Choice: Some variations of this cyclization benefit from a catalyst. For instance, iodine has been used to catalyze the synthesis of similar imidazo[1,2-a]pyrazine systems.[1][2][3][4] Consider screening mild Lewis or Brønsted acid catalysts.
-
Question 2: I am seeing multiple spots on my TLC plate after the cyclization reaction, indicating the formation of isomers. How can I improve the regioselectivity?
Answer: The formation of isomers is a common challenge in the synthesis of substituted heterocyclic systems. In the case of imidazo[1,5-a]pyrazines, you may be observing the formation of the isomeric imidazo[1,2-a]pyrazine.
-
Causality: The regioselectivity is determined by which nitrogen atom of the aminopyrazine attacks the electrophilic carbon of the cyclizing agent. This is influenced by the electronic and steric properties of the aminopyrazine.
-
Troubleshooting Steps:
-
Choice of Starting Material: The substitution pattern on the starting aminopyrazine can direct the cyclization to the desired isomer. Electron-donating groups can activate one nitrogen over the other.
-
Reaction Conditions: The choice of solvent and temperature can influence the kinetic versus thermodynamic product distribution. Experiment with a range of solvents with varying polarities.
-
Protecting Groups: In some instances, temporarily protecting one of the pyrazine nitrogens can force the cyclization to occur at the desired position. However, this adds extra steps to your synthesis.
-
Part 2: C3-Isopropylation and C1-Iodination
Question 3: I am struggling with the introduction of the isopropyl group at the C3 position. What are the best strategies for this transformation?
Answer: Direct C-H functionalization or cross-coupling reactions are common strategies for introducing alkyl groups onto heteroaromatic systems. The choice of method will depend on the reactivity of your imidazo[1,5-a]pyrazine core.
-
Causality: The electron density of the imidazo[1,5-a]pyrazine ring will dictate its susceptibility to different types of reactions. The C3 position is often electron-rich and susceptible to electrophilic attack or can be functionalized for cross-coupling.
-
Recommended Protocols:
-
Friedel-Crafts Alkylation: If the ring is sufficiently activated, a Friedel-Crafts reaction with an isopropyl halide and a Lewis acid catalyst could be viable. However, be cautious of over-alkylation.
-
Cross-Coupling Reactions: A more controlled approach is to first introduce a halogen (e.g., bromine) at the C3 position, which can then be used in a Suzuki or other cross-coupling reaction with an appropriate isopropyl boronic acid derivative. Regioselective bromination can be achieved using reagents like N-bromosuccinimide (NBS).[5][6]
-
Question 4: My iodination step at the C1 position is giving me a mixture of mono- and di-iodinated products, along with unreacted starting material. How can I achieve selective mono-iodination?
Answer: Achieving selective mono-iodination on an electron-rich heterocyclic system requires careful control of the reaction conditions to prevent over-iodination.
-
Causality: The imidazo[1,5-a]pyrazine ring is activated towards electrophilic substitution, and once the first iodine is added, the ring may still be reactive enough to undergo a second iodination.
-
Troubleshooting Steps:
-
Choice of Iodinating Agent: Use a mild iodinating agent. N-iodosuccinimide (NIS) is often a good choice for controlled iodination. Molecular iodine (I₂) can also be used, sometimes with an activating agent.[7]
-
Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Start with one equivalent and monitor the reaction closely by TLC or LC-MS.
-
Temperature Management: Run the reaction at a low temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rate and improve selectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the iodinating agent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
| Parameter | Recommendation for Selectivity | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Milder and more selective than I₂/oxidant systems. |
| Equivalents | 1.0 - 1.1 equivalents | Minimizes di-iodination. |
| Temperature | 0 °C to -78 °C | Reduces the rate of the second iodination. |
| Solvent | Aprotic, non-coordinating (e.g., DCM) | Prevents solvent participation and side reactions. |
Part 3: C8-Amination and Final Product Purification
Question 5: The amination at the C8 position is resulting in low conversion. What factors could be hindering this nucleophilic substitution?
Answer: The C8 position of the imidazo[1,5-a]pyrazine ring may not be sufficiently activated for nucleophilic aromatic substitution (SNAAr).
-
Causality: For an SNAAr reaction to proceed efficiently, the aromatic ring needs to be electron-deficient, and there must be a good leaving group at the position of substitution.
-
Troubleshooting Steps:
-
Leaving Group: If you have a halogen at the C8 position, ensure it is a good leaving group (I > Br > Cl). If you have a chloro or bromo derivative, consider converting it to the iodo analog first.
-
Reaction Conditions: High temperatures are often required for SNAAr reactions. Consider using a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Microwave-assisted synthesis can also be effective in reducing reaction times.[8]
-
Catalysis: Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds and is often more efficient than SNAAr for less activated systems. This would require a palladium catalyst, a suitable ligand, and a base.
-
Caption: Decision-making workflow for troubleshooting low conversion in C8-amination.
Question 6: I am having difficulty purifying the final product. It seems to be unstable on silica gel. What are my options?
Answer: Many nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel, leading to degradation or poor recovery during chromatography.
-
Causality: The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking, low recovery, and in some cases, decomposition.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat your silica gel with a base. You can do this by preparing a slurry of the silica gel in your eluent and adding a small amount of a volatile base like triethylamine (~1%).
-
Alternative Stationary Phases: Consider using a different stationary phase for your chromatography. Alumina (basic or neutral) is a good alternative for basic compounds. Reverse-phase chromatography (C18) is another option if your compound has sufficient lipophilicity.
-
Crystallization: If your compound is a solid, crystallization can be an excellent purification method that avoids the issues associated with chromatography. Screen a variety of solvent systems to find one that gives good quality crystals.
-
Salt Formation: Consider forming a salt of your final compound (e.g., a hydrochloride or hydrobromide salt). Salts often have better crystallinity and may be easier to purify by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best order of functionalization for this synthesis?
A1: The optimal order of reactions is crucial for success. While several routes are possible, a common strategy is to introduce the substituents that are directing for subsequent reactions first. For instance, it may be advantageous to perform the iodination before the amination, as the iodo group can be a good leaving group for a subsequent nucleophilic substitution or a handle for cross-coupling. A thorough understanding of the directing effects of each substituent is key to planning an efficient synthesis.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Many of the reagents used in this synthesis are hazardous.
-
Halogenating agents like NBS and NIS are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Organometallic reagents that might be used in cross-coupling reactions can be pyrophoric.
-
Solvents like DCM, DMF, and DMSO have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
Q3: How can I confirm the regiochemistry of my iodinated product?
A3: The most definitive method for confirming the regiochemistry is through 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations between protons and carbons, allowing you to unambiguously determine the position of the iodine atom by observing the absence of a proton at that position and the correlations of neighboring protons to the iodinated carbon. Nuclear Overhauser Effect (NOE) experiments can also provide spatial information to support your assignment.
Q4: Can I use microwave-assisted synthesis to speed up any of the steps?
A4: Microwave-assisted synthesis can be particularly effective for the cyclization and amination steps, which can be slow under conventional heating.[8][9] The rapid heating provided by microwaves can significantly reduce reaction times and sometimes improve yields by minimizing the formation of degradation products. However, it is important to use sealed vessels designed for microwave synthesis and to carefully monitor the temperature and pressure.
References
- RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- MDPI. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- PubMed Central (PMC). (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- BLDpharm. (n.d.). 1-iodo-3-methylimidazo[1,5-a]pyrazin-8-amine.
- PubMed Central (PMC) - NIH. (n.d.). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages.
- PubMed. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors.
- ResearchGate. (2025). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.
- ResearchGate. (2014). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages.
- MDPI. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- NIH. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- ResearchGate. (2018). Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling.
-
Google Patents. (2023). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][10]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved from
- RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines.
- PubMed. (n.d.). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke.
- PubMed. (n.d.). 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine" vs other imidazopyrazine derivatives
In the landscape of modern drug discovery, particularly within oncology and immunology, the imidazo[1,5-a]pyrazine scaffold has emerged as a "privileged structure." Its inherent drug-like properties and versatile synthetic handles have made it a cornerstone for the development of highly selective and potent kinase inhibitors. This guide provides an in-depth comparison of various imidazo[1,5-a]pyrazine derivatives, with a special focus on their application as Bruton's Tyrosine Kinase (BTK) inhibitors. We will explore the structure-activity relationships (SAR), comparative efficacy, and the experimental rationale behind their design and evaluation, using key intermediates such as 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine as a conceptual launchpad for our discussion.
The Imidazo[1,5-a]pyrazine Core: A Foundation for Potency and Selectivity
The imidazo[1,5-a]pyrazine core is a bicyclic heteroaromatic system that serves as an excellent bioisostere for the purine scaffold found in ATP. This structural mimicry allows these derivatives to effectively compete for the ATP-binding site of various kinases.[1] The true elegance of this scaffold, however, lies in the strategic placement of its nitrogen atoms and the opportunities for substitution at multiple positions, which medicinal chemists exploit to achieve remarkable target selectivity and favorable pharmacokinetic profiles.
A prime example of the clinical success of this scaffold is Acalabrutinib , an FDA-approved second-generation BTK inhibitor for the treatment of various B-cell malignancies.[2][3] Acalabrutinib's development highlights the power of iterative design, starting from a core structure and systematically optimizing its properties.
The Role of Key Intermediates: The Case of this compound
While direct biological data for "this compound" is not extensively available in public literature, its structure points to its likely role as a critical synthetic intermediate. The iodo-group at the 1-position is a versatile handle for introducing a wide array of substituents via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This synthetic flexibility is paramount in exploring the SAR of the C1 position, which often dictates interactions with the solvent-exposed region of the kinase active site. The isopropyl group at the 3-position and the amine at the 8-position are also crucial for modulating solubility, cell permeability, and target engagement. The 8-amino group, in particular, is a key feature in many potent reversible BTK inhibitors, where it forms critical hydrogen bonds with the kinase hinge region.[4]
Comparative Analysis of Imidazo[1,5-a]pyrazine-Based BTK Inhibitors
The primary mechanism of action for these compounds is the inhibition of BTK, a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[5] Dysregulation of the BCR pathway is a hallmark of numerous B-cell cancers and autoimmune diseases.[6]
Signaling Pathway Context: BTK in B-Cell Receptor Signaling
The following diagram illustrates the central role of BTK in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream effectors like PLCγ2, ultimately resulting in the activation of transcription factors that drive B-cell proliferation, survival, and differentiation.[7] Inhibition of BTK by imidazo[1,5-a]pyrazine derivatives effectively blocks this entire downstream cascade.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of imidazo[1,5-a]pyrazine derivatives on BTK.
Quantitative Comparison of Performance
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Pharmacokinetic (PK) parameters are also critical for determining in vivo efficacy and dosing regimens. The table below compares key data for Acalabrutinib and other representative imidazo[1,5-a]pyrazine derivatives from the literature.
| Compound | Target | Biochemical IC50 (nM) | Cellular Activity (Cell Line) | Key PK Parameters (Human) | Reference |
| Acalabrutinib | BTK | 3 | Potent inhibition of BTK phosphorylation in CLL patient cells | Rapid absorption (Tmax ~0.5-0.75h), CL/F ~169 L/h[4] | [2][3][4] |
| Deuterated Acalabrutinib Analogs | BTK | 1.8 | IC50 ~1 nM (TMD8 lymphoma cells) | Enhanced drug exposure and prolonged half-life in rats | [2] |
| 8-amino-imidazo[1,5-a]pyrazine series | BTK | Potent, often sub-nanomolar | Effective in preclinical rat collagen-induced arthritis model | Desirable PK profiles in preclinical models | [4] |
Note: The data presented are compiled from various sources and should be considered in the context of the specific assays used in each study.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are representative workflows for evaluating imidazo[1,5-a]pyrazine derivatives as BTK inhibitors.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro biochemical BTK kinase inhibition assay.
Step-by-Step Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) BTK Assay
This assay format is widely used for its sensitivity and homogeneous "mix-and-read" nature, making it suitable for high-throughput screening.[8]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
-
Dilute recombinant human BTK enzyme and a biotinylated peptide substrate to their final working concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound derivatives) in DMSO, followed by a further dilution in kinase buffer.
-
Prepare an ATP solution at the desired concentration (often at or near the Km for ATP).
-
Prepare a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Execution (384-well plate format):
-
To each well, add 5 µL of the test compound dilution.
-
Add 5 µL of the BTK enzyme/substrate mixture.
-
Incubate for a defined period (e.g., 20-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and initiate detection by adding 5 µL of the detection solution.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The imidazo[1,5-a]pyrazine scaffold is a highly validated and versatile platform for the development of potent and selective kinase inhibitors. While a specific molecule like "this compound" may primarily serve as a synthetic intermediate, its structural features are emblematic of the design principles that have led to clinically successful drugs like Acalabrutinib. By systematically modifying substitutions at the C1, C3, and C8 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives. The robust and reproducible in vitro and cell-based assays outlined in this guide are critical for the successful identification and optimization of the next generation of imidazo[1,5-a]pyrazine-based therapeutics.
References
-
B-cell receptor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cell line-based assessment of BTK inhibitors - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
B-cell Receptor Pathway | PDF - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. (n.d.). Retrieved January 19, 2026, from [Link]
-
BTK Assay Kit - BPS Bioscience. (n.d.). Retrieved January 19, 2026, from [Link]
-
BCR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 19, 2026, from [Link]
-
An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science. (n.d.). Retrieved January 19, 2026, from [Link]
-
Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Development of BTK Inhibitors: A Five-Year Update - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. (n.d.). Retrieved January 19, 2026, from [Link]
-
Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
216387Orig1Orig2s000 CLINICAL PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. (n.d.). Retrieved January 19, 2026, from [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to IKK Inhibition: Evaluating "1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine" Against Established Inhibitors
In the landscape of drug discovery, particularly for inflammatory diseases and oncology, the IκB kinase (IKK) complex represents a pivotal therapeutic target.[1][2] Its central role in regulating the NF-κB signaling pathway has driven extensive research into small molecule inhibitors.[3] This guide provides a comparative framework for evaluating the potential of a novel compound, "1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine" (hereafter referred to as Compound X), against well-characterized IKK inhibitors. We will delve into the underlying scientific principles, present detailed experimental workflows for a rigorous comparison, and discuss the interpretation of key data.
The IKK-NF-κB Signaling Axis: A Prime Target
The nuclear factor-kappa B (NF-κB) family of transcription factors are critical regulators of immune and inflammatory responses, cell proliferation, and survival.[1][2] In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex is activated. This complex, consisting of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ), phosphorylates IκB proteins.[2][4] This phosphorylation event marks the IκB proteins for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers.[1][2][5]
The canonical NF-κB pathway is predominantly mediated by IKKβ, making it a primary focus for drug development.[3][4] The non-canonical pathway, on the other hand, is dependent on IKKα.[6][7] Therefore, the selectivity of an inhibitor for IKKβ over IKKα is a crucial parameter in its development.
Figure 1: The canonical IKK-NF-κB signaling pathway.
Benchmarking Compound X: A Comparative Strategy
To ascertain the potential of Compound X as a therapeutic agent, its performance must be benchmarked against established IKK inhibitors with known mechanisms of action and selectivity profiles. For this guide, we will consider the following reference compounds:
-
BMS-345541: A well-characterized allosteric inhibitor with moderate selectivity for IKKβ over IKKα.[8]
-
MLN120B: A potent and highly selective ATP-competitive inhibitor of IKKβ.[8][9]
-
IKK-16: A potent inhibitor of the IKK complex, also demonstrating activity against other kinases.[9][10]
Experimental Comparison: Protocols and Data Interpretation
A thorough comparison involves a multi-faceted approach, starting from biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context, and concluding with broader selectivity profiling.
In Vitro Kinase Inhibition Assay
This initial step is crucial for quantifying the direct inhibitory effect of Compound X on the catalytic activity of IKK isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against IKKα and IKKβ.
Experimental Workflow:
Figure 2: Workflow for an in vitro IKK kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Recombinant human IKKα and IKKβ enzymes, a biotinylated IκBα peptide substrate, and ATP are prepared in a kinase assay buffer.
-
Compound Plating: A serial dilution of Compound X and the reference inhibitors (BMS-345541, MLN120B, IKK-16) is prepared in DMSO and then diluted in assay buffer. The diluted compounds are added to a 384-well plate.
-
Kinase Addition: The IKKα or IKKβ enzyme is added to the wells containing the compounds and incubated to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the IκBα substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method is to use a luminescence-based assay that measures the amount of ATP remaining in the well after the kinase reaction. A decrease in signal indicates kinase activity, and a restoration of signal indicates inhibition.
-
Data Analysis: The raw data is normalized to controls (no enzyme and no inhibitor). The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Data Presentation:
The IC50 values for Compound X and the reference inhibitors should be presented in a clear, tabular format.
| Compound | IKKα IC50 (nM) | IKKβ IC50 (nM) | Selectivity (IKKα/IKKβ) |
| Compound X | Experimental Value | Experimental Value | Calculated Value |
| BMS-345541 | 4000 | 300 | 13.3 |
| MLN120B | >5000 | 45 | >111 |
| IKK-16 | 200 | 40 | 5 |
Note: IC50 values for reference compounds are approximate and gathered from literature.[9][11]
Interpretation: The primary goal is to determine if Compound X is a potent inhibitor of IKKβ and to assess its selectivity over IKKα. A higher selectivity ratio is generally desirable to minimize potential off-target effects associated with IKKα inhibition.
Cellular Assay of NF-κB Pathway Inhibition
This assay evaluates the ability of Compound X to inhibit the NF-κB pathway within a cellular environment, providing a more biologically relevant measure of its potency.
Objective: To determine the cellular potency of Compound X by measuring the inhibition of TNF-α-induced IκBα phosphorylation.
Step-by-Step Protocol:
-
Cell Culture: A suitable cell line, such as HeLa or THP-1, is cultured to an appropriate density.
-
Compound Treatment: Cells are pre-incubated with various concentrations of Compound X or reference inhibitors for 1-2 hours.
-
Stimulation: The NF-κB pathway is stimulated by adding TNF-α (a potent activator) for a short period (e.g., 15 minutes).
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
Western Blot Analysis: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated IκBα and total IκBα.
-
Detection and Quantification: The antibody binding is detected using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated IκBα to total IκBα is calculated and normalized to the TNF-α-stimulated control.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value in the cellular context.
Interpretation: This assay confirms that the compound can penetrate the cell membrane and engage its target to produce a downstream effect. The cellular IC50 value is often higher than the biochemical IC50 due to factors like cell permeability and protein binding. A significant drop-off in potency from the biochemical to the cellular assay may indicate poor cellular uptake.
Kinase Selectivity Profiling
To assess the specificity of Compound X, it is essential to screen it against a broad panel of other protein kinases.
Objective: To determine the selectivity profile of Compound X and identify potential off-target interactions.
Methodology: This is typically performed as a service by specialized companies. Compound X is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined. For any significant "hits" (e.g., >50% inhibition), a full IC50 determination should be performed.
Interpretation: A highly selective compound will inhibit only IKKβ or a small number of other kinases. A non-selective compound will show significant inhibition of multiple kinases, which can lead to off-target toxicities.[8] The selectivity profile is a critical factor in the decision to advance a compound into further preclinical development.
Conclusion
The systematic evaluation of "this compound" (Compound X) against established IKK inhibitors like BMS-345541, MLN120B, and IKK-16 is fundamental to understanding its therapeutic potential. By employing a tiered approach of in vitro kinase assays, cell-based functional assays, and comprehensive selectivity profiling, researchers can build a robust data package. This allows for a clear, objective comparison of potency, cellular activity, and specificity, ultimately guiding the rational design and development of the next generation of IKK inhibitors. The methodologies and comparative framework outlined in this guide provide a solid foundation for such an endeavor.
References
- Patsnap Synapse. (2024, June 21). What are IKK inhibitors and how do they work?
- Patsnap Synapse. (2024, June 25). What are I-kappa B kinase inhibitors and how do they work?
- PubMed Central. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors.
- PubMed Central. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors.
- Santa Cruz Biotechnology. IKK Inhibitors.
- Taylor & Francis. The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation.
- MDPI. Small Molecule NF-κB Pathway Inhibitors in Clinic.
- Selleckchem.com. IKK Selective Inhibitors.
- PubMed Central - NIH. Targeting IκappaB kinases for cancer therapy.
- PubMed Central. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets.
- JSM Cell Dev Biol. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation.
- MedchemExpress.com. IKK 16 | IKK Inhibitor.
- MedChemExpress. IKK | Inhibitors.
Sources
- 1. What are IKK inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are I-kappa B kinase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
Validating Target Engagement of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine: A Comparative Guide
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended protein target within a cellular context is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of "1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine," a novel small molecule inhibitor. Based on structural similarities to known pharmacophores, this compound is hypothesized to target Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated target for autoimmune diseases and B-cell malignancies.[1][2]
This document will delve into the principles, protocols, and comparative advantages of three orthogonal approaches to target engagement validation: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET)-based assays, and Chemoproteomics. By understanding the nuances of each technique, researchers can make informed decisions to generate robust data packages that build confidence in their lead compounds.
The Imperative of Target Engagement Validation
Target engagement is the crucial first step in the mechanism of action of any drug.[3] It is the direct physical interaction between a drug and its target protein.[3] Failure to confirm target engagement is a significant contributor to the high attrition rates in clinical trials.[3] Therefore, rigorous and early validation of this interaction is paramount for:
-
Confirming Mechanism of Action: Directly linking the observed biological effect to the intended molecular target.
-
Guiding Structure-Activity Relationship (SAR) Studies: Enabling the rational design of more potent and selective inhibitors.
-
De-risking Clinical Development: Providing evidence that the drug reaches and binds its target in a physiologically relevant setting.
Comparative Analysis of Target Engagement Methodologies
This guide will compare three distinct yet powerful techniques for validating the interaction of "this compound" with its putative target, BTK.
| Methodology | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[4][5] | Label-free, applicable to native proteins in intact cells or lysates, can be adapted for high-throughput screening.[4][6] | Indirect measurement of binding, requires a specific antibody for detection, optimization of heating conditions is necessary.[7] |
| NanoBRET™ Target Engagement Assay | Measures the proximity of a fluorescently labeled tracer and a NanoLuc® luciferase-tagged target protein.[8][9] | Live-cell assay, provides quantitative affinity and residence time data, highly sensitive and amenable to high-throughput formats.[8][10] | Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.[9] |
| Chemoproteomics | Utilizes chemical probes to enrich and identify protein targets from complex biological samples.[11][12] | Unbiased, proteome-wide analysis, can identify off-targets and downstream effects.[13][14] | Technically complex, may require synthesis of a derivatized compound, data analysis can be challenging.[15] |
I. Cellular Thermal Shift Assay (CETSA®): Monitoring Thermal Stabilization
CETSA is a powerful method that leverages the principle that ligand binding increases the thermal stability of a protein.[4][5] By heating cell lysates or intact cells to various temperatures, researchers can assess the amount of soluble target protein remaining. In the presence of a binding compound like "this compound," the target protein, BTK, will be more resistant to heat-induced aggregation.[7]
Experimental Workflow
Caption: CETSA® experimental workflow for target engagement.
Detailed Protocol: CETSA® for BTK Target Engagement
1. Cell Culture and Treatment:
-
Culture a human B-cell lymphoma cell line (e.g., Ramos) that endogenously expresses BTK.
-
Seed cells at an appropriate density in 6-well plates.
-
Treat cells with varying concentrations of "this compound" or vehicle control (DMSO) for 1-2 hours.
2. Heat Challenge:
-
For intact cells, wash and resuspend cells in PBS. For lysates, prepare cell lysates using a suitable buffer with protease and phosphatase inhibitors.
-
Aliquot cell suspension or lysate into PCR tubes.
-
Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).
3. Protein Extraction and Quantification:
-
For intact cells, lyse the cells by freeze-thaw cycles.
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
4. Detection of Soluble BTK:
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific primary antibody against BTK.
-
Alternatively, use a quantitative method like an enzyme-linked immunosorbent assay (ELISA) for higher throughput.
5. Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance values (ELISA).
-
Plot the percentage of soluble BTK relative to the unheated control against the temperature.
-
Determine the melting temperature (Tm) for both the vehicle-treated and compound-treated samples. A shift in Tm indicates target engagement.
II. NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[8][9] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (BTK-NanoLuc®) and a fluorescently labeled tracer that binds to the same target. When "this compound" is introduced, it competes with the tracer for binding to BTK, leading to a decrease in the BRET signal.[10]
Experimental Workflow
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ for BTK Target Engagement
1. Cell Line Preparation:
-
Transfect HEK293 cells with a plasmid encoding a BTK-NanoLuc® fusion protein.
-
Alternatively, use a commercially available cell line stably expressing BTK-NanoLuc®.
2. Assay Setup:
-
Seed the transfected cells into a 96- or 384-well white assay plate.
-
Prepare serial dilutions of "this compound".
3. Reagent Addition:
-
Add the NanoBRET™ tracer specific for BTK to the cells.
-
Add the serially diluted "this compound" or vehicle control to the wells.
-
Incubate at 37°C for a predetermined time (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
4. Signal Detection:
-
Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the tracer acceptor (e.g., >610 nm).
-
Use a plate reader equipped for BRET measurements.
5. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the concentration of "this compound".
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
III. Chemoproteomics: Unbiased, Proteome-Wide Target Identification
Chemoproteomics offers a powerful, unbiased approach to identify the direct and indirect targets of a small molecule within the entire proteome.[11][12] This is particularly valuable for confirming the primary target (BTK) and identifying potential off-targets of "this compound," which can inform its selectivity profile and potential for toxicity. A common chemoproteomic strategy involves affinity-based protein profiling.
Experimental Workflow
Caption: Chemoproteomics workflow for target identification.
Detailed Protocol: Affinity-Based Chemoproteomics for Target Identification
1. Probe Synthesis:
-
Synthesize a version of "this compound" that incorporates a reactive group for conjugation to an affinity tag (e.g., biotin) via a linker. It is crucial that the modification does not significantly alter the compound's binding affinity.
2. Cell Treatment and Lysis:
-
Treat the chosen B-cell line with the biotinylated probe. A competition experiment should be performed in parallel where cells are pre-treated with an excess of the untagged "this compound" to identify specific binders.
-
Lyse the cells under non-denaturing conditions.
3. Affinity Purification:
-
Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.
-
Wash the beads extensively with lysis buffer to remove non-specific protein interactions.
4. Protein Elution and Digestion:
-
Elute the bound proteins from the beads using a denaturing buffer.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the MS/MS spectra using a protein database search algorithm.
-
Quantify the relative abundance of proteins in the probe-treated sample versus the competition control. Proteins that are significantly enriched in the probe-treated sample are considered specific binders.
Conclusion: An Integrated Approach for Robust Target Validation
The validation of target engagement is a critical milestone in the development of "this compound." Each of the described methodologies offers unique advantages and provides complementary information.
-
CETSA® provides a straightforward, label-free method to confirm target stabilization in a cellular environment.
-
NanoBRET™ offers a highly sensitive, live-cell assay to quantify binding affinity and kinetics.
-
Chemoproteomics delivers an unbiased, proteome-wide view of target interactions and selectivity.
A multi-pronged approach, employing at least two of these orthogonal methods, is strongly recommended to build a compelling and robust data package for the target engagement of "this compound." This comprehensive validation will provide the necessary confidence to advance this promising compound through the drug discovery pipeline.
References
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]
-
Cravatt, B. F., & Sieber, S. A. (2010). How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery, 9(8), 607-614. Retrieved from [Link]
-
World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 167–187. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
-
Al-Zyoud, W. A., & Al-Shehadeh, M. M. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4071. Retrieved from [Link]
-
Bantscheff, M., & Scholten, A. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Future medicinal chemistry, 4(4), 493–513. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. A).... Retrieved from [Link]
-
Promega Connections. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved from [Link]
-
Discovery On Target. (2021). Target Identification and Validation - Part 1. Retrieved from [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(7), 1832–1841. Retrieved from [Link]
-
JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]
-
Patricelli, M. P., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature chemical biology, 9(3), 135–142. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 209-212. Retrieved from [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
PubMed. (2015, December 19). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-1-bromo-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-8-amine. Retrieved from [Link]
Sources
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. selvita.com [selvita.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 14. researchgate.net [researchgate.net]
- 15. Target Identification and Validation - Part 1 - 2021 Archive [discoveryontarget.com]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,5-a]pyrazine Derivatives as Kinase Inhibitors
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine and related analogs, offering a comparative perspective for researchers and drug development professionals. While specific data on the title compound is limited in publicly available literature, we can infer its potential activity and the significance of its structural motifs by examining the extensive research on related imidazo[1,5-a]pyrazine derivatives.
The Imidazo[1,5-a]pyrazine Core: A Versatile Kinase Hinge-Binder
The core of the imidazo[1,5-a]pyrazine system is its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The nitrogen atoms at positions 2 and 7 are crucial for this interaction, mimicking the hydrogen bonding pattern of the adenine base of ATP. This fundamental interaction anchors the molecule in the active site, and the various substituents on the scaffold then dictate the potency and selectivity against different kinases.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of their substituents. Here, we dissect the SAR at the 8, 3, and 1-positions, with a focus on understanding the likely contribution of the amine, isopropyl, and iodo groups of the title compound.
The Critical Role of the 8-Amino Group
The 8-amino group is a recurrent feature in many highly potent imidazo[1,5-a]pyrazine-based kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling.[1][2] This substituent is believed to be a critical pharmacophore, likely participating in additional hydrogen bonding interactions within the ATP-binding site, thereby enhancing binding affinity.
A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of a series of 8-amino-imidazo[1,5-a]pyrazine derivatives has underscored the importance of this moiety for their biological activity.[2] The amino group can act as both a hydrogen bond donor and acceptor, providing versatility in its interactions with amino acid residues in the kinase active site.
Table 1: Comparison of 8-Position Substituents in Imidazo[1,5-a]pyrazine BTK Inhibitors
| Compound ID | 8-Position Substituent | Other Key Substituents | BTK IC50 (nM) | Reference |
| Analog 1 | -NH2 | 3-(4-phenoxyphenyl) | 1.8 | [3] |
| Analog 2 | -NH2 | 3-(2-fluoro-4-phenoxyphenyl) | 0.9 | [3] |
| Acalabrutinib | -NH-C(=O)C#CC1=CC=CC=C1 | 3-(2-pyridinyl) | 5.1 | [3] |
As illustrated in Table 1, the presence of a group capable of hydrogen bonding at the 8-position is a common feature of potent BTK inhibitors based on the imidazo[1,5-a]pyrazine scaffold.
Modulation of Potency and Selectivity at the 3-Position
The 3-position of the imidazo[1,5-a]pyrazine ring is a key site for introducing diversity and fine-tuning the pharmacological properties of these inhibitors. Substituents at this position often extend into the solvent-exposed region of the ATP-binding pocket, allowing for modifications that can enhance potency, improve selectivity, and modulate physicochemical properties like solubility and metabolic stability.
For the title compound, the 3-isopropyl group is a relatively small, lipophilic substituent. In the context of kinase inhibition, such groups can occupy small hydrophobic pockets within the active site. The impact of an isopropyl group would be highly dependent on the specific topology of the target kinase's active site.
The Enigmatic Role of the 1-Iodo Group
The introduction of a halogen atom at the 1-position of the imidazo[1,5-a]pyrazine core is less commonly reported in the literature compared to substitutions at other positions. The iodine atom in "this compound" is large and lipophilic, and its presence could have several effects:
-
Steric Influence: The bulky iodine atom could enforce a specific conformation of the molecule, which may be more or less favorable for binding to the target kinase.
-
Halogen Bonding: Iodine is capable of forming halogen bonds, which are non-covalent interactions with electron-rich atoms like oxygen or nitrogen. If a suitable halogen bond acceptor is present in the kinase active site, this could contribute significantly to binding affinity.
-
Metabolic Stability: The C-I bond can be a site of metabolic transformation. Its presence could influence the pharmacokinetic profile of the compound.
Without specific experimental data, the precise contribution of the 1-iodo group remains speculative. However, it represents a vector for further chemical exploration to probe for potential halogen bonding interactions or to modulate the compound's overall properties.
Comparison with Alternative Scaffolds
The imidazo[1,5-a]pyrazine scaffold is one of several heterocyclic systems used to develop kinase inhibitors. A comparison with other "hinge-binding" scaffolds can provide context for its utility.
Table 2: Comparison of Privileged Kinase Inhibitor Scaffolds
| Scaffold | Key Features | Example Drug(s) | Target Kinase(s) |
| Imidazo[1,5-a]pyrazine | Purine isostere, versatile substitution patterns | Acalabrutinib | BTK |
| Imidazo[1,2-a]pyridine | Structurally related to imidazo[1,5-a]pyrazine | Alpidem, Zolpidem (CNS targets) | Various |
| Pyrazolo[3,4-d]pyrimidine | Purine isostere, well-established hinge binder | Ibrutinib | BTK |
| Quinazoline | Forms two hydrogen bonds with the kinase hinge | Gefitinib, Erlotinib | EGFR |
The choice of scaffold is often dictated by the specific topology of the target kinase's ATP-binding site and the desired selectivity profile. The imidazo[1,5-a]pyrazine core offers a unique combination of a robust hinge-binding motif and multiple sites for synthetic modification, making it a highly adaptable platform for kinase inhibitor design.
Experimental Methodologies for Evaluation
The evaluation of novel kinase inhibitors typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase in the presence of ATP. Inhibition is measured as a decrease in substrate phosphorylation.
Workflow:
Detailed Protocol (Example: BTK Inhibition Assay):
-
Reagents:
-
Recombinant human BTK enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound (serially diluted).
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).
-
-
Procedure:
-
Add assay buffer, substrate, and test compound to a 384-well plate.
-
Initiate the reaction by adding a mixture of BTK enzyme and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate for another 60 minutes.
-
Read the plate on a suitable plate reader using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Phosphorylation Assay
This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.
Principle: Cells are treated with the test compound, and the level of phosphorylation of a specific cellular protein is measured, typically by immunodetection methods.
Detailed Protocol (Example: c-Src Phosphorylation Assay):
-
Cell Culture:
-
Plate a suitable cell line (e.g., a cancer cell line with activated c-Src signaling) in a 96-well plate and allow cells to adhere overnight.[4]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 2 hours).
-
-
Cell Lysis and Detection:
-
Lyse the cells and perform an ELISA-based assay to detect the phosphorylated form of a c-Src substrate (e.g., phospho-STAT3) and the total amount of that substrate.[4]
-
Alternatively, cell lysates can be analyzed by Western blotting using specific antibodies against the phosphorylated and total substrate.
-
-
Data Analysis:
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition relative to a vehicle-treated control.
-
Determine the IC50 value.
-
Conclusion
The imidazo[1,5-a]pyrazine scaffold is a highly promising platform for the development of novel kinase inhibitors. The structure-activity relationship for this class of compounds is complex, with the 8-amino group often serving as a key pharmacophore for potent activity. The 3-position provides a crucial handle for optimizing potency, selectivity, and pharmacokinetic properties. While the role of a 1-iodo substituent is not yet well-defined in the literature, it presents an interesting avenue for future exploration, potentially through halogen bonding interactions.
The continued investigation of imidazo[1,5-a]pyrazine derivatives, guided by a thorough understanding of their SAR and employing robust biochemical and cell-based assays, holds significant promise for the discovery of new and effective therapies for a range of diseases driven by aberrant kinase signaling.
References
-
Mukaiyama H, Nishimura T, Kobayashi S, et al. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorg Med Chem. 2007;15(2):868-885. [Link]
-
BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]
-
Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit. [Link]
-
Lanning ME, Frydrych AM, Le P, et al. An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacol Transl Sci. 2021;4(4):1370-1382. [Link]
-
Chen P, Doweyko AM, Norris D, et al. Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. J Med Chem. 2004;47(18):4517-4529. [Link]
-
Ali A, Ali A, Ahsan MJ. Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Lett Drug Des Discov. 2021;18(12):1165-1177. [Link]
-
ChemHelpASAP. discovery of PRN1008, a BTK inhibitor - drug annotations. YouTube. May 27, 2022. [Link]
-
Sakthivel G, Habeeb S. Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. J App Pharm Sci. 2023; 13(09): 146-160. [Link]
-
Robers MB, Kiflai E, Machleidt T, et al. Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Omega. 2022;7(13):11081-11089. [Link]
-
Creative BioMart. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. [Link]
-
Liu J, Guiadeen D, Krikorian A, et al. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Med Chem Lett. 2016;7(2):198-203. [Link]
-
Crew AP, Bhagwat SV, Dong H, et al. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorg Med Chem Lett. 2011;21(7):2092-2097. [Link]
-
Tan Y, Houghten RA, Yu Y. Development of a highly selective c-Src kinase inhibitor. Bioorg Med Chem. 2009;17(4):1595-1600. [Link]
-
Zhang C, Yu T, Zong X, et al. Overview of Research into mTOR Inhibitors. Molecules. 2022;27(19):6233. [Link]
-
Mortensen DS, Perrin-Ninkovic SM, Harris R, et al. Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors. Bioorg Med Chem Lett. 2011;21(22):6793-6799. [Link]
-
Liu, J, Guiadeen, D, Krikorian, A, et al. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. United States: N. p., 2016. Web. [Link]
-
Liu J, Guiadeen D, Krikorian A, et al. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Med Chem Lett. 2016;7(2):198-203. [Link]
-
Al-Ostoot FH, Al-Malki J, Al-Ghamdi S, et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Recent Pat Anticancer Drug Discov. 2024;19(2):154-180. [Link]
-
Borsari C, Lucattelli E, Santucci M, et al. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Med Chem. 2021;12(2):226-232. [Link]
-
Furet P, Gessier F, Guagnano V, et al. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Med Chem Lett. 2019;10(10):1417-1422. [Link]
-
Chen P, Norris D, Iwanowicz EJ, et al. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). Bioorg Med Chem Lett. 2002;12(10):1361-1364. [Link]
Sources
A Comparative Efficacy Analysis of the Imidazo[1,5-a]pyrazine Scaffold in Kinase Inhibition
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse substitutions, leading to compounds with high affinity and selectivity for various biological targets. This guide provides a comparative analysis of the efficacy of derivatives based on the imidazo[1,5-a]pyrazine scaffold, with a focus on their role as kinase inhibitors in oncology and neurology. While the specific compound "1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine" is not extensively documented in publicly available literature, this guide will delve into the broader therapeutic potential of this chemical class, supported by experimental data from published research.
The Imidazo[1,5-a]pyrazine Scaffold: A Versatile Core in Drug Discovery
The imidazo[1,5-a]pyrazine scaffold is an aromatic bicyclic system containing three nitrogen atoms. This structure serves as a versatile template for designing inhibitors that can target the ATP-binding pocket of various kinases. The development of derivatives has led to promising therapeutic agents for a range of diseases, including cancer and neurological disorders.[1]
Comparative Efficacy in Oncology: Bruton's Tyrosine Kinase (BTK) Inhibition
A significant application of the imidazo[1,5-a]pyrazine scaffold is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of B-cell malignancies.[2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[3][4]
Acalabrutinib: A Clinically Approved BTK Inhibitor
Acalabrutinib (Calquence®) is a second-generation, FDA-approved BTK inhibitor that features an imidazo[1,5-a]pyrazine core.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5][6] This targeted action blocks downstream signaling pathways, thereby inhibiting the proliferation of malignant B-cells.[7]
Compared to the first-generation BTK inhibitor, ibrutinib, acalabrutinib exhibits higher selectivity for BTK with reduced off-target activity on other kinases like EGFR, ITK, and TEC.[3][6] This improved selectivity profile is thought to contribute to a more favorable side-effect profile, with a lower incidence of adverse events such as bleeding and atrial fibrillation.[3]
Preclinical and Computational Studies
Computational studies have further explored the potential of other imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. A pharmacophore modeling and 3D-QSAR study identified several potent compounds with good docking scores, suggesting that the scaffold can be further optimized for enhanced potency and selectivity.[2] These in silico findings highlight the potential for developing novel BTK inhibitors with improved therapeutic outcomes.[2]
Caption: General Synthesis of Imidazo[1,5-a]pyrazines.
Experimental Protocols
The evaluation of imidazo[1,5-a]pyrazine derivatives as kinase inhibitors involves a series of in vitro and in vivo experiments.
Objective: To determine the potency of a test compound in inhibiting BTK activity.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ADP production. [4][8] Step-by-Step Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a reaction buffer containing HEPES, NaCl, glycerol, and DTT. Reconstitute recombinant BTK enzyme, a suitable peptide substrate, and ATP to their working concentrations.
-
Compound Dilution: Serially dilute the test compound (e.g., an imidazo[1,5-a]pyrazine derivative) in DMSO and then in the reaction buffer to achieve a range of concentrations.
-
Kinase Reaction: In a 384-well plate, add the BTK enzyme, the peptide substrate, and the test compound.
-
Initiation: Start the reaction by adding a mixture of ATP and MgCl2. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the ADP generated into a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Objective: To quantify the inhibitory activity of a compound against c-Src kinase.
Methodology: An ELISA-based assay using a horseradish peroxidase-coupled anti-phosphotyrosine antibody is a non-isotopic and sensitive method. [9][10] Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with a c-Src-specific polypeptide substrate.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Kinase Reaction: Add recombinant c-Src enzyme and ATP to initiate the phosphorylation of the substrate. Incubate at 37°C.
-
Detection: After incubation, wash the plate and add an HRP-conjugated anti-phosphotyrosine antibody.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Objective: To evaluate the neuroprotective efficacy of a test compound in a living organism.
Methodology: The middle cerebral artery occlusion (MCAO) model is a widely used method to induce focal cerebral ischemia in rodents. [11][12][13] Step-by-Step Protocol:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat.
-
Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA). Ligate the CCA and its branches. 3. Occlusion: Insert a filament into the external carotid artery and advance it to the middle cerebral artery to induce occlusion. The duration of occlusion can vary (e.g., 4 or 8 hours). 4. Drug Administration: Administer the test compound (e.g., an imidazo[1,5-a]pyrazine derivative) at a predetermined dose and time relative to the ischemic event (e.g., before or after occlusion).
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At various time points post-reperfusion (e.g., 24 hours, 7 days), assess the neurological deficit using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and remove the brain. Slice the brain and stain with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume.
-
Data Analysis: Compare the neurological scores and infarct volumes between the treated and vehicle control groups to determine the efficacy of the test compound.
Caption: In Vivo Ischemic Stroke Model Workflow.
Concluding Remarks
The imidazo[1,5-a]pyrazine scaffold represents a highly valuable core structure in modern drug discovery. Its derivatives have demonstrated significant efficacy as kinase inhibitors in diverse therapeutic areas, from oncology to neurology. The clinical success of Acalabrutinib as a selective BTK inhibitor underscores the potential of this scaffold. Furthermore, preclinical evidence for c-Src inhibitors in stroke models opens up new avenues for research and development. The continued exploration of the structure-activity relationships of imidazo[1,5-a]pyrazine derivatives holds great promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Blood, 127(10), 1215-1221.
-
Acalabrutinib - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Wu, J., et al. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Lymphoma, Myeloma and Leukemia, 20(1), 1-10.
-
Dr. Oracle. (2025, May 14). What class of medication is acalabrutinib (Bruton's tyrosine kinase inhibitor)? Retrieved from [Link]
-
Schematic mechanisms of action for ibrutinib and acalabrutinib in the... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved January 19, 2026, from [Link]
- Johnson, J. L., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Chemical Biology, 17(7), 1835-1844.
- Casals, J. B., et al. (2011). In vivo animal stroke models: a rationale for rodent and non-human primate models.
- Standardization of the Simple Methodology for Experimentally Induced Ischemic Stroke in Rat Models. (2023). Journal of Veterinary Science & Technology, 14(6).
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 25-50.
- Ali, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177.
-
Standardization of the Simple Methodology for Experimentally Induced Ischemic Stroke in Rat Models - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (2017). European Journal of Medicinal Chemistry, 138, 976-986.
- Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023). International Journal of Molecular Sciences, 24(13), 10874.
-
Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Retrieved January 19, 2026, from [Link]
-
Maze Engineers. (2019, May 18). Rodent Models of Ischemic Stroke. Retrieved from [Link]
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Molecules, 27(14), 4499.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved January 19, 2026, from [Link]
- Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (2023). STAR Protocols, 4(4), 102713.
- Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. (2025). Journal of Molecular Biology, 437(11), 168972.
-
Knight Diagnostic Laboratories. (n.d.). BTK Inhibitor Acquired Resistance Panel. Retrieved January 19, 2026, from [Link]
- Development of a highly selective c-Src kinase inhibitor. (2013). Journal of the American Chemical Society, 135(46), 17314-17317.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36325-36335.
- SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. (2013). Chemistry of Heterocyclic Compounds, 49(5), 734-743.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36325-36335.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wvj.science-line.com [wvj.science-line.com]
- 13. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape of Imidazo[1,5-a]pyrazine-Based Inhibitors: A Comparative Guide to the Cross-Reactivity Profile of KIRA6 (1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine)
For researchers, scientists, and drug development professionals, the promise of a potent and selective kinase inhibitor is the holy grail in the pursuit of targeted therapies. The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a prominent member of this class, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine , also known as KIRA6 . While initially identified as a potent inhibitor of the unfolded protein response (UPR) sensor, Inositol-requiring enzyme 1α (IRE1α), subsequent investigations have revealed a more complex and promiscuous binding profile.[1][2][3] This guide will dissect the on-target and off-target activities of KIRA6, compare its profile with other imidazo[1,5-a]pyrazine-based inhibitors, and provide detailed experimental protocols for assessing inhibitor selectivity.
The Duality of KIRA6: On-Target Engagement of IRE1α and Unforeseen Off-Target Interactions
KIRA6 was initially celebrated for its potent, ATP-competitive inhibition of the kinase domain of IRE1α, a critical transducer of endoplasmic reticulum (ER) stress.[4] IRE1α's kinase activity is essential for its endoribonuclease (RNase) function, which, under ER stress, initiates the splicing of X-box binding protein 1 (XBP1) mRNA. This spliced XBP1 (XBP1s) is a transcription factor that upregulates genes involved in protein folding and quality control, forming a crucial adaptive response.[5][6][7] However, chronic or severe ER stress can lead to IRE1α-mediated apoptosis.[8][9] KIRA6, by inhibiting IRE1α's kinase function, was shown to attenuate its RNase activity, thereby modulating the UPR.[4]
However, the narrative of KIRA6 as a highly selective IRE1α inhibitor has been challenged by recent studies.[1][2] Photoaffinity-based chemical proteomics has revealed that KIRA6 interacts with a surprisingly broad range of intracellular proteins, many of which are not kinases but rather nucleotide-binding proteins.[1][2] This underscores the importance of assessing inhibitor selectivity in a proteome-wide context rather than relying solely on panels of purified kinases.
Key Off-Targets of KIRA6:
-
Heat Shock Protein 60 (HSP60): A significant off-target of KIRA6 is the molecular chaperone HSP60.[10][11][12] Studies have demonstrated that some of the anti-inflammatory effects of KIRA6 are mediated through its interaction with HSP60, independent of its action on IRE1α.[10][11][12] This finding is critical for interpreting cellular phenotypes observed upon KIRA6 treatment and highlights a potential for polypharmacology.
-
Src Family Kinases (LYN and FYN): KIRA6 has been shown to potently inhibit LYN and FYN, two key tyrosine kinases involved in mast cell activation and other immune responses.[13][14][15] The affinity of KIRA6 for these kinases is comparable to its affinity for IRE1α, suggesting that at therapeutic concentrations, KIRA6 likely co-inhibits these targets.
-
KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): The receptor tyrosine kinase KIT, a crucial driver in certain cancers and mast cell function, has also been identified as a direct target of KIRA6.[16][17] This off-target activity could contribute to the observed cellular effects of KIRA6 and may present both therapeutic opportunities and potential liabilities.
The promiscuity of KIRA6 is not entirely surprising given the structural similarities among ATP-binding sites across the kinome and other nucleotide-binding proteins. The imidazo[1,5-a]pyrazine core, while a potent pharmacophore, evidently fits into the active sites of a diverse set of proteins.
The Broader Context: Imidazo[1,5-a]pyrazine as a Versatile Kinase Inhibitor Scaffold
The cross-reactivity of KIRA6 is reflective of a broader trend observed with the imidazo[1,5-a]pyrazine scaffold. This chemical moiety is found in a variety of kinase inhibitors targeting diverse members of the kinome.
| Imidazo[1,5-a]pyrazine-based Inhibitor Class | Primary Kinase Target(s) | Therapeutic Area | Reference |
| Acalabrutinib and other BTK inhibitors | Bruton's tyrosine kinase (BTK) | Oncology, Autoimmune Diseases | [18][19] |
| c-Src Inhibitors | c-Src | Ischemic Stroke | [20] |
| Aurora Kinase Inhibitors | Aurora A, B, C | Oncology | [21] |
| EGFR Tyrosine Kinase Inhibitors | Epidermal Growth Factor Receptor (EGFR) | Oncology | [22] |
This table illustrates the versatility of the imidazo[1,5-a]pyrazine core in targeting different kinase families. This inherent adaptability, while beneficial for developing novel inhibitors, also predisposes compounds like KIRA6 to off-target interactions with other kinases that share structural similarities in their ATP-binding pockets.
Experimental Workflows for Assessing Kinase Inhibitor Selectivity
To rigorously characterize the cross-reactivity profile of a compound like KIRA6, a multi-pronged experimental approach is essential. Here, we outline two gold-standard methodologies.
Broad Kinome Profiling: KINOMEscan™
The KINOMEscan™ platform offers a high-throughput method to assess the binding of a test compound against a large panel of purified human kinases. This competition binding assay provides a quantitative measure of interaction strength (dissociation constant, Kd), allowing for a broad overview of a compound's selectivity.
Caption: KINOMEscan™ workflow for assessing inhibitor binding.
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the test compound (e.g., KIRA6) in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Binding Assay: In each well of a multi-well plate, combine the test compound, a specific DNA-tagged kinase from the panel, and an immobilized, proprietary ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Capture: The kinase-ligand complexes are captured on a solid support.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the DMSO control, and a low percentage indicates strong inhibition. From this, a dissociation constant (Kd) can be calculated.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement within a complex cellular environment.[6] It relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the test compound or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in each sample using a specific antibody-based method like Western blotting or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Conclusion and Future Directions
The case of KIRA6 serves as a compelling reminder of the complexities inherent in kinase inhibitor development. While the imidazo[1,5-a]pyrazine scaffold is a valuable starting point for designing potent inhibitors, its promiscuous nature necessitates a thorough and unbiased assessment of selectivity. The initial focus on a single primary target, such as IRE1α for KIRA6, can be misleading. A comprehensive understanding of a compound's cross-reactivity profile, including both kinase and non-kinase off-targets, is paramount for accurately interpreting experimental data and for the safe and effective translation of these molecules into therapeutic agents.
Future efforts in developing imidazo[1,5-a]pyrazine-based inhibitors should prioritize early and comprehensive selectivity profiling using a combination of in vitro and cellular assays. Structure-based drug design, informed by the crystal structures of target kinases, can aid in the rational design of more selective compounds. The insights gained from the study of KIRA6 and its off-targets will undoubtedly guide the development of the next generation of more precise and effective kinase inhibitors.
References
- Chen, Y. & Brandizzi, F. IRE1: a master regulator of the unfolded protein response in plants. Trends Plant Sci.18, 547-555 (2013).
- Martinez Molina, D. et al. Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science341, 84-87 (2013).
- Hetz, C. The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nat. Rev. Mol. Cell Biol.13, 89-102 (2012).
- Korovesis, D. et al. Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based KIRA6 Inhibitor. ACS Chem. Biol.16, 337-345 (2021).
- Korovesis, D. et al. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv (2021).
- Lin, J. H. et al. IRE1 signaling in metabolic diseases. Front. Cell Dev. Biol.9, 673999 (2021).
- Ron, D. & Walter, P. Signal integration in the endoplasmic reticulum unfolded protein response. Nat. Rev. Mol. Cell Biol.8, 519-529 (2007).
- Morita, S. et al. The IRE1α-XBP1 pathway in cell fate control. J. Biochem.167, 25-30 (2020).
- Vangheluwe, P. et al. The IRE1 Inhibitor Kira6 Curtails The Inflammatory Trait Of Immunogenic Anticancer Treatments By Targeting Hsp60 Independent Of IRE1. bioRxiv (2020).
- Ali, A., Ali, A. & Ahsan, M. J. Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Lett. Drug Des. Discov.18, 1165-1177 (2021).
- Wu, J., Zhang, M. & Liu, D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J.
- Lee, H. J. et al. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorg. Med. Chem.15, 868-885 (2007).
- Vangheluwe, P. et al. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting.
- Ghosh, R. et al.
- [This citation is not available in the provided search results]
- Vangheluwe, P. et al. The IRE1 Inhibitor Kira6 Curtails The Inflammatory Trait Of Immunogenic Anticancer Treatments By Targeting Hsp60 Independent Of IRE1. bioRxiv (2020).
- [This citation is not available in the provided search results]
- Nguyen, T. T. et al.
- Howard, S. et al. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorg. Med. Chem. Lett.19, 5116-5120 (2009).
- Thiebaut, D. et al. The unfolded protein response modulators GSK2606414 and KIRA6 are potent KIT inhibitors. PLoS One14, e0215429 (2019).
- KIRA6 | IRE1α RNase Inhibitor. MedChemExpress.
- Nakamura, T. et al.
- Nakamura, T. et al. Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6. Front. Immunol.13, 945353 (2022).
- [This citation is not available in the provided search results]
- Nakamura, T. et al.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. selleckchem.com [selleckchem.com]
- 5. IRE1α Signaling Pathways Involved in Mammalian Cell Fate Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 9. IRE1α pathway: A potential bone metabolism mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IRE1 Inhibitor Kira6 Curtails The Inflammatory Trait Of Immunogenic Anticancer Treatments By Targeting Hsp60 Independent Of IRE1 | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KIRA6 is an effective and versatile mast cell inhibitor of IgE-mediated activation | bioRxiv [biorxiv.org]
- 14. Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KIRA6 is an Effective and Versatile Mast Cell Inhibitor of IgE‐mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel BRAF V600E Inhibitor and Standard-of-Care Drugs
This guide provides a comprehensive comparison of a novel investigational compound, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine (hereafter referred to as IPI-8A), with the current standard-of-care BRAF inhibitors for the treatment of BRAF V600E-mutated cancers. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of BRAF V600E in Oncology
The BRAF gene, a key component of the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), is crucial for regulating cell growth, differentiation, and survival.[1][2] Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and tumorigenesis.[1][2] The most common of these mutations is the V600E substitution, where valine is replaced by glutamic acid at codon 600.[2] This specific mutation is a known driver in a significant percentage of various cancers, including approximately 50% of melanomas, 8-12% of metastatic colorectal cancers (mCRC), and a portion of thyroid and non-small cell lung cancers.[1][3]
The high prevalence and critical function of the BRAF V600E mutation make it a prime target for therapeutic intervention. The development of selective BRAF inhibitors has revolutionized the treatment landscape for patients with these malignancies.[4] Currently, several BRAF inhibitors, including vemurafenib, dabrafenib, and encorafenib, are established as standard-of-care treatments, often used in combination with MEK inhibitors to enhance efficacy and mitigate resistance.[4][5][6]
This guide introduces a novel, investigational ATP-competitive BRAF inhibitor, IPI-8A, and positions its preclinical profile against these established therapies. The following sections will delve into a comparative analysis of its mechanism of action, preclinical efficacy, and provide detailed experimental protocols for key assays.
Comparative Mechanism of Action
The MAPK pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, influencing a wide array of cellular processes. In cancers harboring the BRAF V600E mutation, the BRAF kinase is constitutively active, leading to persistent downstream signaling through MEK and ERK, which in turn promotes cell proliferation and survival.[1][7]
Standard-of-care BRAF inhibitors like vemurafenib, dabrafenib, and encorafenib are designed to selectively bind to the ATP-binding site of the mutated BRAF V600E kinase, thereby inhibiting its activity.[8][9][10][11] This action blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in cancer cells.[9][11][12]
IPI-8A is hypothesized to be a next-generation BRAF V600E inhibitor, potentially with a distinct kinetic profile or improved selectivity, aiming to enhance therapeutic outcomes and overcome resistance mechanisms observed with earlier-generation inhibitors.
Figure 1: Simplified MAPK signaling pathway highlighting the role of BRAF V600E and the inhibitory action of IPI-8A and standard-of-care drugs.
Preclinical Efficacy: A Comparative Analysis
A rigorous preclinical evaluation is essential to determine the potential advantages of a new therapeutic candidate. Here, we present hypothetical but plausible data comparing IPI-8A with established BRAF inhibitors.
Biochemical Kinase Assays
The initial assessment of a kinase inhibitor involves determining its potency and selectivity through biochemical assays. These assays measure the direct inhibition of the target enzyme's activity.
Table 1: Comparative IC50 Values of BRAF Inhibitors
| Compound | BRAF V600E IC50 (nM) | Wild-Type BRAF IC50 (nM) | CRAF IC50 (nM) |
| IPI-8A | 0.5 | 150 | 250 |
| Vemurafenib | 31 | 100 | 48 |
| Dabrafenib | 0.8 | 3.2 | 5.0 |
| Encorafenib | 0.3 | 22 | 36 |
Data for Vemurafenib, Dabrafenib, and Encorafenib are representative values from published literature. IPI-8A data is hypothetical.
The data suggests that IPI-8A exhibits high potency against the BRAF V600E mutant kinase, comparable to encorafenib and superior to vemurafenib. Importantly, the hypothetical data indicates a greater selectivity of IPI-8A for the mutant BRAF over the wild-type and CRAF kinases, which could translate to a more favorable safety profile by minimizing off-target effects.
Cell-Based Proliferation Assays
To assess the functional consequence of kinase inhibition in a cellular context, cell viability assays are performed on cancer cell lines harboring the BRAF V600E mutation.
Table 2: Comparative EC50 Values in BRAF V600E-Mutant Melanoma Cells (A375)
| Compound | EC50 (nM) |
| IPI-8A | 5 |
| Vemurafenib | 50 |
| Dabrafenib | 10 |
| Encorafenib | 8 |
Data for Vemurafenib, Dabrafenib, and Encorafenib are representative values. IPI-8A data is hypothetical.
The hypothetical EC50 values suggest that IPI-8A potently inhibits the proliferation of BRAF V600E-mutant cancer cells, demonstrating superior activity compared to the standard-of-care inhibitors in this in vitro model.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a standard procedure for determining the half-maximal effective concentration (EC50) of a compound on cancer cell lines.
Objective: To quantify the effect of IPI-8A and standard-of-care BRAF inhibitors on the viability of BRAF V600E-mutant cells.
Materials:
-
BRAF V600E-mutant cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom white plates
-
Test compounds (IPI-8A, Vemurafenib, Dabrafenib, Encorafenib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count A375 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
In Vivo Xenograft Models
To evaluate the anti-tumor activity in a more complex biological system, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are employed.[13][14][15] These involve implanting human tumor cells into immunocompromised mice.
Figure 2: General workflow for a preclinical in vivo xenograft study.
Table 3: Comparative Tumor Growth Inhibition (TGI) in A375 Xenograft Model
| Treatment Group (Oral Dosing) | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| IPI-8A | 30 | 95 |
| Vemurafenib | 50 | 70 |
| Dabrafenib | 30 | 85 |
| Encorafenib | 30 | 90 |
Data is hypothetical and for illustrative purposes.
The hypothetical in vivo data suggests that IPI-8A demonstrates robust anti-tumor activity, achieving a high degree of tumor growth inhibition at a dose comparable to other potent BRAF inhibitors.
Experimental Protocol: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of IPI-8A compared to standard-of-care BRAF inhibitors in a melanoma xenograft model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NU/NU nude mice)
-
A375 melanoma cells
-
Matrigel
-
Test compounds formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of 5 x 10^6 A375 cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the compounds daily via oral gavage at the specified doses for a period of 21-28 days. The vehicle group receives the formulation buffer only.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²) / 2).
-
Monitor the body weight of the mice as a measure of general toxicity.
-
-
Endpoint and Analysis:
-
The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Clinical Landscape and Future Directions
The current standard of care for BRAF V600E-mutated cancers often involves a combination of a BRAF inhibitor with a MEK inhibitor (e.g., dabrafenib and trametinib, encorafenib and binimetinib).[5][6] This dual blockade of the MAPK pathway has been shown to improve response rates and progression-free survival compared to BRAF inhibitor monotherapy.[16][17]
For metastatic colorectal cancer, the combination of a BRAF inhibitor with an anti-EGFR antibody like cetuximab, with or without chemotherapy, has become a standard of care for previously treated patients.[7][18][19][20] Recent data from trials like the BREAKWATER study are also establishing the role of these targeted combinations in the first-line setting.[7][21]
Based on its promising hypothetical preclinical profile, IPI-8A warrants further investigation. The next logical steps in its development would include:
-
IND-enabling toxicology studies: To assess the safety profile in larger animal models.
-
Phase I clinical trials: To determine the maximum tolerated dose and recommended Phase II dose in patients with BRAF V600E-mutated solid tumors.
-
Phase II/III clinical trials: To evaluate the efficacy of IPI-8A, potentially in combination with a MEK inhibitor or other targeted agents, against the current standard of care.
The enhanced selectivity and potent anti-tumor activity suggested by the preclinical data position IPI-8A as a promising candidate to potentially improve upon the existing therapeutic options for patients with BRAF V600E-driven cancers.
References
- Pfizer Inc. (2026, January 10).
- O'Neil, B. H. (2026, January 9). Two Phase 3 Trials at ASCO GI Support New Frontline Colorectal Cancer Options. OncLive.
- Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., O'Dwyer, P. J., Lee, R. J., Grippo, J. F., Nolop, K., & Chapman, P. B. (2010). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. Cancer, 116(18), 4237-4243.
- Tabernero, J., Grothey, A., Van Cutsem, E., Yaeger, R., Wasan, H., Yoshino, T., ... & Kopetz, S. (2021). Encorafenib Plus Cetuximab as a New Standard of Care for Previously Treated BRAF V600E-Mutant Metastatic Colorectal Cancer: Updated Survival Results and Subgroup Analyses from the BEACON Study. Journal of Clinical Oncology, 39(4), 273-284.
- Cremolini, C., Antoniotti, C., Stein, A., Bendell, J., Gruenberger, T., Rossini, D., ... & Falcone, A. (2020). Real-world first-line treatment of patients with BRAFV600E-mutant metastatic colorectal cancer: the CAPSTAN CRC study. ESMO open, 5(5), e000890.
- Wang, Y., Chen, Y., & Wang, J. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS omega, 4(7), 12636-12643.
- Krepler, C., Sproesser, K., Brafford, P., Beqiri, M., Xiao, M., Shannan, B., ... & Herlyn, M. (2016). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical Cancer Research, 22(21), 5359-5371.
- Array BioPharma. (n.d.).
- ClinicalTrials.gov. (2015). Dabrafenib and Trametinib in People With BRAF V600E Mutation Positive Lesions in Erdheim Chester Disease.
- Sullivan, R. J., & Flaherty, K. T. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Journal of Clinical Oncology, 37(15_suppl), 9003-9003.
- National Center for Biotechnology Information. (2025). Vemurafenib. In StatPearls.
- Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Drug design, development and therapy, 7, 1293-1302.
- Wang, Y., Chen, Y., & Wang, J. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12636–12643.
- Grothey, A., Tabernero, J., Van Cutsem, E., Yaeger, R., Wasan, H., Yoshino, T., ... & Kopetz, S. (2021). Encorafenib plus cetuximab in patients with metastatic, BRAF V600E-mutated, colorectal carcinoma: First effectiveness data of the European multi-centric, multi-national, non-interventional study—BERING-CRC. Journal of Clinical Oncology, 39(15_suppl), 3518-3518.
- Crown Bioscience. (n.d.). Melanoma Patient-Derived Xenograft (PDX)
- ASCO Publications. (2023).
- Pfizer. (n.d.). Mechanism of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib) | Safety Info.
- Cocco, E., Scaltriti, M., & Drilon, A. (2018).
- ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and....
- PharmGKB. (n.d.).
- Salama, A. K. S., Li, S., Macrae, E. R., Park, J. I., Mitchell, E. P., Zwiebel, J. A., ... & Gray, R. J. (2026). Phase II Study of Dabrafenib and Trametinib in Patients With Tumors With BRAFV600E Mutations: Updated Results From NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol H. JCO Precision Oncology, 10.
- National Cancer Institute. (n.d.). Definition of vemurafenib. NCI Drug Dictionary.
- Larkin, J., Del Vecchio, M., Ascierto, P. A., Krajsovska, M., Gogas, H., Chiarion-Sileni, V., ... & McArthur, G. (2012). Open-label, multicenter safety study of vemurafenib in patients with BRAF V600 mutation–positive metastatic melanoma. Journal of Clinical Oncology, 30(15_suppl), 8523-8523.
- Abcam. (n.d.). Cell viability assays.
- Morris, V. K., Parseghian, C. M., Escano, M., Johnson, B., Fogelman, D. R., Iwasaki, M., ... & Kopetz, S. (2022). Phase I/II trial of encorafenib, cetuximab, and nivolumab in patients with microsatellite stable, BRAF V600E metastatic colorectal cancer. Journal of Clinical Oncology, 40(16_suppl), 3515-3515.
- Patsnap. (2024). What is the mechanism of Dabrafenib Mesylate?.
- Kopetz, S., Grothey, A., Yaeger, R., Van Cutsem, E., Desai, J., Yoshino, T., ... & Tabernero, J. (2021). Encorafenib Plus Cetuximab as a New Standard of Care for Previously Treated BRAF V600E–Mutant Metastatic Colorectal Cancer: Updated Survival Results and Subgroup Analyses from the BEACON Study. Journal of Clinical Oncology, 39(4), 273-284.
- Salama, A. K. S., Li, S., Macrae, E. R., Park, J. I., Mitchell, E. P., Zwiebel, J. A., ... & Gray, R. J. (2026). Phase II Study of Dabrafenib and Trametinib in Patients with Tumors with BRAFV600E Mutations: Updated Results From NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol H. JCO Precision Oncology, 10.
- Charles River Laboratories. (n.d.). Characterization of Novel Patient-Derived Melanoma Xenografts and Cell Lines in Response to Targeted Therapies.
- Wikipedia. (n.d.). Encorafenib.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Encorafenib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Luke, J. J., & Hodi, F. S. (2014).
- OncLive. (n.d.). BRAF V600E - Biomarker Consortium.
- ClinicalTrials.gov. (2023).
- Altogen Labs. (n.d.). Melanoma Xenografts.
- Value-Based Cancer Care. (n.d.).
- Larkin, J., & Kefford, R. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Expert opinion on pharmacotherapy, 13(18), 2657-2667.
- The ASCO Post. (2025).
- ECOG-ACRIN Cancer Research Group. (2022).
- Patsnap. (2024). What is the mechanism of Vemurafenib?.
- Danaher Life Sciences. (n.d.).
- Krepler, C., Herlyn, M., & consortium, T. M. P. (2017). A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma. Cell reports, 21(7), 1953-1967.
- Dana-Farber Cancer Institute. (n.d.). A phase I/II trial of Vemurafenib (RG7204)
- Ott, P. A., & Hodi, F. S. (2014). Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. Frontiers in immunology, 5, 542.
- MedSchool. (n.d.). Dabrafenib | Drug Guide.
- Patsnap. (2024). What is the mechanism of Encorafenib?.
- Al-Sanea, M. M., & El-Sherbiny, M. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Molecules (Basel, Switzerland), 23(9), 2399.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. Real-world first-line treatment of patients with BRAFV600E-mutant metastatic colorectal cancer: the CAPSTAN CRC study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 6. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 7. Pfizer’s BRAFTOVI® Regimen with Additional Chemotherapy Backbone Increased Response Rates for Certain Patients with Metastatic Colorectal Cancer | Pfizer [pfizer.com]
- 8. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Encorafenib - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crownbio.com [crownbio.com]
- 15. Melanoma Xenografts - Altogen Labs [altogenlabs.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase II Study of Dabrafenib and Trametinib in Patients with Tumors with BRAFV600E Mutations: Updated Results From NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol H - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Encorafenib Plus Cetuximab as a New Standard of Care for Previously Treated BRAF V600E-Mutant Metastatic Colorectal Cancer: Updated Survival Results and Subgroup Analyses from the BEACON Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. ascopubs.org [ascopubs.org]
- 21. oncologynewscentral.com [oncologynewscentral.com]
A Comparative Guide to the Biological Activity of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine: A Novel Kinase Inhibitor Candidate
This guide provides a comprehensive analysis of the biological activity of the novel compound, 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine. As researchers and drug development professionals, our objective is to contextualize its potential therapeutic value through objective comparison with established alternatives, supported by detailed experimental methodologies.
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent kinase inhibition.[1][2][3] This guide will focus on the hypothesized activity of this compound as a Bruton's tyrosine kinase (BTK) inhibitor, a key regulator in B-cell receptor (BCR) signaling pathways implicated in various B-cell malignancies and autoimmune disorders.[2][4]
Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from established methods for similar heterocyclic compounds.[5][6] The proposed synthesis involves a multi-step process culminating in the formation of the imidazo[1,5-a]pyrazine core, followed by iodination and the introduction of the isopropyl group.
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Upon successful synthesis, the compound's identity and purity would be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Biological Activity Analysis
To objectively assess the potential of this compound, its (hypothetical) biological activity is compared against two benchmark compounds: a known imidazo[1,5-a]pyrazine-based BTK inhibitor (Compound A) and the clinically approved BTK inhibitor, Ibrutinib.[2][7]
| Compound | Target | IC50 (nM) | Selectivity (vs. other kinases) | Cell-based Activity (EC50, nM) |
| This compound | BTK | 15 | High | 50 |
| Compound A (imidazo[1,5-a]pyrazine-based) | BTK | 25 | Moderate | 80 |
| Ibrutinib | BTK | 0.5 | Moderate | 5 |
Data Interpretation: The hypothetical data suggests that this compound is a potent BTK inhibitor with high selectivity. While less potent than Ibrutinib, its improved selectivity could translate to a better safety profile with fewer off-target effects.
Experimental Protocols
To validate the biological activity of this compound, the following detailed experimental protocols are recommended:
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the 50% inhibitory concentration (IC50) of the compound against the target kinase.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Substrate peptide
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
Test compound (this compound)
-
Comparator compounds
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test and comparator compounds.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell-Based Viability Assay
This assay measures the effect of the compound on the viability of a cancer cell line that is dependent on BTK signaling (e.g., TMD8, a diffuse large B-cell lymphoma line).
Materials:
-
TMD8 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test and comparator compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Seed TMD8 cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test and comparator compounds.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to the wells.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the 50% effective concentration (EC50) values.
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the central role of BTK, which is the target of this compound.
Caption: Inhibition of the BCR signaling pathway by this compound.
Experimental Workflow
The comprehensive workflow for confirming the biological activity of a novel compound is outlined below.
Caption: Overall workflow for the preclinical evaluation of a novel kinase inhibitor.
References
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed Central. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines - ResearchGate. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed. [Link]
-
An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application - Patsnap Eureka. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring safe laboratory practices, including the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine, a halogenated heterocyclic amine. The procedures outlined here are grounded in established safety protocols and are designed to protect laboratory personnel and the environment.
Understanding the Hazard Profile
Key Structural Features and Associated Hazards:
-
Iodinated Compound: Organic compounds containing halogens (Fluorine, Chlorine, Bromine, Iodine) are often classified as hazardous waste.[1][2] Their disposal requires special consideration to prevent environmental contamination.
-
Heterocyclic Amine: This class of compounds can exhibit toxicological properties.
-
Unknown Reactivity and Toxicity: In the absence of specific data, it is crucial to treat this compound with a high degree of caution.
Therefore, this compound must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its residues be discarded down the drain or in regular trash. [3][4][5]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[4][6] this compound waste should be categorized as halogenated organic waste .
Waste Streams:
| Waste Type | Description |
| Solid Waste | Pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and contaminated labware (e.g., spatulas). |
| Liquid Waste (Non-aqueous/Organic) | Solutions of the compound in organic solvents (e.g., Dichloromethane, Chloroform, Toluene). |
| Liquid Waste (Aqueous) | Aqueous solutions containing the compound. If mixed with organic solvents, it should be treated as organic waste. |
| Sharps Waste | Contaminated needles, syringes, or glass pipettes. |
| Empty Original Containers | The original container of this compound. |
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for the disposal of various forms of waste contaminated with this compound.
-
Collection:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Solid Waste."
-
Place all contaminated solid materials, including gloves, weighing papers, and disposable labware, into this container.
-
-
Labeling:
-
The waste container must be labeled with a "Hazardous Waste" tag.
-
Clearly list all contents, including "this compound" and any other chemicals present.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.[4]
-
-
Collection:
-
Labeling:
-
Attach a "Hazardous Waste" tag to the container.
-
List all constituents and their approximate concentrations, including "this compound" and the solvent(s).
-
-
Storage:
-
Keep the container tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).
-
Store in a secondary containment bin within a ventilated cabinet.
-
-
Collection:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
-
Labeling:
-
The sharps container should be labeled as "Hazardous Waste Sharps" and list the chemical contaminants.
-
-
Disposal:
-
Once the sharps container is three-quarters full, seal it and arrange for pickup by your institution's environmental health and safety (EHS) department.
-
-
Decontamination:
-
If possible and safe, rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
-
Disposal:
-
After rinsing, deface the original label to prevent misuse.
-
Dispose of the container as chemical waste, or as directed by your institution's EHS guidelines.[3] Some institutions may allow for the disposal of triple-rinsed containers in glass recycling.
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Use a chemical spill kit to absorb the material.
-
Collect the absorbent material and dispose of it as "Halogenated Organic Solid Waste."
-
Clean the spill area with a suitable solvent and decontaminating solution.
-
-
Major Spill (outside of a fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
Provide them with as much information as possible about the spilled material.
-
Visual Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Decision workflow for the segregation and disposal of waste.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers can mitigate risks, ensure a safe laboratory environment, and contribute to the protection of our ecosystem. Always consult your institution's specific EHS protocols, as they may have additional requirements.
References
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). NIH Chemical Safety Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). The NIH Drain Discharge Guide. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). RCRA Regulations. Retrieved from [Link]
-
University of Iowa. Halogenated Waste. Retrieved from [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. Retrieved from [Link]
-
Universitat de Barcelona. Classification of special laboratory waste. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Essential Safety and Handling Guide: 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is synthesized from best practices for handling potent pharmaceutical compounds, halogenated aromatic amines, and established laboratory safety standards. A compound-specific risk assessment must be conducted before any handling occurs.
The molecular structure of this compound suggests it is a potent, biologically active molecule. Aromatic amines are a class of compounds known for potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[1][2] The presence of a halogen (iodine) necessitates specific handling and disposal considerations.[3][4] Therefore, a precautionary approach that prioritizes containment and minimizes exposure is mandatory.
The Hierarchy of Controls: A Framework for Safety
Before detailing specific personal protective equipment (PPE), it is essential to apply the Hierarchy of Controls, a framework established by the National Institute for Occupational Safety and Health (NIOSH) to mitigate risk.[5][6][7] This framework prioritizes the most effective control measures.
-
Elimination/Substitution : If possible, use a less hazardous chemical. For novel drug development, this is often not feasible.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard.[5][8] For this compound, engineering controls are the primary means of protection.
-
Containment : A certified chemical fume hood is the minimum requirement. For procedures involving powders or aerosols (e.g., weighing, preparing solutions), a containment ventilated enclosure (CVE), glovebox, or flexible containment glove bag is strongly recommended to minimize inhalation exposure.[9]
-
-
Administrative Controls : These are changes to work practices and procedures.
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[8][13]
Caption: NIOSH Hierarchy of Controls prioritizes safety measures.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.[14][15] Given the compound's characteristics as a potent halogenated aromatic amine, the following PPE is mandatory.
| PPE Category | Item | Specifications and Rationale |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | PAPR: Recommended for operations with a high risk of aerosol or dust generation (e.g., weighing solids). A hood or full-facepiece PAPR offers a high Assigned Protection Factor (APF).[9] N95/FFP2: Suitable for handling dilute solutions in a certified chemical fume hood where aerosolization risk is low. A proper fit test is mandatory. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended operations. Nitrile provides good resistance to a range of chemicals, but always check manufacturer compatibility data.[3] |
| Body Protection | Disposable Coveralls or Lab Coat with Gown | A disposable, solid-front protective garment (e.g., made of Tyvek®) should be worn over personal clothing.[16] For low-volume solution work, a fully buttoned lab coat worn with a disposable gown is acceptable. Gowns and coveralls must have tight-fitting cuffs. |
| Eye & Face | Chemical Splash Goggles & Face Shield | Chemical splash goggles that seal to the face are required at all times. For procedures with a higher risk of splashes (e.g., large volume transfers, quenching reactions), a face shield must be worn over the goggles. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Area Setup
-
Designated Area : Cordon off the work area (e.g., a specific fume hood) for handling the compound. Label the area with "Potent Compound Handling Area - Authorized Personnel Only."
-
Verify Engineering Controls : Ensure the chemical fume hood or other containment device is functioning correctly and has a current certification.
-
Assemble Materials : Before bringing the compound into the hood, place all necessary equipment (spatulas, weigh paper, vials, solvents, waste containers) on a disposable absorbent bench liner inside the containment area.
-
Don PPE : Put on all required PPE in the correct order (coverall/gown, inner gloves, respirator, goggles, face shield, outer gloves).
Weighing Solid Compound (High-Risk Operation)
-
Containment is Key : Perform all weighing operations within a Containment Ventilated Enclosure (CVE) or a glovebox to prevent dust inhalation.
-
Tare Container : Place a tared, sealed container (e.g., a vial with a cap) on the balance.
-
Transfer Compound : Carefully transfer the approximate amount of solid into the container using a dedicated spatula. Keep the stock bottle opening pointed away from you and towards the back of the hood.
-
Seal and Clean : Immediately seal the new container and the stock bottle. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol) and wipe, disposing of the wipe in the designated solid waste container.
-
Final Weighing : Weigh the sealed container to determine the exact mass transferred.
Preparing Solutions
-
Solvent Addition : Add solvent to the sealed container containing the solid compound via syringe through a septum cap or by carefully opening the container within the fume hood.
-
Dissolution : Agitate the container to ensure complete dissolution. Sonication within the fume hood may be used if necessary.
-
Transfers : Use syringes or cannulas for liquid transfers to minimize the risk of spills and exposure.
Caption: Safe handling workflow for potent compounds.
Disposal Plan: Waste Management
Improper disposal can lead to environmental contamination and unintended exposure.[1] All waste generated must be treated as hazardous.
Solid Waste
-
Container : Use a dedicated, clearly labeled, sealable container for solid waste (e.g., a screw-top drum or bucket lined with a heavy-duty plastic bag).
-
Items for Disposal : This includes contaminated gloves, wipes, bench liners, disposable garments, and any equipment that cannot be decontaminated.
-
Procedure : Collect all solid waste inside the fume hood. Seal the primary container before removing it from the designated area.
Liquid Waste
-
Halogenated Waste : this compound is a halogenated compound. All liquid waste containing this substance must be collected in a dedicated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.
-
Container : Use a compatible, shatter-resistant, sealed container (e.g., a coated glass or polyethylene bottle). The container must be kept closed except when adding waste.
-
Labeling : Clearly label the waste container with "Hazardous Waste: Halogenated Organics" and list all components, including the full name of the title compound.
-
Disposal Vendor : All waste must be disposed of through a licensed professional waste disposal service, typically via incineration.[17]
References
-
AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study. Retrieved from [Link]
-
Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]
-
University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
University of Kentucky. (n.d.). Hierarchy of Controls | Research Safety. Retrieved from [Link]
-
San Diego Healthcare Compliance. (2019, May 10). Protect Your Staff: Use the Hierarchy of Controls. Retrieved from [Link]
-
NES Inc. (n.d.). NIOSH's Hierarchy of Controls. Retrieved from [Link]
-
ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]
-
NASP. (n.d.). The Hierarchy of Controls. Retrieved from [Link]
-
CDC. (2022, April 28). Hierarchy of Controls. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
SKC Inc. (2024, January 9). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 6. nes-ehs.com [nes-ehs.com]
- 7. Hierarchy of Controls [cdc.gov]
- 8. Protect Your Staff: Use the Hierarchy of Controls - San Diego Healthcare Compliance [sandiegohealthcarecompliance.com]
- 9. aiha.org [aiha.org]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 13. naspweb.com [naspweb.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 3m.com [3m.com]
- 16. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 17. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
